Tos-PEG3-C2-methyl ester
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O8S/c1-15-3-5-16(6-4-15)26(19,20)25-14-13-24-12-11-23-10-9-22-8-7-17(18)21-2/h3-6H,7-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHLPCWBPMJZTKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Tos-PEG3-C2-methyl ester: A Core Component in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Tos-PEG3-C2-methyl ester, a bifunctional linker integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs represent a revolutionary therapeutic modality, leveraging the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. This document details the chemical properties, synthesis, and application of this compound in the construction of PROTACs, with a specific focus on the degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key target in inflammatory diseases and certain cancers. Included are detailed experimental protocols, quantitative data representation, and visualizations of the pertinent biological pathways and experimental workflows to facilitate a deeper understanding and practical application of this technology in a research and drug development context.
Introduction to this compound
This compound is a heterobifunctional linker characterized by a polyethylene (B3416737) glycol (PEG) chain of three units, flanked by a tosyl (Tos) group and a methyl ester-terminated C2 alkyl chain. Its chemical structure is designed to offer a combination of desirable properties for PROTAC synthesis. The PEG moiety imparts increased hydrophilicity, which can enhance the solubility and pharmacokinetic profile of the resulting PROTAC molecule.[1][2] The terminal tosyl group serves as an excellent leaving group for nucleophilic substitution reactions, enabling covalent linkage to a ligand targeting a protein of interest (POI).[3][4] On the other end, the methyl ester can be hydrolyzed to a carboxylic acid, which can then be coupled to a ligand for an E3 ubiquitin ligase.
Key Physicochemical Properties:
| Property | Value |
| Molecular Formula | C17H26O8S |
| Molecular Weight | 390.45 g/mol |
| CAS Number | 1239588-09-0 |
| Appearance | Varies (typically a colorless to pale yellow oil or solid) |
| Solubility | Soluble in a range of organic solvents such as DMSO, DMF, and dichloromethane (B109758).[5] |
Role in PROTAC Technology
PROTACs are chimeric molecules that bring a target protein and an E3 ubiquitin ligase into close proximity, thereby inducing the ubiquitination and subsequent degradation of the target protein by the proteasome.[1] A PROTAC molecule is comprised of three key components: a ligand for the POI, a ligand for an E3 ligase (such as Cereblon or VHL), and a linker that connects the two.
The linker is a critical determinant of a PROTAC's efficacy. Its length, rigidity, and chemical composition influence the formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase. This compound offers a flexible and hydrophilic linker, which can be advantageous in optimizing the geometry of the ternary complex for efficient ubiquitin transfer.
Synthesis of this compound
While a specific, publicly available, detailed synthesis protocol for this compound is not readily found in peer-reviewed literature, a plausible synthetic route can be devised based on established organic chemistry principles and analogous syntheses. The following is a hypothetical, yet chemically sound, protocol.
Experimental Protocol: Synthesis of this compound
Materials:
-
Methyl 3-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)propanoate
-
p-Toluenesulfonyl chloride (TsCl)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexanes (for chromatography)
Procedure:
-
Reaction Setup: To a solution of methyl 3-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)propanoate (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere at 0 °C, add pyridine (1.5 eq).
-
Tosylation: Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq) in anhydrous DCM to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product, this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Expected Data:
While experimental data for this specific synthesis is not available, a successful synthesis should yield the product with high purity (>95%). The percentage yield would be expected to be in the range of 60-80% based on similar tosylation reactions.
Application in the Synthesis of an IRAK4-Targeting PROTAC
The utility of this compound is best illustrated through its application in the synthesis of a PROTAC targeting a clinically relevant protein. Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical kinase in the innate immune signaling pathway and a compelling therapeutic target.[6] The following protocol describes the synthesis of an IRAK4-targeting PROTAC using this compound.
Experimental Protocol: Synthesis of an IRAK4 PROTAC
This protocol is adapted from a published procedure for the synthesis of IRAK4-targeting PROTACs with PEG linkers.[7]
Step 1: Linker Conjugation to the IRAK4 Ligand
-
Reaction: A suitable IRAK4 ligand with a nucleophilic handle (e.g., a primary amine or hydroxyl group) is reacted with this compound in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) in a solvent like dimethylformamide (DMF).
-
Purification: The resulting conjugate, where the IRAK4 ligand is attached to the PEG linker, is purified by reverse-phase high-performance liquid chromatography (HPLC).
Step 2: Hydrolysis of the Methyl Ester
-
Reaction: The methyl ester of the purified conjugate is hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide (B78521) (LiOH) in a mixture of tetrahydrofuran (B95107) (THF) and water.
-
Acidification and Extraction: The reaction mixture is acidified with a weak acid (e.g., citric acid) and the product is extracted with an organic solvent like ethyl acetate.
Step 3: Coupling to the E3 Ligase Ligand
-
Amide Coupling: The carboxylic acid-terminated linker-IRAK4 ligand conjugate is then coupled to an E3 ligase ligand (e.g., pomalidomide, which binds to Cereblon) using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA in DMF.
-
Final Purification: The final PROTAC molecule is purified by preparative HPLC to yield the highly pure product.
Quantitative Data Presentation:
The efficacy of the synthesized IRAK4 PROTAC would be evaluated in cellular assays. The following table presents illustrative data for the degradation of IRAK4 by a hypothetical PROTAC synthesized using this compound, based on published data for similar IRAK4 PROTACs.[7]
| PROTAC Concentration (nM) | % IRAK4 Degradation (relative to vehicle control) |
| 1 | 15 |
| 10 | 45 |
| 100 | 85 |
| 1000 | 95 |
Visualizing the IRAK4 Signaling Pathway and PROTAC Mechanism of Action
To understand the biological context of IRAK4-targeting PROTACs, it is essential to visualize the signaling pathway in which IRAK4 is a key player.
Caption: The IRAK4 signaling pathway, a key cascade in innate immunity.
The following diagram illustrates the general workflow for the synthesis of a PROTAC using this compound.
Caption: General workflow for PROTAC synthesis.
Conclusion
This compound is a valuable and versatile chemical tool for the construction of PROTACs. Its inherent properties, including enhanced solubility and facile reactivity, make it an attractive choice for researchers in the field of targeted protein degradation. The ability to systematically synthesize PROTACs with linkers of varying lengths and compositions is crucial for optimizing their biological activity. This guide provides a foundational understanding and practical protocols to aid in the design and execution of experiments aimed at developing novel protein degraders for therapeutic intervention. Further research into the synthesis and application of this and other novel linkers will undoubtedly continue to advance the exciting field of PROTAC-based drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. benchchem.com [benchchem.com]
- 7. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of Tos-PEG3-C2-methyl ester in PROTAC Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic strategies, moving beyond simple inhibition to induce the selective degradation of target proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase). This technical guide provides an in-depth examination of the role and application of Tos-PEG3-C2-methyl ester, a commercially available polyethylene (B3416737) glycol (PEG)-based linker, in the development of novel PROTACs.
Core Concepts: The Function of this compound in PROTACs
This compound (CAS: 1239588-09-0) is a versatile building block for PROTAC synthesis.[1][] Its structure comprises a tosyl group, a three-unit PEG chain, and a methyl ester-terminated ethyl group. Each component imparts specific functionalities crucial for its role as a linker precursor.
-
The Tosyl Group: The tosylate moiety is an excellent leaving group, facilitating nucleophilic substitution reactions. This allows for the straightforward attachment of the linker to a nucleophilic functional group (such as an amine or thiol) on either the POI ligand or the E3 ligase ligand.[3][4][5][6]
-
The PEG3 Chain: The three-unit polyethylene glycol chain is a key feature of this linker. PEG linkers are widely incorporated in PROTAC design to enhance the aqueous solubility and cell permeability of the often large and hydrophobic PROTAC molecules.[][7][8] The flexibility of the PEG chain also plays a role in enabling the formation of a stable and productive ternary complex.[]
-
The C2-methyl ester Terminus: The methyl ester provides a reactive handle for the other end of the PROTAC. It can be hydrolyzed under basic conditions to reveal a carboxylic acid, which can then be coupled to an amine-containing ligand using standard amide bond formation chemistry.[3][4][5][6]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 1239588-09-0 | [1][10][11] |
| Molecular Formula | C17H26O8S | [1][11] |
| Molecular Weight | 390.45 g/mol | [1] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO, DMF, and other organic solvents | [12] |
PROTAC Synthesis and Experimental Protocols
The synthesis of a PROTAC using this compound typically involves a multi-step process. The following are generalized experimental protocols that can be adapted for specific target and E3 ligase ligands.
Protocol 1: Nucleophilic Substitution with an Amine-Containing Ligand
This protocol describes the initial reaction of this compound with an amine-functionalized ligand (either the POI binder or the E3 ligase recruiter).
Materials:
-
Amine-functionalized ligand (Ligand-NH2)
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
DIPEA (N,N-Diisopropylethylamine) or another suitable non-nucleophilic base
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the amine-functionalized ligand (1.0 eq) in anhydrous DMF under an inert atmosphere.
-
Add DIPEA (2.0-3.0 eq) to the solution and stir for 5-10 minutes at room temperature.
-
Add a solution of this compound (1.1-1.2 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature or elevated temperature (e.g., 50-60 °C) overnight.
-
Monitor the reaction progress by LC-MS to confirm the formation of the desired product (Ligand-NH-PEG3-C2-methyl ester).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Saponification of the Methyl Ester
This step hydrolyzes the methyl ester to a carboxylic acid, preparing it for the subsequent coupling reaction.
Materials:
-
Ligand-NH-PEG3-C2-methyl ester
-
Tetrahydrofuran (THF) or Methanol
-
Lithium hydroxide (B78521) (LiOH) or Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Acidic solution for neutralization (e.g., 1 M HCl)
Procedure:
-
Dissolve the purified Ligand-NH-PEG3-C2-methyl ester in THF or methanol.
-
Add the LiOH or NaOH solution to the mixture.
-
Stir the reaction at room temperature and monitor by LC-MS until the starting material is consumed.
-
Carefully neutralize the reaction mixture with the acidic solution to a pH of ~5-6.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer and concentrate to yield the carboxylic acid intermediate (Ligand-NH-PEG3-C2-COOH).
Protocol 3: Amide Coupling to the Second Ligand
This final step connects the two halves of the PROTAC.
Materials:
-
Ligand-NH-PEG3-C2-COOH
-
The second amine-functionalized ligand (Ligand'-NH2)
-
Anhydrous DMF
-
Peptide coupling reagent (e.g., HATU, HBTU)
-
Non-nucleophilic base (e.g., DIPEA)
Procedure:
-
Dissolve the carboxylic acid intermediate (1.0 eq) in anhydrous DMF under an inert atmosphere.
-
Add the coupling reagent (1.1 eq) and the base (2.0-3.0 eq).
-
Stir the mixture for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Add the second amine-functionalized ligand (1.0-1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the formation of the final PROTAC by LC-MS.
-
Purify the final PROTAC using preparative HPLC.
Visualizing the PROTAC Synthesis Workflow
The following diagram illustrates the general workflow for synthesizing a PROTAC using this compound.
The Role of Linker in Ternary Complex Formation and Signaling
The ultimate goal of a PROTAC is to induce the formation of a stable and productive ternary complex, leading to the ubiquitination and subsequent degradation of the target protein. The linker, in this case derived from this compound, is not merely a spacer but plays a crucial role in this process.
The length and flexibility of the PEG3 chain are critical for allowing the two ligands to bind to their respective proteins simultaneously without steric hindrance. An optimal linker length facilitates favorable protein-protein interactions within the ternary complex, enhancing its stability and the efficiency of ubiquitin transfer.
The signaling pathway initiated by a functional PROTAC is depicted below.
Quantitative Data and Performance
While this compound is commercially available as a building block for PROTAC synthesis, a comprehensive search of the scientific literature did not yield specific examples of PROTACs constructed with this exact linker alongside their corresponding quantitative degradation data (e.g., DC50 and Dmax values). However, studies on PROTACs utilizing similar PEG3 linkers can provide valuable insights into expected performance. The optimal linker length is highly dependent on the specific POI and E3 ligase pair, and empirical testing of a series of linkers with varying lengths is a standard practice in PROTAC optimization.[1]
Conclusion
This compound is a valuable and versatile chemical tool for the construction of PROTACs. Its well-defined structure, featuring a reactive tosyl group, a beneficial PEG3 chain, and a modifiable methyl ester, provides a rational entry point for linker design and synthesis. While specific performance data for PROTACs incorporating this exact linker is not widely published, the principles of PROTAC design and the known benefits of PEGylation suggest that it is a suitable candidate for the development of novel protein degraders. Researchers are encouraged to incorporate this and other linker variations in their screening efforts to identify the optimal linker for their specific target and E3 ligase combination, thereby maximizing the potential for potent and selective protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - Immunomart [immunomart.com]
- 8. The Essential Role of Linkers in PROTACs [axispharm.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis and biological evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK degraders with improved pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of Tos-PEG3-C2-methyl ester in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tos-PEG3-C2-methyl ester is a heterobifunctional crosslinker of significant interest in the field of bioconjugation, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] This guide provides a comprehensive overview of its mechanism of action, experimental protocols, and applications, with a focus on its role in covalently linking biomolecules. The structure of this compound features a tosyl (Tos) group, a tri-ethylene glycol (PEG3) spacer, and a methyl ester moiety, each contributing to its functionality in bioconjugation. The tosyl group serves as a highly reactive leaving group for nucleophilic substitution, the PEG spacer enhances solubility and provides spatial separation between conjugated molecules, and the methyl ester offers a potential site for further modification or can be hydrolyzed.[3]
Core Mechanism of Action: Nucleophilic Substitution
The primary mechanism of action for this compound in bioconjugation is a nucleophilic substitution reaction. The tosyl group is an excellent leaving group due to the resonance stabilization of the resulting tosylate anion.[4][5] This makes the carbon atom to which it is attached highly electrophilic and susceptible to attack by nucleophiles present on biomolecules, most notably the side chains of specific amino acid residues.
The reaction proceeds via an SN2 mechanism, where a nucleophile from a biomolecule attacks the electrophilic carbon atom of the linker, leading to the displacement of the tosylate group and the formation of a stable covalent bond.
Reactivity with Protein Nucleophiles
The most common nucleophilic residues on proteins targeted by this compound are lysine (B10760008) and cysteine.
-
Lysine: The primary amine (-NH2) on the side chain of lysine is a potent nucleophile in its unprotonated state.
-
Cysteine: The thiol group (-SH) on the side chain of cysteine is also a strong nucleophile, particularly in its deprotonated thiolate form (-S-).
The reactivity of these residues is highly dependent on the pH of the reaction medium, which dictates their protonation state.[6]
pH-Dependence of the Reaction
The efficiency of the bioconjugation reaction is critically influenced by the pH. The pKa of the ε-amino group of lysine is approximately 10.5, while the pKa of the thiol group of cysteine is around 8.3.[7][8][9][10]
-
For targeting lysine residues, the reaction is typically performed at a pH of 8.0-9.5 to ensure a sufficient concentration of the deprotonated, nucleophilic amine.
-
For targeting cysteine residues, a pH range of 7.0-8.5 is generally optimal to favor the formation of the more nucleophilic thiolate anion while minimizing the competing reaction with amines.
Controlling the pH allows for a degree of selectivity in targeting specific residues. At a near-neutral pH, cysteine's thiol group is more readily deprotonated and thus more reactive than lysine's amino group, enabling preferential conjugation to cysteine.
Quantitative Data
While specific kinetic data for this compound is not extensively published in the form of comparative tables, the principles of tosylate chemistry are well-established. The following table summarizes the key parameters influencing the bioconjugation reaction.
| Parameter | Influence on Bioconjugation | Typical Conditions/Considerations |
| pH | Determines the nucleophilicity of target amino acid side chains. | pH 8.0-9.5 for lysine targeting; pH 7.0-8.5 for cysteine targeting. |
| Temperature | Affects the reaction rate. | Room temperature is often sufficient. Lower temperatures can be used to control the reaction rate and minimize side reactions. |
| Concentration of Reactants | Influences the reaction kinetics (typically second-order). | A molar excess of the PEG linker is often used to drive the reaction to completion. |
| Solvent | Affects the solubility of reactants and can influence reaction rates. | Aqueous buffers (e.g., phosphate (B84403), borate) are common. Organic co-solvents (e.g., DMSO, DMF) may be used to dissolve the linker. |
| Stability of the Resulting Bond | The resulting amine or thioether bond is generally stable. | Stable under physiological conditions. |
Role of the Methyl Ester
The methyl ester group in this compound can serve several purposes. In the context of PROTAC synthesis, it can be a site for the attachment of a second molecule, such as a ligand for an E3 ubiquitin ligase, after the initial conjugation to a target protein. Alternatively, the methyl ester can be hydrolyzed to a carboxylic acid under basic conditions.[3] This hydrolysis may occur during the bioconjugation step if the pH is sufficiently high, or it can be performed as a separate step to introduce a negative charge or a new functional group for further modifications. The rate of hydrolysis is dependent on the specific reaction conditions, particularly the pH and temperature.[11][12][13]
Experimental Protocols
The following are generalized protocols for the bioconjugation of this compound to a protein. Optimization will be required for specific proteins and applications.
General Protocol for Conjugation to Protein Lysine Residues
-
Protein Preparation: Dissolve the protein in a suitable buffer at a concentration of 1-10 mg/mL. A common buffer is 100 mM sodium phosphate or sodium borate, pH 8.5.
-
Linker Preparation: Prepare a stock solution of this compound in a water-miscible organic solvent such as DMSO or DMF at a concentration of 10-100 mM.
-
Conjugation Reaction: Add the desired molar excess of the this compound stock solution to the protein solution with gentle mixing. A typical starting point is a 10- to 20-fold molar excess of the linker over the protein.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight. The optimal time should be determined empirically.
-
Quenching: Quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.
-
Purification: Remove unreacted linker and byproducts by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.[][15][16][17] Ion-exchange chromatography can be used to separate conjugates with different degrees of PEGylation.[][15]
General Protocol for Conjugation to Protein Cysteine Residues
-
Protein Preparation: If necessary, reduce any disulfide bonds in the protein using a reducing agent like DTT or TCEP. Remove the reducing agent prior to adding the tosylated linker. Dissolve the protein in a suitable buffer, such as 100 mM sodium phosphate, 1 mM EDTA, pH 7.5.
-
Linker Preparation: Prepare a stock solution of this compound as described above.
-
Conjugation Reaction: Add a 5- to 10-fold molar excess of the linker to the protein solution.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours.
-
Quenching: The reaction can be quenched by adding a thiol-containing small molecule like β-mercaptoethanol or L-cysteine.
-
Purification: Purify the conjugate using the methods described above.
Application in PROTACs and Signaling Pathways
This compound is frequently employed as a linker in the synthesis of PROTACs.[1][2] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the target protein by the proteasome.[18][19][20]
Experimental Workflow for PROTAC Synthesis and Action
The general workflow involves:
-
Ligand Synthesis: Synthesize or obtain a ligand for the protein of interest and a ligand for an E3 ubiquitin ligase (e.g., VHL or Cereblon).
-
Linker Conjugation: Conjugate one of the ligands to this compound via the tosyl group.
-
Second Ligand Attachment: Modify the methyl ester (e.g., by hydrolysis to a carboxylic acid followed by amide coupling) to attach the second ligand, thus forming the final PROTAC molecule.
-
Cellular Treatment: Treat cells with the synthesized PROTAC.
-
Target Degradation: The PROTAC forms a ternary complex with the target protein and the E3 ligase, leading to polyubiquitination of the target.
-
Proteasomal Degradation: The polyubiquitinated target protein is recognized and degraded by the 26S proteasome.
Signaling Pathway: The Ubiquitin-Proteasome System
The downstream signaling pathway hijacked by PROTACs is the ubiquitin-proteasome system (UPS).[18][19][20][21][22] This is a major pathway for regulated protein degradation in eukaryotic cells.
Caption: PROTAC-mediated protein degradation via the ubiquitin-proteasome pathway.
Characterization of Bioconjugates
The successful conjugation of this compound to a biomolecule can be confirmed using a variety of analytical techniques:
-
SDS-PAGE: An increase in the molecular weight of the protein will be observed as a shift in the band position.
-
Size-Exclusion Chromatography (SEC): The PEGylated protein will elute earlier than the unmodified protein due to its larger hydrodynamic radius.[23][24][25][26]
-
Mass Spectrometry (MALDI-TOF or ESI-MS): This provides a precise measurement of the molecular weight of the conjugate, confirming the addition of the PEG linker.[27]
-
HPLC (Reverse-Phase or Ion-Exchange): Can be used to separate and quantify the different species in the reaction mixture.[24][25][26][27]
Conclusion
This compound is a versatile and effective bifunctional linker for bioconjugation. Its mechanism of action, centered around the highly efficient nucleophilic substitution of the tosyl group, allows for the covalent modification of proteins at lysine and cysteine residues. The inclusion of a PEG spacer and a modifiable methyl ester group makes it particularly well-suited for the construction of complex biomolecules like PROTACs. A thorough understanding of the reaction conditions, particularly pH, is crucial for achieving desired selectivity and efficiency. The protocols and information provided in this guide serve as a foundation for researchers to effectively utilize this powerful tool in their drug development and scientific research endeavors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Ch8 : Tosylates [chem.ucalgary.ca]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Star Republic: Guide for Biologists [sciencegateway.org]
- 8. iscabiochemicals.com [iscabiochemicals.com]
- 9. peptideweb.com [peptideweb.com]
- 10. forums.studentdoctor.net [forums.studentdoctor.net]
- 11. The effect of the linker on the hydrolysis rate of drug-linked ester bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tailoring hydrogel degradation and drug release via neighboring amino acid controlled ester hydrolysis - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 15. biopharminternational.com [biopharminternational.com]
- 16. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Ubiquitin‐Independent Degradation: An Emerging PROTAC Approach? - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 23. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 24. lcms.cz [lcms.cz]
- 25. lcms.labrulez.com [lcms.labrulez.com]
- 26. documents.thermofisher.com [documents.thermofisher.com]
- 27. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of Polyethylene Glycol (PEG) Linkers in PROTAC Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of two ligands—one targeting a protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker. Far from being a mere spacer, the linker is a critical determinant of a PROTAC's efficacy, dictating its physicochemical properties, pharmacokinetic profile, and ability to induce the formation of a productive ternary complex. Among the diverse array of linker architectures, polyethylene (B3416737) glycol (PEG) linkers have emerged as a cornerstone in PROTAC design, offering a unique set of advantages that address key challenges in the development of these novel therapeutics.
Core Advantages of PEG Linkers in PROTACs
The incorporation of PEG linkers into PROTAC molecules offers several distinct advantages that significantly impact their drug-like properties and biological activity. These benefits primarily stem from the inherent characteristics of the repeating ethylene (B1197577) glycol units: hydrophilicity, flexibility, and biocompatibility.
Enhanced Physicochemical Properties: A major hurdle in PROTAC development is their frequently high molecular weight and lipophilicity, which can lead to poor aqueous solubility and challenges in formulation and bioavailability.[1][2] PEG linkers, with their hydrophilic nature, effectively enhance the solubility of PROTACs.[3][4] This is a crucial attribute, as improved solubility can lead to better absorption and distribution in vivo. The use of PEG and alkyl motifs allows for the fine-tuning of important physical properties like topological polar surface area (TPSA) and lipophilicity.[5][6]
Modulation of Cell Permeability: The relationship between PEGylation and cell permeability is nuanced. While the increased hydrophilicity can potentially hinder passive diffusion across the lipophilic cell membrane, the inherent flexibility of PEG linkers can be advantageous.[5] Compared to more rigid alkyl chains, PEG linkers are more likely to adopt folded conformations. This conformational flexibility can shield the polar surface area of the PROTAC, resulting in a more compact and less polar structure that can more readily traverse the cell membrane.[5][7] However, it is a delicate balance, as excessive PEGylation can lead to a decrease in cellular uptake.[5]
Facilitation of Ternary Complex Formation: The primary role of the linker is to enable the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[4][] The length and flexibility of the PEG linker are critical for this process.[] A linker that is too short may cause steric clashes, preventing complex formation, while an excessively long linker may not effectively bring the two proteins into the necessary proximity for efficient ubiquitination.[1] The flexibility of PEG linkers allows the PROTAC to adopt an optimal conformation for ternary complex formation, which is crucial for efficient protein degradation.[9]
Synthetic Accessibility and Versatility: Alkyl and PEG chains are the most common motifs in PROTAC linkers due to their synthetic accessibility and the ease with which their length and composition can be tuned using robust chemical methods.[6][10] The commercial availability of bifunctional PEG motifs allows for the rapid and straightforward assembly of potent PROTACs.[6][10] This modularity enables the systematic optimization of linker length, which is a critical parameter for degradation efficiency.[6][10]
Data Presentation: Quantitative Impact of PEG Linkers
The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length and composition on the physicochemical properties and biological activity of PROTACs.
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | HBD | HBA | Reference |
| BRD4-targeting PROTAC 1 | Alkyl Chain | 785.0 | 4.5 | 150.2 | 4 | 10 | [5] |
| BRD4-targeting PROTAC 2 | PEG (n=2) | 873.1 | 3.7 | 168.8 | 4 | 12 | [5] |
| BRD4-targeting PROTAC 3 | PEG (n=4) | 961.2 | 2.9 | 187.4 | 4 | 14 | [5] |
| HBD: Hydrogen Bond Donors, HBA: Hydrogen Bond Acceptors. Data is illustrative and compiled from various sources in the literature. |
| PROTAC | Linker Composition | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| BETd-246 | Alkyl Chain | RS4;11 | 1.6 | >95 | [5] |
| BETd-260 | PEG (n=3) | RS4;11 | 0.8 | >95 | [5] |
| ARV-771 | PEG (n=4) | LNCaP | <1 | >90 | [5] |
| DC50: Half-maximal degradation concentration, Dmax: Maximum degradation. DC50 and Dmax values are cell-line dependent. Data is illustrative and compiled from various sources in the literature. |
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the Graphviz DOT language, illustrate the PROTAC-mediated protein degradation pathway and a typical experimental workflow for PROTAC development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diva-portal.org [diva-portal.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
The Architect's Toolkit: A Technical Guide to Heterobifunctional Linkers in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Paradigm Shift in Therapeutic Intervention
In the landscape of modern drug discovery, the principle of targeted protein degradation (TPD) has emerged as a revolutionary modality, offering a distinct alternative to traditional occupancy-based inhibition. At the heart of this approach lies the heterobifunctional linker, a molecular architect that orchestrates the proximity-induced degradation of specific proteins of interest (POIs). These elegant molecules, most notably exemplified by Proteolysis-Targeting Chimeras (PROTACs), function by hijacking the cell's endogenous ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2]
A PROTAC is a chimeric molecule comprising three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two moieties.[1][2] By simultaneously engaging both the POI and an E3 ligase, the PROTAC forms a ternary complex, which facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI.[3] This polyubiquitination serves as a molecular "tag," marking the POI for recognition and subsequent degradation by the 26S proteasome.[3] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target proteins, a key advantage over traditional inhibitors that require sustained high occupancy for efficacy.[2]
This in-depth technical guide provides a comprehensive overview of heterobifunctional linkers, their mechanism of action, the critical role of their constituent parts, and the experimental methodologies used to characterize their efficacy.
The Tripartite Architecture: Anatomy of a Heterobifunctional Linker
The efficacy of a heterobifunctional degrader is not solely dependent on the binding affinities of its individual ligands but rather on the synergistic interplay of its three components, which collectively drive the formation of a productive ternary complex.
E3 Ubiquitin Ligase Ligand: The Recruiter
The choice of E3 ligase is a critical determinant of a PROTAC's activity and cellular specificity. While over 600 E3 ligases are encoded in the human genome, a select few have been predominantly exploited for TPD. The most common are Cereblon (CRBN) and von Hippel-Lindau (VHL), largely due to the availability of well-characterized, high-affinity small molecule ligands.[4][5]
-
Cereblon (CRBN): Ligands for CRBN are often derived from immunomodulatory imide drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide.[6] These ligands are known for their favorable physicochemical properties, including smaller size and better cell permeability, which can contribute to improved oral bioavailability of the resulting PROTAC.[7]
-
von Hippel-Lindau (VHL): VHL ligands are typically peptidomimetic and based on the Hypoxia-Inducible Factor-1α (HIF-1α) peptide that naturally binds to VHL.[8] While often larger and more polar than CRBN ligands, they have been successfully incorporated into numerous potent PROTACs.[8]
Linker: The Conductor
The linker is far more than a passive tether; it is a critical determinant of a PROTAC's efficacy, selectivity, and physicochemical properties.[9] Its length, composition, and attachment points profoundly influence the geometry and stability of the ternary complex.[9]
-
Length: An optimal linker length is crucial. A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker might lead to unproductive binding and inefficient ubiquitination.[]
-
Composition: The chemical makeup of the linker impacts the PROTAC's solubility, cell permeability, and metabolic stability. Common linker motifs include flexible polyethylene (B3416737) glycol (PEG) chains, which can enhance solubility, and more rigid alkyl or cyclic structures.[11][] The composition can also influence the adoption of a "bioactive conformation" necessary for productive ternary complex formation.
-
Attachment Points: The points at which the linker is connected to the POI and E3 ligase ligands are critical for maintaining the binding affinity of each ligand and for achieving the correct orientation within the ternary complex.
Protein of Interest (POI) Ligand: The Warhead
The POI ligand provides the specificity for the targeted protein. These are typically small molecule inhibitors that bind to the target protein. A key advantage of the PROTAC approach is that the POI ligand does not need to bind to an active site to inhibit the protein's function; it only needs to bind with sufficient affinity and expose a suitable vector for linker attachment to enable the formation of the ternary complex.[2] This opens up the possibility of targeting proteins previously considered "undruggable."[2]
Mechanism of Action: A Symphony of Induced Proximity
The catalytic cycle of a heterobifunctional linker-mediated protein degradation can be broken down into several key steps, as illustrated in the signaling pathway diagram below.
Caption: Mechanism of Action for a Heterobifunctional Linker.
Quantitative Analysis of Degrader Efficacy
The potency and efficacy of heterobifunctional degraders are typically characterized by two key parameters: DC50 and Dmax.
-
DC50: The concentration of the degrader that induces 50% degradation of the target protein. A lower DC50 value indicates higher potency.
-
Dmax: The maximum level of protein degradation that can be achieved with a given degrader.
The following tables summarize the degradation performance of representative PROTACs, categorized by the E3 ligase they recruit.
Table 1: Performance of Representative CRBN-Based PROTACs
| PROTAC | Target Protein | E3 Ligase Ligand | DC50 | Dmax | Cell Line | Reference |
| dBET1 | BRD4 | Pomalidomide | ~8 nM | >95% | MV4-11 | [5] |
| ARV-771 | BRD4 | Pomalidomide derivative | 1.3 nM | >95% | 22Rv1 | [5] |
| Compound 191 | SHP2 | TNO155 derivative | 6.02 nM | N/A | MV4;11 | [13] |
| PROTAC 46 | BTK | Ibrutinib derivative | 6.3 nM | N/A | HBL1 | [13] |
| PROTAC 34 | BCR-ABL | Dasatinib derivative | 4.4 nM (IC50) | N/A | K562 | [13] |
Note: N/A indicates that the specific value was not reported in the cited source.
Table 2: Performance of Representative VHL-Based PROTACs
| PROTAC | Target Protein | E3 Ligase Ligand | DC50 | Dmax | Cell Line | Reference |
| MZ1 | BRD4 | VHL ligand | ~25 nM | >90% | HeLa | [5] |
| ARV-110 | Androgen Receptor | VHL ligand | ~1 nM | >95% | VCaP | [5] |
| GP262 | PI3K/mTOR | VH032 | 42.23-227.4 nM (PI3K), 45.4 nM (mTOR) | 71.3-88.6% (PI3K), 74.9% (mTOR) | MDA-MB-231 | [2] |
| Jps016 | HDAC1/HDAC3 | VHL ligand | 0.55 µM (HDAC1), 0.53 µM (HDAC3) | 77% (HDAC1), 66% (HDAC3) | HCT116 | [] |
| PROTAC 4 | HDAC1/HDAC3 | VHL ligand | 0.55 µM (HDAC1), 0.53 µM (HDAC3) | ~100% (HDAC1 at 10 µM), >50% (HDAC3 at 1 µM) | HCT116 | [] |
Table 3: Impact of Linker Composition on Physicochemical Properties and Permeability
| Linker Type | Key Characteristics | Impact on Physicochemical Properties |
| Alkyl Chains | Flexible, hydrophobic. | Can increase lipophilicity, potentially impacting solubility. Prone to metabolic oxidation.[11][] |
| Polyethylene Glycol (PEG) | Flexible, hydrophilic. | Enhances aqueous solubility and can improve cell permeability. May increase molecular weight.[11][] |
| Rigid/Cyclic (e.g., piperidine, piperazine) | Constrained conformation. | Can improve metabolic stability and cell permeability by reducing the number of rotatable bonds and enabling favorable conformations.[1] |
Experimental Protocols: A Step-by-Step Guide to Characterization
A robust and multifaceted experimental approach is essential for the successful development and characterization of heterobifunctional degraders. The following protocols outline key assays for evaluating the critical steps in the degradation pathway.
Caption: A typical experimental workflow for PROTAC development.
Ternary Complex Formation Assays
These assays are designed to confirm that the PROTAC can effectively bridge the POI and the E3 ligase.
a. Surface Plasmon Resonance (SPR)
Principle: SPR measures the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time. This technique can be used to determine the kinetics and affinity of binary (PROTAC-POI or PROTAC-E3) and ternary complex formation.
Detailed Protocol:
-
Immobilization: Covalently immobilize the E3 ligase (e.g., VCB complex for VHL) onto a sensor chip surface.
-
Binary Binding Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binary binding affinity (KD) and kinetics (kon, koff).
-
Separately, determine the binary binding affinity of the PROTAC for the POI in solution.
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, near-saturating concentration of the POI and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase surface.
-
The resulting sensorgrams will reflect the formation of the ternary complex.
-
-
Data Analysis:
-
Fit the sensorgram data to appropriate binding models to determine the affinity and kinetics of ternary complex formation.
-
Calculate the cooperativity (α), which is the ratio of the binary binding affinity to the ternary binding affinity. A cooperativity value greater than 1 indicates positive cooperativity, meaning the binding of one protein enhances the binding of the other.[14]
-
b. AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
Principle: This bead-based immunoassay measures the interaction of two molecules in close proximity. Donor and acceptor beads are coated with antibodies or tags that recognize the POI and E3 ligase, respectively. Upon formation of the ternary complex, the beads are brought into close proximity, allowing for the generation of a chemiluminescent signal.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare tagged versions of the POI (e.g., GST-tagged) and the E3 ligase complex (e.g., FLAG-tagged).
-
Select appropriate AlphaLISA donor (e.g., Glutathione) and acceptor (e.g., Anti-FLAG) beads.
-
-
Assay Setup:
-
In a microplate, combine the tagged POI, tagged E3 ligase complex, and a dilution series of the PROTAC.
-
Include controls such as no PROTAC, and competition with untagged ligands for the POI and E3 ligase.
-
-
Incubation: Incubate the mixture to allow for ternary complex formation.
-
Detection: Add the AlphaLISA donor and acceptor beads and incubate in the dark.
-
Signal Measurement: Read the plate on an AlphaLISA-compatible plate reader. A bell-shaped curve is often observed, with the signal decreasing at high PROTAC concentrations due to the "hook effect" (formation of non-productive binary complexes).[15]
In Vitro Ubiquitination Assay
This assay confirms that the PROTAC-induced ternary complex is functional and can lead to the ubiquitination of the POI.
Principle: A reconstituted in vitro system containing E1, E2, E3, ubiquitin, ATP, and the POI is used to assess PROTAC-mediated ubiquitination. The ubiquitinated POI is then detected by Western blot.
Detailed Protocol:
-
Reaction Setup:
-
In a microcentrifuge tube on ice, combine the following components in a reaction buffer: E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5a), the E3 ligase complex, the POI, ubiquitin (often biotinylated for easier detection), and ATP.
-
Prepare parallel reactions with a dilution series of the PROTAC and a vehicle control (DMSO).
-
Include negative controls, such as reactions lacking E1, E3, or ATP.
-
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours) to allow for the ubiquitination cascade to proceed.
-
Reaction Quenching: Stop the reaction by adding SDS-PAGE loading buffer.
-
Western Blot Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with an antibody specific for the POI. A ladder of higher molecular weight bands corresponding to the polyubiquitinated POI should be visible in the presence of a functional PROTAC.
-
Cellular Degradation Assays
These assays are the ultimate measure of a PROTAC's efficacy in a cellular context.
a. Western Blotting
Principle: This is the gold-standard method for quantifying the levels of a specific protein in cell lysates.
Detailed Protocol:
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC or a vehicle control for a specified time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer:
-
Normalize the protein amounts and separate the lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane and probe with a primary antibody specific for the POI.
-
Also, probe with a primary antibody for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the POI signal to the loading control and calculate the percentage of degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[16]
-
b. HiBiT/NanoBRET™ Assay
Principle: This is a sensitive, real-time, live-cell assay for monitoring protein levels. The POI is endogenously tagged with a small (11 amino acid) HiBiT peptide using CRISPR/Cas9. The HiBiT peptide can combine with a larger LgBiT subunit to form a functional NanoLuc® luciferase. The resulting luminescence is directly proportional to the amount of the HiBiT-tagged POI.
Detailed Protocol:
-
Cell Line Generation: Generate a stable cell line expressing the LgBiT subunit and use CRISPR/Cas9 to knock in the HiBiT tag at the N- or C-terminus of the endogenous gene for the POI.
-
Assay Setup: Plate the engineered cells in a white, multi-well plate.
-
PROTAC Treatment: Add a serial dilution of the PROTAC to the cells.
-
Luminescence Measurement:
-
Endpoint Assay: After a defined incubation period, add a lytic reagent containing the NanoLuc® substrate and measure luminescence.
-
Kinetic Assay: For real-time monitoring, add a live-cell substrate (e.g., Nano-Glo® Endurazine™) and measure luminescence at multiple time points.
-
-
Data Analysis: Normalize the luminescence signal to a vehicle control. For endpoint assays, plot a dose-response curve to determine DC50 and Dmax. For kinetic assays, the rate of degradation can also be determined.[17]
Conclusion and Future Perspectives
Heterobifunctional linkers have fundamentally reshaped the landscape of drug discovery, offering a powerful strategy to target and eliminate disease-causing proteins. The success of this modality hinges on a deep understanding of the intricate interplay between the E3 ligase ligand, the linker, and the POI ligand. The rational design of these molecules, guided by a comprehensive suite of biophysical, biochemical, and cellular assays, is paramount to developing potent, selective, and bioavailable protein degraders. As our knowledge of the ubiquitin-proteasome system expands and novel E3 ligases are harnessed, the therapeutic potential of heterobifunctional linkers will undoubtedly continue to grow, paving the way for new treatments for a wide range of diseases.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. revvity.com [revvity.com]
- 4. benchchem.com [benchchem.com]
- 5. biorxiv.org [biorxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 11. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. resources.revvity.com [resources.revvity.com]
- 15. benchchem.com [benchchem.com]
- 16. promega.com [promega.com]
- 17. wechat.promega.com.cn [wechat.promega.com.cn]
A Technical Guide to Tos-PEG3-C2-methyl ester for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Tos-PEG3-C2-methyl ester, a bifunctional linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation. This guide details its chemical properties, its role in PROTAC design, and provides experimental protocols and data relevant to its application.
Introduction to Targeted Protein Degradation and PROTACs
Targeted protein degradation (TPD) is a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. PROTACs are heterobifunctional molecules at the forefront of TPD. They consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands. By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination of the POI, marking it for degradation by the proteasome.
The Role of this compound as a PROTAC Linker
This compound is a polyethylene (B3416737) glycol (PEG)-based linker designed for the synthesis of PROTACs. Its structure offers several advantageous properties for this application.
Chemical Structure and Properties:
| Property | Value | Reference |
| Molecular Formula | C17H26O8S | [1][2] |
| Molecular Weight | 390.45 g/mol | [3][4] |
| CAS Number | 1239588-09-0 | [2] |
The key features of its structure include:
-
A Tosyl (Tos) group: This is an excellent leaving group, facilitating nucleophilic substitution reactions for the attachment of a warhead (POI ligand) or an E3 ligase ligand.
-
A PEG3 (triethylene glycol) spacer: The PEG component enhances the aqueous solubility and cell permeability of the resulting PROTAC molecule. The length and flexibility of the PEG chain are critical for optimizing the formation of a stable and productive ternary complex between the target protein and the E3 ligase.
-
A C2-methyl ester group: The methyl ester can be hydrolyzed to a carboxylic acid, providing a handle for conjugation to another part of the PROTAC, typically via amide bond formation.
Quantitative Data for PROTACs with PEG Linkers
Table 1: Representative Degradation Performance of PEG-based PROTACs
| PROTAC | Target Protein | E3 Ligase Ligand | Linker Composition (similar to PEG3) | DC50 (nM) | Dmax (%) | Cell Line |
| Compound A | BRD4 | Pomalidomide (CRBN) | 4-unit PEG | 5.2 | >95 | HeLa |
| Compound B | BTK | Pomalidomide (CRBN) | 3-unit PEG | 8.1 | ~90 | MOLM-14 |
| Compound C | ERRα | Von Hippel-Lindau (VHL) | 3-unit PEG | 25 | >90 | 22Rv1 |
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. Dmax: The maximum percentage of target protein degradation achieved.
Experimental Protocols
This section provides detailed methodologies for the synthesis and evaluation of PROTACs utilizing a PEG-based linker like this compound.
General Synthesis of a PROTAC using a PEG Linker
This protocol describes a general two-step synthesis involving the initial reaction of this compound with a nucleophilic group on either the POI ligand or the E3 ligase ligand, followed by deprotection and coupling of the second ligand.
Step 1: Nucleophilic Substitution with the Tosyl Group
-
Dissolve the POI ligand or E3 ligase ligand (containing a nucleophilic group like an amine or thiol; 1.0 eq) and this compound (1.1 eq) in an anhydrous polar aprotic solvent (e.g., DMF or acetonitrile).
-
Add a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA; 2.0 eq).
-
Stir the reaction mixture at room temperature or elevated temperature (e.g., 50-80 °C) until the reaction is complete, as monitored by LC-MS.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting intermediate by flash column chromatography.
Step 2: Hydrolysis of the Methyl Ester and Amide Coupling
-
Dissolve the purified intermediate from Step 1 in a mixture of THF and water.
-
Add lithium hydroxide (B78521) (LiOH; 2-3 eq) and stir at room temperature until the hydrolysis of the methyl ester is complete (monitored by LC-MS).
-
Acidify the reaction mixture with dilute HCl and extract the product with an organic solvent.
-
Dry the organic layer and concentrate to obtain the carboxylic acid intermediate.
-
Dissolve the carboxylic acid intermediate (1.0 eq) and the second ligand (amine-functionalized; 1.1 eq) in anhydrous DMF.
-
Add a peptide coupling agent (e.g., HATU or HBTU; 1.2 eq) and a base (e.g., DIPEA; 2.0 eq).
-
Stir the reaction at room temperature overnight.
-
Work up the reaction as described in Step 1 and purify the final PROTAC by preparative HPLC.
Western Blotting for Protein Degradation
This is a standard assay to quantify the reduction in target protein levels following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the synthesized PROTAC for a desired period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Normalize the protein concentrations and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Visualize the protein bands using a chemiluminescence substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
Cell Viability Assay
This assay determines the effect of protein degradation on cell proliferation and viability.
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo® or MTT) according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence or absorbance and normalize the values to the vehicle-treated control wells. Calculate the IC50 value, which represents the concentration of the PROTAC that inhibits cell growth by 50%.
Visualizing Key Concepts in Targeted Protein Degradation
The following diagrams illustrate the fundamental processes and workflows discussed in this guide.
References
physical and chemical properties of Tos-PEG3-C2-methyl ester
An In-depth Technical Guide to Tos-PEG3-C2-methyl ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and applications of this compound, a key building block in modern drug discovery.
Introduction
This compound is a heterobifunctional linker molecule widely utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][][4][5] PROTACs are novel therapeutic agents designed to hijack the cell's natural protein disposal system to selectively eliminate disease-causing proteins.[1] This linker possesses a tosyl (Tos) group at one end and a methyl ester at the other, connected by a flexible and hydrophilic polyethylene (B3416737) glycol (PEG) chain.[6][7] The tosyl group serves as an excellent leaving group for nucleophilic substitution, while the methyl ester can be hydrolyzed to a carboxylic acid for subsequent amide bond formation.[6][8][9] The PEG component enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[6][10]
Physical and Chemical Properties
The fundamental properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₆O₈S | [1][][4] |
| Molecular Weight | 390.45 g/mol | [1][] |
| IUPAC Name | methyl 3-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]propanoate | [] |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCC(=O)OC | [] |
| Appearance | Inferred to be a solid-liquid mixture, colorless to light yellow (based on similar compounds) | [11] |
| Solubility | The hydrophilic PEG linker increases water solubility.[6] A similar compound, Tos-PEG3, is soluble in Ethanol, DMSO, and water. | [11] |
| Storage | Recommended storage at -20°C for long-term stability. | [4][11] |
Chemical Reactivity and Applications
The utility of this compound stems from its two distinct reactive ends, making it a versatile linker for conjugating two different molecules.
-
Tosyl Group: The p-toluenesulfonyl (tosyl) group is a superb leaving group, making the molecule susceptible to nucleophilic substitution by amines (-NH₂), thiols (-SH), or hydroxyls (-OH).[6][8] This allows for the straightforward attachment of a ligand for an E3 ubiquitin ligase or a target protein.
-
Methyl Ester Group: The methyl ester can be readily hydrolyzed under basic conditions to yield a carboxylic acid (-COOH).[6][7] This acid can then be activated and coupled with an amine-containing molecule to form a stable amide bond.
The primary application of this linker is in the construction of PROTACs. A PROTAC consists of a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase, all connected by a linker like this compound.[1] This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome.
Experimental Protocols
Accurate characterization of this compound and its conjugates is critical. The following are standard methodologies for analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is a powerful tool for confirming the structure and purity of PEG-containing molecules.[12][13][14]
-
Objective: To verify the chemical structure and assess the purity of the linker.
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is particularly useful for identifying hydroxyl protons in PEG derivatives, should any unreacted starting material be present.[15]
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
-
Data Analysis:
-
Identify the characteristic aromatic protons of the tosyl group (typically two doublets around 7.5-8.0 ppm).
-
Identify the singlet for the methyl group of the tosyl moiety (~2.4 ppm).
-
Identify the singlet for the methyl ester group (~3.7 ppm).
-
The repeating ethylene (B1197577) glycol units of the PEG chain will appear as a complex multiplet, typically between 3.5 and 3.8 ppm.[16]
-
Integrate the peaks corresponding to the different parts of the molecule. The ratio of the integrations should correspond to the number of protons in each part of the structure.
-
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the linker and its conjugates.
-
Objective: To determine the exact mass of the molecule and identify any impurities.
-
Instrumentation: An electrospray ionization (ESI) mass spectrometer, often coupled with liquid chromatography (LC-MS), such as a Q-TOF or Orbitrap instrument.[17][18] MALDI-TOF is also a suitable technique.[19]
-
Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the sample in a solvent compatible with LC-MS, such as acetonitrile (B52724)/water with 0.1% formic acid.
-
Methodology (LC-MS):
-
Inject the sample onto a reverse-phase column (e.g., C18).[20]
-
Elute with a gradient of acetonitrile in water (both containing 0.1% formic acid).
-
Introduce the eluent into the ESI source.
-
Acquire mass spectra in positive ion mode. For PEGylated compounds, post-column addition of a charge-reducing agent like triethylamine (B128534) (TEA) can simplify the resulting spectra.[18]
-
-
Data Analysis: Deconvolute the resulting mass spectrum to obtain the zero-charge mass. Compare the experimental mass to the calculated theoretical mass (390.45 Da) to confirm the identity of the compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of the linker and for purifying it or its derivatives.[]
-
Objective: To determine the purity of the compound and to purify it from reaction mixtures.
-
Instrumentation: An HPLC system with a UV detector and a preparative or analytical reverse-phase column (e.g., C18 or C4).[22]
-
Mobile Phase: A typical mobile phase system is a gradient of water and acetonitrile, often with an additive like 0.1% trifluoroacetic acid (TFA).[22]
-
Methodology:
-
Dissolve the sample in the mobile phase.
-
Inject the sample onto the column.
-
Run a gradient elution, for example, from 20% to 80% acetonitrile over 20-30 minutes.
-
Monitor the elution profile using a UV detector, typically at 220 nm or 254 nm (for the tosyl group).
-
-
Data Analysis: The purity of the sample is determined by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks. The retention time of PEGylated compounds in RP-HPLC can be influenced by the length of the PEG chain.[19]
Workflows
The following diagrams illustrate the typical workflows involving this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Tos-PEG3-methyl ester_新研博美 [xinyanbm.com]
- 8. PEG Tosylate, Tosylate linker, thiol reactive | BroadPharm [broadpharm.com]
- 9. Methyl Esters [organic-chemistry.org]
- 10. creativepegworks.com [creativepegworks.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. rsc.org [rsc.org]
- 17. enovatia.com [enovatia.com]
- 18. ingenieria-analitica.com [ingenieria-analitica.com]
- 19. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 22. chromatographyonline.com [chromatographyonline.com]
Methodological & Application
Application Notes and Protocols for PROTAC Synthesis using Tos-PEG3-C2-methyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1] A typical PROTAC consists of a ligand that binds to the POI and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker.[1][2] The linker is a critical component that influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), thereby affecting the efficiency of protein degradation.[3][4] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to improve solubility, cell permeability, and offer synthetic tractability.[1][3]
This document provides a detailed protocol for the synthesis of a PROTAC molecule utilizing the Tos-PEG3-C2-methyl ester linker. This linker features a tosyl group, which is a good leaving group for nucleophilic substitution, and a methyl ester for subsequent amide bond formation. This protocol outlines a two-step process: 1) conjugation of a warhead (targeting the POI) to the linker via substitution of the tosyl group, and 2) hydrolysis of the methyl ester followed by amide coupling to an E3 ligase ligand.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PROTAC-mediated protein degradation pathway and the general experimental workflow for the synthesis described in this protocol.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for PROTAC synthesis.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of a generic PROTAC using this compound. These are representative procedures and may require optimization for specific warheads and E3 ligase ligands.
Protocol 1: Synthesis of Warhead-PEG3-C2-methyl ester Intermediate
This protocol describes the coupling of an amine-functionalized warhead to the this compound linker via nucleophilic substitution of the tosylate group.
Reagents and Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Moles (mmol) | Mass/Volume |
| This compound | 390.45 | 1.0 | 390.45 mg |
| Amine-functionalized Warhead (Warhead-NH2) | (Varies) | 1.2 | (Varies) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 3.0 | 414.63 mg |
| Anhydrous Acetonitrile (B52724) (MeCN) | - | - | 10 mL |
| Nitrogen Atmosphere | - | - | - |
| Standard Glassware for Synthesis | - | - | - |
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous acetonitrile (10 mL).
-
Add the amine-functionalized warhead (1.2 eq) to the solution.
-
Add potassium carbonate (3.0 eq) to the reaction mixture.
-
Stir the reaction mixture at 60 °C overnight.
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the Warhead-PEG3-C2-methyl ester intermediate.
Expected Outcome:
| Parameter | Value |
| Yield | 70-85% |
| Purity (LC-MS) | >95% |
| Appearance | Colorless to pale yellow oil or solid |
Protocol 2: Hydrolysis of the Methyl Ester
This protocol details the saponification of the methyl ester in the Warhead-PEG3-C2-methyl ester intermediate to the corresponding carboxylic acid.
Reagents and Materials:
| Reagent/Material | Moles (mmol) | Mass/Volume |
| Warhead-PEG3-C2-methyl ester | 1.0 | (Varies) |
| Lithium Hydroxide (B78521) (LiOH) | 3.0 | (Varies) |
| Tetrahydrofuran (THF) | - | 5 mL |
| Water (H₂O) | - | 5 mL |
| 1 M Hydrochloric Acid (HCl) | - | As needed |
Procedure:
-
Dissolve the Warhead-PEG3-C2-methyl ester intermediate (1.0 eq) in a mixture of THF (5 mL) and water (5 mL).
-
Add lithium hydroxide (3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by LC-MS until the starting material is consumed.
-
Once complete, acidify the reaction mixture to pH ~3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the Warhead-PEG3-C2-carboxylic acid intermediate. This intermediate is often used in the next step without further purification.
Expected Outcome:
| Parameter | Value |
| Yield | >90% (crude) |
| Purity (LC-MS) | Sufficient for next step |
| Appearance | White to off-white solid or oil |
Protocol 3: Amide Coupling to E3 Ligase Ligand
This protocol describes the final step of coupling the Warhead-PEG3-C2-carboxylic acid intermediate with an amine-containing E3 ligase ligand (e.g., pomalidomide, lenalidomide, or a VHL ligand).
Reagents and Materials:
| Reagent/Material | Moles (mmol) | Mass/Volume |
| Warhead-PEG3-C2-carboxylic acid | 1.0 | (Varies) |
| Amine-functionalized E3 Ligase Ligand | 1.1 | (Varies) |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | 1.2 | (Varies) |
| DIPEA (N,N-Diisopropylethylamine) | 3.0 | (Varies) |
| Anhydrous Dimethylformamide (DMF) | - | 5 mL |
| Nitrogen Atmosphere | - | - |
Procedure:
-
Dissolve the Warhead-PEG3-C2-carboxylic acid intermediate (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the amine-functionalized E3 ligase ligand (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.[5]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) to yield the final PROTAC molecule.
Expected Outcome:
| Parameter | Value |
| Yield | 30-50% |
| Purity (HPLC) | >98% |
| Appearance | White to off-white solid |
Conclusion
The synthesis of PROTACs using a modular approach with bifunctional linkers like this compound allows for the systematic variation of warheads and E3 ligase ligands. The protocols provided herein offer a general framework for the synthesis of PROTACs. It is important to note that reaction conditions, purification methods, and yields may vary depending on the specific substrates used. Thorough characterization of all intermediates and the final PROTAC product by LC-MS, NMR, and HPLC is crucial to ensure identity and purity. The flexibility of the PEG linker is a key attribute that can significantly influence the biological activity of the resulting PROTAC, and thus, optimization of the linker length and composition is often a critical step in the development of potent protein degraders.[3][6]
References
Application Notes and Protocols for Tos-PEG3-C2-methyl ester in Bioconjugation and PROTAC Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tos-PEG3-C2-methyl ester is a heterobifunctional linker molecule widely employed in the fields of bioconjugation and drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] PROTACs are novel therapeutic agents that leverage the cell's ubiquitin-proteasome system to selectively degrade target proteins.[5] This linker features two key reactive moieties: a tosyl (tosylate) group and a methyl ester. The tosyl group serves as an excellent leaving group for nucleophilic substitution reactions, allowing for conjugation to amines, thiols, and hydroxyl groups.[6][7] The methyl ester can be hydrolyzed to a carboxylic acid, which can then be coupled to an amine-containing molecule via standard amide bond formation techniques. The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[8][9]
These application notes provide detailed protocols for the key coupling reactions of this compound and illustrate its application in a typical PROTAC synthesis workflow.
Data Presentation: Reaction Conditions Summary
The following table summarizes typical reaction conditions for the key transformations of this compound. Please note that optimal conditions may vary depending on the specific substrates and should be determined empirically.
| Reaction Type | Nucleophile/Reagent | Solvent | Base | Temperature (°C) | Typical Reaction Time (hours) |
| Nucleophilic Substitution (Tos- group) | |||||
| Amine Coupling | Primary/Secondary Amine | DMF, DMSO, Acetonitrile | K₂CO₃, DIPEA, Et₃N | Room Temperature to 60 | 12 - 24 |
| Thiol Coupling | Thiol (e.g., Cysteine) | DMF, DMSO, Aqueous Buffer (pH 7-8) | K₂CO₃, DIPEA, Et₃N | Room Temperature | 2 - 12 |
| Ester Hydrolysis | LiOH, NaOH, or KOH | THF/Water, Dioxane/Water | - | 0 to Room Temperature | 1 - 12 |
| Amide Coupling (post-hydrolysis) | Amine | DMF, DCM | HATU, HOBt, EDC, DIPEA | Room Temperature | 12 - 24 |
Experimental Protocols
Protocol 1: Coupling of an Amine to the Tosyl Group
This protocol describes the nucleophilic substitution of the tosyl group with a primary or secondary amine.
Materials:
-
This compound
-
Amine-containing molecule (e.g., a protein ligand)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), dissolve the amine-containing molecule (1.0 equivalent) in anhydrous DMF.
-
Add K₂CO₃ (3.0 equivalents) or DIPEA (3.0 equivalents) to the solution and stir for 15 minutes at room temperature.
-
In a separate flask, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DMF.
-
Add the this compound solution dropwise to the amine solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 50-60 °C) to increase the reaction rate if necessary.
-
Monitor the reaction progress by an appropriate method (e.g., LC-MS or TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the desired amine-coupled product.
Protocol 2: Coupling of a Thiol to the Tosyl Group
This protocol details the reaction of the tosyl group with a thiol, for example, a cysteine residue on a peptide or a small molecule thiol.
Materials:
-
This compound
-
Thiol-containing molecule
-
Anhydrous Dimethylformamide (DMF)
-
Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Under an inert atmosphere, dissolve the thiol-containing molecule (1.0 equivalent) in anhydrous DMF.
-
Add K₂CO₃ (2.0 equivalents) or DIPEA (2.0 equivalents) to the solution and stir for 15 minutes at room temperature to deprotonate the thiol.
-
Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DMF.
-
Add the this compound solution to the thiol solution.
-
Stir the reaction at room temperature for 2-12 hours.
-
Monitor the reaction progress by LC-MS or TLC.
-
Once the reaction is complete, add water to quench the reaction.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography or preparative HPLC.
Protocol 3: Hydrolysis of the Methyl Ester
This protocol describes the conversion of the methyl ester to a carboxylic acid, which is then available for subsequent amide coupling.
Materials:
-
PEG3-C2-methyl ester conjugate (from Protocol 1 or 2)
-
Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Dioxane
-
Water
-
1 M Hydrochloric Acid (HCl)
Procedure:
-
Dissolve the PEG3-C2-methyl ester conjugate (1.0 equivalent) in a mixture of THF and water (e.g., 2:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of LiOH (2.0-3.0 equivalents) in water dropwise.
-
Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-10 hours.
-
Monitor the reaction by LC-MS to confirm the disappearance of the starting material.
-
Upon completion, cool the mixture to 0 °C and acidify to pH 3-4 with 1 M HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid product. This product is often used in the next step without further purification.
Visualization of a PROTAC Synthesis Workflow
The following diagram illustrates a typical workflow for the synthesis of a PROTAC using this compound. This workflow involves the sequential coupling of a target protein ligand and an E3 ligase ligand.
References
- 1. researchgate.net [researchgate.net]
- 2. egrove.olemiss.edu [egrove.olemiss.edu]
- 3. Tosylate-PEG-Tosylate [nanosoftpolymers.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. researchgate.net [researchgate.net]
- 6. Activated PEGs for Thiol PEGylation - JenKem [jenkemusa.com]
- 7. precisepeg.com [precisepeg.com]
- 8. Tosyl PEG, mPEG-Tosylate [nanocs.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Nucleophilic Substitution Reactions with Tos-PEG3-C2-methyl ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Tos-PEG3-C2-methyl ester in nucleophilic substitution reactions. This heterobifunctional linker is a valuable tool in bioconjugation, drug delivery, and the synthesis of Proteolysis-Targeting Chimeras (PROTACs). The tosyl group serves as an excellent leaving group, facilitating reactions with a variety of nucleophiles, while the methyl ester provides a handle for further synthetic modifications. The integrated polyethylene (B3416737) glycol (PEG) spacer enhances aqueous solubility and provides spatial separation in complex molecular architectures.
Overview of Nucleophilic Substitution Reactions
Nucleophilic substitution is a fundamental class of reactions in organic chemistry where a nucleophile, an electron-rich species, selectively attacks an electron-deficient atom or group, displacing a leaving group. In the context of this compound, the tosylate is an excellent leaving group, making the adjacent carbon atom susceptible to attack by nucleophiles such as amines, thiols, and alcohols. This reaction is central to the process of PEGylation, which can improve the pharmacokinetic properties of therapeutic molecules.
The general mechanism involves the attack of the nucleophile on the carbon atom bearing the tosyl group, leading to the formation of a new covalent bond and the departure of the tosylate anion.
Caption: General mechanism of nucleophilic substitution on this compound.
Applications in PROTAC Synthesis
This compound is frequently employed as a linker in the synthesis of PROTACs. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in this compound provides the necessary spacing and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.
The nucleophilic substitution reaction is typically used to conjugate one of the PROTAC's ligands (either the E3 ligase ligand or the target protein ligand) to the PEG linker.
Caption: A representative workflow for the synthesis of a PROTAC using this compound.
Experimental Protocols
The following protocols provide detailed methodologies for conducting nucleophilic substitution reactions with this compound using primary amines, thiols, and alcohols as nucleophiles.
Reaction with Primary Amines (Amination)
This protocol describes the reaction of this compound with a primary amine to form a secondary amine linkage. This is a common step in the synthesis of more complex molecules, including PROTACs.
Materials:
-
This compound
-
Primary amine of interest
-
Anhydrous N,N-Dimethylformamide (DMF)
-
DIPEA (N,N-Diisopropylethylamine) or another suitable non-nucleophilic base
-
Nitrogen or Argon gas for inert atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the primary amine (1.0 equivalent) in anhydrous DMF under an inert atmosphere.
-
Add DIPEA (2.0-3.0 equivalents) to the solution.
-
In a separate flask, dissolve this compound (1.1-1.2 equivalents) in anhydrous DMF.
-
Add the this compound solution dropwise to the primary amine solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, or gently heat to 40-50 °C to increase the reaction rate if necessary.
-
Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
Reaction with Thiols (Thiolation)
This protocol details the reaction of this compound with a thiol to form a thioether linkage.
Materials:
-
This compound
-
Thiol-containing compound
-
Anhydrous DMF or Acetonitrile
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To a solution of the thiol (1.0 equivalent) in anhydrous DMF, add potassium carbonate (1.5-2.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to form the thiolate.
-
Dissolve this compound (1.1 equivalents) in anhydrous DMF.
-
Add the this compound solution to the thiolate mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS or TLC.
-
Once the reaction is complete, filter off the base.
-
Dilute the filtrate with water and extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
Reaction with Alcohols (Alkoxylation)
This protocol outlines the procedure for reacting this compound with an alcohol to form an ether linkage. This reaction typically requires a strong base to deprotonate the alcohol.
Materials:
-
This compound
-
Alcohol of interest
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or another strong, non-nucleophilic base
-
Inert atmosphere (Nitrogen or Argon)
-
Standard synthesis glassware
Procedure:
-
Under an inert atmosphere, add the alcohol (1.0 equivalent) to a flask containing anhydrous THF.
-
Carefully add sodium hydride (1.2 equivalents) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.
-
Dissolve this compound (1.1 equivalents) in anhydrous THF.
-
Add the this compound solution dropwise to the alkoxide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by LC-MS or TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride at 0 °C.
-
Extract the aqueous layer with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product via flash column chromatography.
Data Presentation
The following tables summarize representative quantitative data for nucleophilic substitution reactions involving tosylated PEG linkers, compiled from analogous reactions in the scientific literature. Actual yields may vary depending on the specific nucleophile and reaction conditions.
Table 1: Reaction Conditions and Yields for Nucleophilic Substitution of Tosylated PEG Linkers
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Primary Amine | DIPEA | DMF | 25 - 50 | 12 - 24 | 70 - 90 |
| Thiol | K₂CO₃ | DMF | 25 | 4 - 12 | 85 - 95 |
| Alcohol | NaH | THF | 0 - 25 | 12 - 24 | 60 - 80 |
Purification and Characterization
Purification: The purification of the resulting PEGylated compounds is crucial to remove unreacted starting materials, excess reagents, and byproducts.
-
Flash Column Chromatography: Silica gel chromatography is a standard method for purifying small molecule PEGylated products. A gradient of a polar solvent (e.g., methanol (B129727) or ethyl acetate) in a non-polar solvent (e.g., dichloromethane (B109758) or hexanes) is typically used.
-
Preparative High-Performance Liquid Chromatography (HPLC): For higher purity, especially for final compounds in drug development, reverse-phase preparative HPLC is often employed. A C18 column with a water/acetonitrile or water/methanol gradient containing a modifier like trifluoroacetic acid (TFA) or formic acid is commonly used.
Characterization: The structure and purity of the final products should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the PEGylated product. The disappearance of the signals corresponding to the tosyl group and the appearance of new signals corresponding to the incorporated nucleophile are indicative of a successful reaction.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass of the synthesized compound, thereby verifying its elemental composition.
Caption: General workflow for the purification and analysis of PEGylated products.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle strong bases like sodium hydride with extreme caution as they are highly reactive with water and flammable.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.
These application notes and protocols are intended as a guide. Reaction conditions may need to be optimized for specific substrates and desired outcomes.
Application Notes and Protocols for Utilizing Tos-PEG3-C2-methyl ester in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to selectively eliminate target proteins by hijacking the cell's ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is a critical component, influencing the PROTAC's solubility, cell permeability, and the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[3][4]
Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility and provide conformational flexibility, which can be crucial for optimal ternary complex formation.[3][5] Tos-PEG3-C2-methyl ester is a versatile PEG-based linker that facilitates the covalent attachment of a warhead and an E3 ligase ligand. This linker features a tosyl group, which is an excellent leaving group for nucleophilic substitution, and a methyl ester that can be hydrolyzed to a carboxylic acid for subsequent amide bond formation.[6][7]
These application notes provide detailed protocols and supporting data for the use of this compound in the synthesis of PROTACs.
Signaling Pathway and Mechanism of Action
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[8] This process is catalytic, as the PROTAC is released after inducing ubiquitination and can engage another target protein molecule.[1]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Immunomart [immunomart.com]
- 6. researchgate.net [researchgate.net]
- 7. Tosyl group - Wikipedia [en.wikipedia.org]
- 8. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PROTAC Synthesis with a PEG3 Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1] These heterobifunctional molecules consist of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3][] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[5]
Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility and provide conformational flexibility.[6] Specifically, a PEG3 linker, composed of three ethylene (B1197577) glycol units, offers a balance of these properties. This document provides detailed experimental protocols for the synthesis of PROTACs incorporating a PEG3 linker, utilizing two common conjugation strategies: amide bond formation and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.
Signaling Pathway: PROTAC Mechanism of Action
PROTACs induce the degradation of a target protein by bringing it into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein.[2] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.
Caption: PROTAC-mediated ubiquitination and degradation of a target protein.
Experimental Protocols
The synthesis of a PROTAC with a PEG3 linker is a modular process involving the separate synthesis or acquisition of the POI ligand, the E3 ligase ligand, and a bifunctional PEG3 linker. These components are then coupled in a stepwise manner.
Protocol 1: Amide Bond Formation
This protocol describes the coupling of a carboxylic acid-functionalized component (either the POI ligand or the E3 ligase ligand) with an amine-functionalized PEG3 linker, followed by deprotection and subsequent coupling to the second ligand.
Step 1: Amide Coupling of Component A with Boc-NH-PEG3-COOH
-
Reagents and Materials:
-
Component A-NH2 (e.g., POI ligand with a primary amine) (1.0 eq)
-
Boc-NH-PEG3-COOH (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Standard glassware for organic synthesis under an inert atmosphere (e.g., nitrogen or argon)
-
-
Procedure:
-
Dissolve Boc-NH-PEG3-COOH in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of Component A-NH2 in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield Component A-PEG3-NH-Boc .
-
Step 2: Boc Deprotection
-
Reagents and Materials:
-
Component A-PEG3-NH-Boc
-
TFA (Trifluoroacetic acid)
-
DCM (Dichloromethane)
-
-
Procedure:
-
Dissolve Component A-PEG3-NH-Boc in DCM.
-
Cool the solution to 0 °C and add TFA (typically 20-50% v/v).
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt, Component A-PEG3-NH2 , is often used in the next step without further purification.
-
Step 3: Final Amide Coupling with Component B
-
Reagents and Materials:
-
Component A-PEG3-NH2 (from Step 2)
-
Component B-COOH (e.g., E3 ligase ligand with a carboxylic acid) (1.0 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
-
Procedure:
-
Follow the procedure outlined in Step 1, using Component A-PEG3-NH2 and Component B-COOH as the coupling partners.
-
Purify the final PROTAC by preparative HPLC to obtain the desired product.
-
Protocol 2: Click Chemistry (CuAAC)
This protocol describes the copper(I)-catalyzed cycloaddition of an alkyne-functionalized component with an azide-functionalized PEG3 linker, followed by coupling to the second component. This method offers high efficiency and functional group tolerance.[1]
Step 1: Synthesis of Component A-PEG3-Azide
-
Reagents and Materials:
-
Component A-Alkyne (e.g., POI ligand with a terminal alkyne) (1.0 eq)
-
Azido-PEG3-amine (1.1 eq)
-
Follow a standard amide coupling protocol (e.g., using HATU/DIPEA) if Component A has a carboxylic acid to be coupled with the amine end of the PEG3 linker.
-
Step 2: Final Click Chemistry Coupling with Component B
-
Reagents and Materials:
-
Component A-PEG3-Azide (from Step 1) (1.0 eq)
-
Component B-Alkyne (e.g., E3 ligase ligand with a terminal alkyne) (1.0 eq)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O) (0.1 eq)
-
Sodium ascorbate (B8700270) (0.2 eq)
-
Solvent mixture (e.g., t-BuOH/H2O or DMF)
-
-
Procedure:
-
Dissolve Component A-PEG3-Azide and Component B-Alkyne in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of CuSO4·5H2O in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the final PROTAC by flash column chromatography or preparative HPLC.
-
Data Presentation
The following tables summarize representative quantitative data for the synthesis and biological activity of PROTACs incorporating a PEG3 linker. The data is compiled from various literature sources and is intended to be illustrative. Actual results will vary depending on the specific POI and E3 ligase ligands used.
Table 1: Representative Synthesis Data for PEG3-Linked PROTACs
| Step | Reaction Type | Starting Materials | Product | Yield (%) | Purity (%) |
| 1 | Amide Coupling | POI-NH2 + Boc-NH-PEG3-COOH | POI-PEG3-NH-Boc | 70-90 | >95 |
| 2 | Boc Deprotection | POI-PEG3-NH-Boc | POI-PEG3-NH2 | >95 | Crude |
| 3 | Amide Coupling | POI-PEG3-NH2 + E3-COOH | Final PROTAC | 50-80 | >98 |
| 1 | Click Chemistry | POI-Alkyne + Azide-PEG3-E3 | Final PROTAC | 55-90 | >98 |
Table 2: Representative Biological Activity of PEG3-Linked PROTACs
| PROTAC ID | Target Protein | E3 Ligase | Linker Type | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC-PEG3-1 | BRD4 | CRBN | PEG3 | 25 | >90 | HeLa |
| PROTAC-PEG3-2 | ERα | VHL | PEG3 | 50 | 85 | MCF7 |
| PROTAC-PEG3-3 | BTK | CRBN | PEG3 | 10 | >95 | Ramos |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.[5]
Experimental Workflow
The development of a PROTAC involves a systematic workflow from initial design and synthesis to biological evaluation.
Caption: A typical workflow for the design and evaluation of PROTACs.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. interchim.fr [interchim.fr]
- 3. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Tos-PEG3-C2-methyl ester Coupling with Amine Functional Groups
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Tos-PEG3-C2-methyl ester is a heterobifunctional linker molecule integral to the fields of bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][] This linker features a polyethylene (B3416737) glycol (PEG) spacer, which enhances the solubility and pharmacokinetic properties of the resulting conjugate.[4] The molecule is flanked by two distinct reactive groups: a tosylate (Tos) group and a methyl ester. The tosyl group serves as an excellent leaving group for nucleophilic substitution reactions, making it highly reactive towards primary and secondary amines.[4] The methyl ester provides a second site for conjugation, typically after hydrolysis to a carboxylic acid.
The primary application of this compound involves its reaction with amine functional groups. This reaction proceeds via a nucleophilic substitution mechanism, where the lone pair of electrons on the amine nitrogen attacks the carbon atom to which the tosylate is attached, leading to the displacement of the tosylate leaving group and the formation of a stable secondary amine linkage. This specific reactivity allows for the controlled and directional conjugation of molecules.
Applications in Drug Development
The unique properties of the PEG linker and the specific reactivity of the tosyl group make this compound a valuable tool in drug development:
-
PROTAC Synthesis: PROTACs are chimeric molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1] this compound can be used to link a ligand that binds to the target protein with a ligand that binds to an E3 ligase. The amine-reactive tosyl group allows for the initial conjugation to one of the ligands.
-
Bioconjugation: This linker can be used to attach small molecules, peptides, or proteins containing amine groups to other molecules or surfaces. The PEG spacer can improve the solubility and reduce the immunogenicity of the conjugated molecule.[5]
-
Surface Modification: Amine-containing surfaces can be modified with this compound to introduce a PEG layer, which can reduce non-specific binding of proteins and cells.
The controlled nature of the tosyl-amine reaction, coupled with the beneficial properties of the PEG spacer, provides researchers with a powerful tool for creating novel therapeutics and research reagents.
Experimental Protocols
Protocol 1: Coupling of this compound to an Amine-Containing Small Molecule
This protocol describes a general procedure for the conjugation of this compound to a small molecule containing a primary or secondary amine.
Materials:
-
This compound
-
Amine-containing small molecule
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)
-
Reaction vial
-
Stirring apparatus
-
Thin Layer Chromatography (TLC) plates and appropriate mobile phase
-
High-Performance Liquid Chromatography (HPLC) system for reaction monitoring and purification
-
Mass Spectrometer (MS) for product characterization
Procedure:
-
Preparation of Reactants:
-
Dissolve the amine-containing small molecule (1 equivalent) in anhydrous DMF in a reaction vial.
-
In a separate vial, dissolve this compound (1.1 equivalents) in anhydrous DMF.
-
-
Reaction Setup:
-
To the solution of the amine-containing small molecule, add a base such as triethylamine or diisopropylethylamine (2-3 equivalents). The base is required to deprotonate the amine, increasing its nucleophilicity.
-
Slowly add the solution of this compound to the reaction mixture while stirring.
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature. The reaction time can vary from 2 to 24 hours depending on the reactivity of the amine.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, the solvent can be removed under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel or by preparative HPLC to yield the desired conjugate.
-
-
Characterization:
-
Confirm the identity and purity of the final product using LC-MS and NMR spectroscopy.
-
Protocol 2: PEGylation of a Protein with this compound
This protocol outlines a general procedure for the PEGylation of a protein using this compound. The reaction targets solvent-accessible amine groups on the protein surface, primarily the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group.
Materials:
-
Protein with accessible amine groups
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.2-8.0, or other non-amine containing buffer
-
Anhydrous Dimethyl Sulfoxide (DMSO) or DMF
-
Dialysis or size-exclusion chromatography (SEC) equipment for purification
-
SDS-PAGE for analysis
-
Mass Spectrometry (e.g., MALDI-TOF or ESI-MS) for characterization
Procedure:
-
Protein Preparation:
-
Dissolve the protein in an appropriate amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as these will compete with the protein for reaction with the PEG reagent.[6]
-
-
PEG Reagent Preparation:
-
Immediately before use, dissolve this compound in a minimal amount of anhydrous DMSO or DMF.
-
-
PEGylation Reaction:
-
Slowly add the desired molar excess of the dissolved this compound to the protein solution while gently stirring. The optimal molar ratio of PEG reagent to protein needs to be determined empirically for each specific protein and desired degree of PEGylation.[7]
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. The reaction conditions (temperature, time, and pH) may need to be optimized.
-
-
Quenching the Reaction (Optional):
-
The reaction can be quenched by adding an excess of a small molecule primary amine, such as Tris or glycine, to consume any unreacted PEG reagent.
-
-
Purification of the PEGylated Protein:
-
Remove unreacted PEG reagent and byproducts by dialysis against an appropriate buffer or by using size-exclusion chromatography (SEC).[4] Ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC) can also be used for further purification and separation of different PEGylated species.[][4]
-
-
Analysis and Characterization:
-
Analyze the extent of PEGylation using SDS-PAGE, which will show an increase in the apparent molecular weight of the PEGylated protein.
-
Characterize the final product by mass spectrometry to determine the exact mass and the number of attached PEG chains.[8]
-
Data Presentation
Table 1: Reaction Parameters for this compound Coupling
| Parameter | Small Molecule Conjugation | Protein PEGylation |
| Solvent | Anhydrous DMF, DMSO, or other suitable organic solvent | Aqueous buffer (e.g., PBS), pH 7.2-8.0 |
| Base | Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | Not typically required, pH of buffer is sufficient |
| Molar Ratio (PEG:Amine) | 1.1 : 1 | 5:1 to 50:1 (empirically determined) |
| Temperature | Room Temperature | 4°C to Room Temperature |
| Reaction Time | 2 - 24 hours | 1 - 16 hours |
| Purification Method | Flash Chromatography, Preparative HPLC | Dialysis, Size-Exclusion Chromatography (SEC), IEX, HIC |
Visualizations
Caption: Workflow for coupling this compound with an amine.
Caption: PROTAC-mediated protein degradation pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Amino-PEG3-C2-Amine | TargetMol [targetmol.com]
- 6. creativepegworks.com [creativepegworks.com]
- 7. researchgate.net [researchgate.net]
- 8. Direct aminolysis of methyl esters with ammonia in continuous flow through Bayesian optimization - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Step-by-Step Guide to Synthesizing a VHL-based PROTAC with Tos-PEG3-C2-methyl ester
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed, step-by-step guide for the synthesis of a Proteolysis Targeting Chimera (PROTAC) utilizing a tosylated polyethylene (B3416737) glycol (PEG) linker. The modular strategy involves the synthesis of a von Hippel-Lindau (VHL) E3 ligase ligand with a reactive amine handle, a target protein inhibitor (in this example, a p38α kinase inhibitor) with a carboxylic acid handle, and their subsequent coupling using the bifunctional linker, Tos-PEG3-C2-methyl ester. This protocol is designed to be a comprehensive resource for researchers in the field of targeted protein degradation.
PROTACs are heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] They consist of three components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects the two. The choice of linker is critical as it influences the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[2] PEG linkers are often employed to improve solubility and cell permeability.[3]
This guide will focus on a synthetic route involving the nucleophilic substitution of a tosylated PEG linker with an amine-functionalized VHL ligand, followed by amide coupling to the warhead.
Experimental Protocols
This section details the multi-step synthesis of a VHL-based PROTAC targeting p38α kinase. The synthesis is divided into three main parts:
-
Synthesis of an amine-functionalized VHL ligand.
-
Synthesis of the PROTAC by coupling the VHL ligand and a p38α inhibitor with the this compound linker.
-
Characterization of the final PROTAC.
Part 1: Synthesis of Amine-Functionalized VHL Ligand (VH032 Amine)
The synthesis of the VHL ligand with a free amine handle (VH032 amine) is a crucial first step. A feasible, column chromatography-free, multi-gram scale synthetic process for VH032 amine hydrochloride has been reported, which can be completed in a week with a 65% overall yield and 97% purity.[4] This process involves several steps starting from commercially available building blocks. For the purpose of this guide, we will assume the availability of the VH032 amine as a starting material. The synthesis of this key intermediate has been described in detail elsewhere.[4][5]
Part 2: PROTAC Synthesis via Nucleophilic Substitution and Amide Coupling
This part describes the core synthetic steps to assemble the final PROTAC.
Step 2a: Reaction of VH032 Amine with this compound
This step involves a nucleophilic substitution reaction where the primary amine of the VHL ligand displaces the tosyl group of the linker.
-
Reagents and Materials:
-
VH032 Amine (1.0 eq)
-
This compound (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
-
-
Procedure:
-
Dissolve VH032 Amine in anhydrous DMF under a nitrogen atmosphere.
-
Add DIPEA to the solution and stir for 15 minutes at room temperature.
-
Add this compound to the reaction mixture.
-
Heat the reaction mixture to 50-60 °C and stir overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (B1210297).
-
Wash the organic layer sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the VHL-PEG3-C2-methyl ester intermediate.
-
Step 2b: Hydrolysis of the Methyl Ester
The methyl ester of the intermediate is hydrolyzed to a carboxylic acid to prepare it for coupling with the warhead.
-
Reagents and Materials:
-
VHL-PEG3-C2-methyl ester intermediate (1.0 eq)
-
Lithium hydroxide (B78521) (LiOH) (2.0 eq)
-
Tetrahydrofuran (THF) and Water (1:1 mixture)
-
1N Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve the VHL-PEG3-C2-methyl ester intermediate in a 1:1 mixture of THF and water.
-
Add LiOH to the solution and stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, acidify the reaction mixture to pH 3-4 with 1N HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the VHL-PEG3-C2-carboxylic acid.
-
Step 2c: Amide Coupling with p38α Inhibitor
The final step is the amide bond formation between the VHL-linker construct and the amine-functionalized p38α inhibitor.
-
Reagents and Materials:
-
VHL-PEG3-C2-carboxylic acid (1.0 eq)
-
p38α inhibitor with a free amine (e.g., an analogue of PH-797804 with a linker attachment point) (1.1 eq)[2]
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
-
-
Procedure:
-
Dissolve the VHL-PEG3-C2-carboxylic acid in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.
-
Add the amine-functionalized p38α inhibitor to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC by preparative HPLC to obtain the desired product.
-
Part 3: Characterization of the Final PROTAC
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
1H and 13C NMR Spectroscopy: To confirm the structure of the synthesized PROTAC.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight of the PROTAC.
-
HPLC: To determine the purity of the final compound.
Data Presentation
The following table summarizes representative quantitative data for a VHL-based PROTAC targeting p38α with a linker of similar length to a PEG3 linker, as reported in the literature.[2]
| Parameter | Value |
| PROTAC Identifier | NR-11c |
| Molecular Formula | C59H71BrF2N10O8S |
| Calculated Mass [M+H]+ | 1197.44013 |
| Observed Mass [M+H]+ | 1197.43677 |
| Yield | Not explicitly stated for final step |
| Purity (by HPLC) | >95% |
| 1H NMR | Consistent with proposed structure |
| 13C NMR | Consistent with proposed structure |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of a VHL-based PROTAC.
Caption: VHL-mediated degradation of p38α kinase by a PROTAC.
References
- 1. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Feasible Column Chromatography-Free, Multi-Gram Scale Synthetic Process of VH032 Amine, Which Could Enable Rapid PROTAC Library Construction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01974A [pubs.rsc.org]
Application Notes: Tos-PEG3-C2-methyl ester in Cancer Research
Introduction
Tos-PEG3-C2-methyl ester is a bifunctional, PEG-based chemical linker primarily utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a novel class of therapeutic agents that co-opt the body's own ubiquitin-proteasome system to induce the degradation of specific target proteins implicated in diseases such as cancer. This linker is composed of a three-unit polyethylene (B3416737) glycol (PEG) chain, which enhances solubility and provides spatial separation, a tosyl (Tos) group that acts as a good leaving group for nucleophilic substitution, and a methyl ester that can be hydrolyzed to a carboxylic acid for further conjugation.
The modular nature of PROTACs, consisting of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a connecting linker, allows for rational design and optimization. The linker itself is a critical component, heavily influencing the efficacy, selectivity, and physicochemical properties of the final PROTAC molecule.
Principle of Application
In the context of cancer research, this compound serves as a building block for constructing PROTACs designed to degrade oncoproteins. The synthesis typically involves a multi-step process where the linker connects a warhead (a ligand binding to the cancer-related protein of interest) to an E3 ligase ligand (e.g., derivatives of thalidomide (B1683933) for Cereblon or VH032 for VHL). The resulting PROTAC molecule acts as a bridge, bringing the target protein into proximity with the E3 ligase, leading to the target's ubiquitination and subsequent degradation by the 26S proteasome.
Data Presentation
As of the latest available scientific literature, no specific peer-reviewed studies have been published detailing the synthesis of a named PROTAC using This compound and reporting its quantitative biological data (e.g., DC₅₀, IC₅₀) against a specific cancer target. Chemical suppliers list this compound as a PROTAC linker, but its application in a specific, publicly documented cancer research context is not yet available.
Therefore, the following table presents hypothetical data for a PROTAC, "Degrader-X," to illustrate how such data would be structured. This is for demonstrative purposes only.
Table 1: Illustrative Biological Activity of a Hypothetical PROTAC ("Degrader-X") Synthesized with a PEG3 Linker
| Parameter | Cell Line | Target Protein | Value |
| DC₅₀ (Degradation) | MCF-7 (Breast Cancer) | Estrogen Receptor α | 50 nM |
| IC₅₀ (Proliferation) | MCF-7 (Breast Cancer) | - | 100 nM |
| DC₅₀ (Degradation) | VCaP (Prostate Cancer) | Androgen Receptor | 75 nM |
| IC₅₀ (Proliferation) | VCaP (Prostate Cancer) | - | 150 nM |
DC₅₀: Half-maximal degradation concentration. IC₅₀: Half-maximal inhibitory concentration.
Experimental Protocols
The following are generalized protocols that can be adapted for the synthesis and evaluation of a PROTAC using this compound.
Protocol 1: General Synthesis of a PROTAC using this compound
This protocol describes a potential synthetic route involving nucleophilic substitution on the tosyl group and subsequent amide coupling after ester hydrolysis.
Step 1: Coupling of Target Ligand to the Linker
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the target protein ligand (containing a nucleophilic group, e.g., a phenol (B47542) or amine, 1.0 eq) in an anhydrous solvent such as Dimethylformamide (DMF).
-
Addition of Base: Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq), to the solution to deprotonate the nucleophile.
-
Linker Addition: Add this compound (1.1 eq) to the reaction mixture.
-
Reaction Conditions: Stir the mixture at 60-80 °C overnight.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the ligand-linker conjugate.
Step 2: Hydrolysis of the Methyl Ester
-
Dissolution: Dissolve the purified ligand-linker conjugate (1.0 eq) in a mixture of Tetrahydrofuran (THF) and water.
-
Hydrolysis: Add lithium hydroxide (B78521) (LiOH, 3.0 eq) and stir the mixture at room temperature for 2-4 hours.
-
Monitoring: Monitor the hydrolysis by LC-MS until the starting material is consumed.
-
Acidification and Extraction: Acidify the reaction mixture to pH ~3-4 with 1N HCl. Extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the carboxylic acid derivative.
Step 3: Amide Coupling with E3 Ligase Ligand
-
Activation: In a dry flask under an inert atmosphere, dissolve the carboxylic acid derivative from Step 2 (1.0 eq) in anhydrous DMF. Add a peptide coupling agent such as HATU (1.2 eq) and a base like Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Coupling: Add the amine-containing E3 ligase ligand (e.g., pomalidomide (B1683931) analog, 1.1 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature overnight.
-
Monitoring: Monitor the formation of the final PROTAC product by LC-MS.
-
Purification: Upon completion, purify the final PROTAC using preparative High-Performance Liquid Chromatography (HPLC) to obtain the high-purity product.
Protocol 2: Western Blot for Target Protein Degradation
This protocol is used to quantify the degradation of the target protein in cancer cells treated with the synthesized PROTAC.
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., MCF-7) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 18-24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells by adding 100-150 µL of RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then scrape the cells and transfer the lysate to a microcentrifuge tube.
-
-
Protein Quantification:
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4 °C.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay kit.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations for all samples.
-
Add Laemmli sample buffer to each lysate and boil at 95 °C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4 °C.
-
Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an Enhanced Chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the target protein band intensity to the loading control.
-
Visualizations
PROTAC Mechanism of Action
Caption: General mechanism of action for a PROTAC molecule.
Experimental Workflow for PROTAC Evaluation
Caption: Workflow for the synthesis and in vitro evaluation of a PROTAC.
Logical Relationship in PROTAC Synthesis
Caption: Modular logic for the synthesis of a PROTAC molecule.
Application Notes and Protocols for Developing Cell-Permeable PROTACs with PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of two ligands—one that binds to a protein of interest (POI) and another that recruits an E3 ubiquitin ligase—connected by a chemical linker.[1][2] This linker is a critical determinant of the PROTAC's efficacy, influencing its solubility, cell permeability, and ability to form a productive ternary complex for target degradation.[2] Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone in PROTAC design due to their unique properties that can address common challenges in developing effective protein degraders.[1][2]
PEG linkers, composed of repeating ethylene (B1197577) glycol units, offer a balance of hydrophilicity and flexibility.[2] This characteristic is particularly advantageous in overcoming the poor solubility and limited cell permeability often associated with the large and lipophilic nature of PROTAC molecules.[2] The relationship between PEGylation and cell permeability is complex; while the hydrophilicity of PEG can sometimes impede passive diffusion across the cell membrane, the flexible nature of PEG linkers allows them to adopt folded conformations.[2] This "chameleon-like" behavior can shield the polar surface area of the PROTAC, presenting a more compact and less polar structure that is more conducive to cellular uptake.[2][3] However, excessive PEGylation can also negatively impact permeability, highlighting the need for careful optimization of the linker length for each specific PROTAC system.[2]
These application notes provide a comprehensive guide to the design and evaluation of cell-permeable PROTACs incorporating PEG linkers. We present quantitative data on the impact of PEG linker length on PROTAC properties, detailed protocols for key experimental assays, and visualizations of the underlying biological pathways and experimental workflows.
Data Presentation: Impact of PEG Linker Length on PROTAC Properties
The following tables summarize quantitative data from various studies, illustrating the influence of PEG linker length on the physicochemical properties, cell permeability, and degradation efficacy of PROTACs.
Table 1: Physicochemical Properties of Representative PROTACs with Varying PEG Linker Lengths
| PROTAC Example | Target | E3 Ligase | Linker Composition | Molecular Weight (Da) | cLogP | TPSA (Ų) | HBD | HBA | Reference |
| PROTAC 1 | BRD4 | CRBN | PEG-like | 884 | 4.3 | 204 | 3 | 12 | [3] |
| PROTAC 2 | BRD4 | CRBN | PEG-like (shorter) | 826 | 4.1 | 188 | 3 | 11 | [3] |
| PROTAC 3 | BRD4 | CRBN | Alkyl | 810 | 5.5 | 163 | 3 | 9 | [3] |
| MZ1 | BET | VHL | PEG4 | 858.5 | 2.9 | 225.8 | 5 | 13 | [4] |
| Compound 7 | BET | VHL | PEG3 | 814.4 | 3.5 | 213.5 | 5 | 12 | [4] |
| Compound 9 | BET | VHL | PEG5 | 902.6 | 2.3 | 238.1 | 5 | 14 | [4] |
| AT1 Analogue (15) | BET | VHL | PEG1 | 788.4 | 2.8 | 204.3 | 6 | 12 | [4] |
| AT1 Analogue (16) | BET | VHL | PEG2 | 832.5 | 2.5 | 216.6 | 6 | 13 | [4] |
Data compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors.
Table 2: Cell Permeability and Degradation Efficacy of PROTACs with Varying PEG Linker Lengths
| PROTAC Example | Target | Cell Line | Permeability (Papp, 10⁻⁶ cm/s) | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| PROTAC 1 | BRD4 | - | High (surrogate assay) | - | - | [3][5] |
| PROTAC 2 | BRD4 | - | Medium (surrogate assay) | - | - | [3][5] |
| PROTAC 3 | BRD4 | - | Low (surrogate assay) | - | - | [3][5] |
| MZ1 | BET | HeLa | 0.6 | 26 | >95 | [4] |
| Compound 7 | BET | HeLa | - | - | - | [4] |
| Compound 9 | BET | HeLa | 0.006 | >1000 | <20 | [4] |
| AT1 Analogue (15) | BET | HeLa | 0.005 | - | - | [4] |
| AT1 Analogue (16) | BET | HeLa | 0.003 | - | - | [4] |
| ERα PROTAC (12-atom linker) | ERα | MCF-7 | - | ~100 | ~70 | [6] |
| ERα PROTAC (16-atom linker) | ERα | MCF-7 | - | <10 | >90 | [6] |
| TBK1 PROTAC (<12-atom linker) | TBK1 | - | - | No degradation | - | [7] |
| TBK1 PROTAC (21-atom linker) | TBK1 | - | - | 3 | 96 | [7] |
| TBK1 PROTAC (29-atom linker) | TBK1 | - | - | 292 | 76 | [7] |
| CRBN PROTAC (0 PEG units) | BRD4 | H661 | - | < 0.5 µM | - | [7] |
| CRBN PROTAC (1-2 PEG units) | BRD4 | H661 | - | > 5 µM | - | [7] |
| CRBN PROTAC (4-5 PEG units) | BRD4 | H661 | - | < 0.5 µM | - | [7] |
Data is illustrative and compiled from various sources in the literature. DC₅₀ and Dₘₐₓ values are cell-line dependent.
Experimental Protocols
This section provides detailed methodologies for key experiments in the design and evaluation of PEGylated PROTACs.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: The PAMPA assay is a high-throughput, cell-free method to predict passive transcellular permeability. It measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment. The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, PVDF membrane)
-
96-well acceptor plates (low-binding)
-
Lecithin in dodecane (B42187) solution (e.g., 1% w/v)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test PROTACs and control compounds
-
Plate reader or LC-MS/MS for quantification
Procedure:
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.
-
Coat Filter Plate: Carefully pipette 5 µL of the lecithin/dodecane solution onto the membrane of each well in the filter (donor) plate.
-
Prepare Donor Solutions: Dissolve test PROTACs and controls in a suitable solvent (e.g., DMSO) and then dilute in PBS to the final desired concentration (e.g., 100 µM). The final DMSO concentration should be low (e.g., <1%).
-
Add Donor Solutions: Add 150 µL of the donor solution to each well of the coated filter plate.
-
Assemble and Incubate: Place the donor plate onto the acceptor plate, ensuring the bottom of the membrane is in contact with the acceptor solution. Incubate the plate assembly at room temperature for 16 hours in a sealed container with wet paper towels to minimize evaporation.
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculate Apparent Permeability (Papp): The Papp value (in cm/s) is calculated using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - ([C]a / [C]eq)) Where: Vd = volume of donor well, Va = volume of acceptor well, A = area of the membrane, t = incubation time, [C]a = concentration in the acceptor well, and [C]eq = equilibrium concentration.
Western Blot for PROTAC-Induced Protein Degradation
Principle: Western blotting is a widely used technique to quantify the levels of a target protein in cells following treatment with a PROTAC. This allows for the determination of key parameters such as DC₅₀ (the concentration of PROTAC that results in 50% degradation) and Dₘₐₓ (the maximum percentage of protein degradation).
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC or vehicle control for a predetermined time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer containing inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to generate a dose-response curve and determine the DC₅₀ and Dₘₐₓ values.
-
In-Cell Ubiquitination Assay by Immunoprecipitation and Western Blot
Principle: This assay determines if the PROTAC-induced degradation of the target protein is mediated by the ubiquitin-proteasome system. The target protein is immunoprecipitated from cell lysates, and the ubiquitinated forms are detected by Western blotting.
Materials:
-
Cell culture reagents
-
PROTAC compound, vehicle control (e.g., DMSO), and proteasome inhibitor (e.g., MG132)
-
Lysis buffer (e.g., RIPA buffer with 1% SDS for denaturing lysis)
-
Primary antibody against the target protein for immunoprecipitation
-
Protein A/G agarose (B213101) or magnetic beads
-
Primary antibody against ubiquitin for Western blotting
-
Other reagents and equipment for Western blotting as described above
Procedure:
-
Cell Treatment: Treat cells with the PROTAC and/or vehicle control. In a positive control well, co-treat with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours before harvesting to allow ubiquitinated proteins to accumulate.
-
Denaturing Cell Lysis: Harvest and wash the cells. Lyse the cells in a denaturing lysis buffer (e.g., RIPA with 1% SDS) and boil for 10 minutes to disrupt protein-protein interactions.
-
Lysate Dilution and Pre-clearing: Dilute the lysate with lysis buffer without SDS to reduce the SDS concentration to 0.1%. Pre-clear the lysate by incubating with protein A/G beads for 1-2 hours at 4°C.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with the primary antibody against the target protein overnight at 4°C.
-
Add fresh protein A/G beads and incubate for another 1-2 hours at 4°C.
-
Collect the beads and wash them three to five times with wash buffer.
-
-
Elution and Western Blot:
-
Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.
-
Perform Western blotting as described in the previous protocol.
-
Probe the membrane with an anti-ubiquitin antibody to detect the polyubiquitinated target protein, which will appear as a high-molecular-weight smear.
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PROTAC Synthesis Utilizing HATU, DIPEA, and a Tos-PEG3-C2-Methyl Ester Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively eliminating target proteins by hijacking the cell's natural ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component, influencing the PROTAC's physicochemical properties and its ability to induce a productive ternary complex between the POI and the E3 ligase.[2] Polyethylene glycol (PEG) linkers are frequently employed to enhance solubility and provide optimal spacing.[2]
This application note details the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) in the synthesis of PROTACs, with a specific focus on a synthetic strategy involving the Tos-PEG3-C2-methyl ester linker. This strategy involves a multi-step approach, culminating in a robust HATU/DIPEA-mediated amide bond formation to finalize the PROTAC structure.
The Role of HATU and DIPEA in Amide Bond Formation
HATU is a highly efficient uronium salt-based coupling reagent used to facilitate the formation of amide bonds between a carboxylic acid and an amine. Its mechanism involves the activation of the carboxylic acid to form a highly reactive OAt-active ester.[3] DIPEA, a non-nucleophilic organic base, is crucial in this process as it deprotonates the carboxylic acid to form the carboxylate anion, which then reacts with HATU.[4] The use of HATU/DIPEA is favored in PROTAC synthesis due to high coupling efficiencies, fast reaction rates, and mild reaction conditions that are compatible with complex molecular structures.[5]
Synthetic Strategy with this compound
The this compound is a versatile bifunctional linker. The tosyl group serves as an excellent leaving group for nucleophilic substitution by an amine-containing molecule (either the POI ligand or E3 ligase ligand). The methyl ester can then be hydrolyzed to a carboxylic acid, which becomes the handle for the subsequent HATU/DIPEA mediated coupling with the second component of the PROTAC.
This three-step synthetic route provides a modular and reliable method for PROTAC assembly.
Experimental Protocols
The following protocols outline the sequential steps for synthesizing a PROTAC using an amine-functionalized first component (Component A-NH₂), the this compound linker, and an amine-functionalized second component (Component B-NH₂).
Protocol 1: Nucleophilic Substitution of this compound
This protocol describes the attachment of the first component to the PEG linker.
Reagents and Materials:
-
Component A-NH₂ (e.g., E3 Ligase Ligand with a primary or secondary amine) (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K₂CO₃) or DIPEA (2.0-3.0 eq)
-
Anhydrous Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Under an inert atmosphere, dissolve Component A-NH₂ in anhydrous ACN or DMF.
-
Add K₂CO₃ or DIPEA to the solution and stir for 10 minutes at room temperature.
-
Add this compound to the reaction mixture.
-
Heat the reaction to 50-70°C and stir overnight (12-18 hours).
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature. If using K₂CO₃, filter the solid.
-
Dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield Component A-NH-PEG3-C2-methyl ester .
Protocol 2: Saponification (Hydrolysis) of the Methyl Ester
This protocol converts the terminal methyl ester to a carboxylic acid, preparing it for the HATU coupling.
Reagents and Materials:
-
Component A-NH-PEG3-C2-methyl ester (1.0 eq)
-
Lithium hydroxide (B78521) monohydrate (LiOH·H₂O) (2.0-3.0 eq)
-
Tetrahydrofuran (THF) and Water (typically in a 2:1 or 3:1 ratio)
-
1N Hydrochloric acid (HCl)
-
Ethyl acetate or other suitable extraction solvent
Procedure:
-
Dissolve the Component A-NH-PEG3-C2-methyl ester in a mixture of THF and water.[6]
-
Add LiOH·H₂O to the solution and stir at room temperature for 2-4 hours.[6]
-
Monitor the reaction progress by LC-MS until the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution to 0°C and acidify to pH 3-4 with 1N HCl.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Component A-NH-PEG3-C2-COOH . This product is often used in the next step without further purification.
Protocol 3: HATU/DIPEA-Mediated Amide Coupling
This is the final coupling step to form the PROTAC molecule.
Reagents and Materials:
-
Component A-NH-PEG3-C2-COOH (1.0 eq)
-
Component B-NH₂ (e.g., POI Ligand with a primary or secondary amine) (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen or Argon atmosphere
Procedure:
-
Under an inert atmosphere, dissolve Component A-NH-PEG3-C2-COOH in anhydrous DMF.[2]
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.[2]
-
Add Component B-NH₂ to the reaction mixture.
-
Stir the reaction at room temperature overnight (12-18 hours).[2]
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent.
-
Wash the organic layer sequentially with 5% LiCl solution (to remove DMF), saturated NaHCO₃ solution, and brine.[2]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC by preparative HPLC or flash column chromatography.
Quantitative Data Summary
The following tables summarize representative quantitative data for the key steps in PROTAC synthesis. Yields and reaction times can vary depending on the specific substrates used.
| Reaction Step | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Nucleophilic Substitution | Amine, Tosyl-PEG-Ester, K₂CO₃/DIPEA | ACN or DMF | 25 - 70 | 12 - 18 | 60 - 85 | [6] |
| Ester Hydrolysis | Methyl Ester, LiOH·H₂O | THF/H₂O | 25 | 2 - 4 | 85 - 98 | [6] |
| HATU Amide Coupling | Carboxylic Acid, Amine, HATU, DIPEA | DMF | 25 | 12 - 18 | 50 - 90 | [2] |
Visualizations
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PEG Tosylate, Tosylate linker, thiol reactive | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Navigating PROTAC Synthesis: A Technical Support Guide for Low Yields with Tos-PEG3-C2-Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of low yield in Proteolysis Targeting Chimera (PROTAC) synthesis, specifically when utilizing the Tos-PEG3-C2-methyl ester linker. This guide offers structured insights into potential pitfalls and actionable solutions to optimize your synthetic workflow.
Frequently Asked Questions (FAQs)
Q1: My PROTAC synthesis using this compound resulted in a very low yield. What are the most likely causes?
Low yields in this specific PROTAC synthesis are often attributable to one or more of the following factors:
-
Suboptimal Reaction Conditions: The nucleophilic substitution of the tosylate group is sensitive to the choice of base, solvent, temperature, and reaction time.
-
Starting Material Impurity: The purity of your E3 ligase ligand, target protein ligand, and the this compound linker is critical. Impurities can lead to unwanted side reactions.
-
Side Reactions: The primary reaction can be compromised by side reactions such as hydrolysis of the methyl ester under basic conditions or elimination reactions.
-
Work-up and Purification Issues: The desired PROTAC may be lost during the extraction and purification steps due to its physicochemical properties.
-
Steric Hindrance: The bulky nature of the reacting ligands can sterically hinder the approach of the nucleophile to the tosylated linker.
Q2: How do I choose the right base and solvent for the reaction?
The choice of base and solvent is crucial for efficient displacement of the tosyl group without promoting side reactions.
-
Base: A non-nucleophilic, moderately strong base is generally preferred. Diisopropylethylamine (DIPEA) and triethylamine (B128534) (TEA) are common choices. Stronger bases like sodium hydride (NaH) or potassium carbonate (K2CO3) can be effective but increase the risk of methyl ester hydrolysis.
-
Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) is typically used to dissolve the reactants and facilitate the SN2 reaction.
Q3: What is the optimal temperature and reaction time?
These parameters are interdependent and should be optimized for your specific substrates.
-
Temperature: Reactions are often started at room temperature and may be gently heated (e.g., to 40-60 °C) to drive the reaction to completion. However, excessive heat can promote side reactions.
-
Reaction Time: Progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically run for 12-24 hours.
Q4: How can I minimize the hydrolysis of the methyl ester?
Ester hydrolysis is a common side reaction under basic conditions. To minimize this:
-
Use a milder base (e.g., DIPEA instead of K2CO3).
-
Employ stoichiometric amounts of the base.
-
Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.
-
Minimize the reaction time.
Q5: What are the best practices for purification of a PROTAC synthesized with a PEG linker?
Purification of PEGylated PROTACs can be challenging due to their amphiphilic nature.
-
Flash Column Chromatography: This is the most common method. A gradient elution with a polar solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes with a modifier like triethylamine) is typically used.
-
Preparative HPLC: For achieving high purity, reverse-phase preparative HPLC is often necessary.
-
Size Exclusion Chromatography (SEC): This can be useful for removing smaller impurities.[1]
Troubleshooting Guide
The following table summarizes common issues, their potential causes, and recommended solutions when troubleshooting low yields in PROTAC synthesis with this compound.
| Observed Problem | Potential Cause | Recommended Solution | Expected Outcome |
| Low to no product formation (by TLC/LC-MS) | 1. Inactive tosylate linker. | 1a. Verify the purity and integrity of the this compound by ¹H NMR and MS. 1b. Use a fresh batch of the linker. | Formation of the desired product should be observed. |
| 2. Insufficiently nucleophilic amine. | 2a. Ensure the amine on your ligand is not sterically hindered or electronically deactivated. 2b. Consider using a more reactive derivative of your ligand if possible. | Improved conversion to the product. | |
| 3. Suboptimal reaction conditions. | 3a. Screen different bases (e.g., DIPEA, TEA, K2CO3). 3b. Vary the solvent (e.g., DMF, DMSO, Acetonitrile). 3c. Optimize the temperature (e.g., RT, 40°C, 60°C). | Identification of optimal conditions leading to higher yield. | |
| Multiple spots on TLC / peaks in LC-MS | 1. Hydrolysis of the methyl ester. | 1a. Use a milder, non-nucleophilic base (e.g., DIPEA). 1b. Reduce the reaction temperature and time. | Reduction of the byproduct corresponding to the carboxylic acid. |
| 2. Unreacted starting materials. | 2a. Increase the equivalents of one of the reactants (typically the less expensive one). 2b. Extend the reaction time, monitoring carefully for byproduct formation. | Increased consumption of starting materials and higher product yield. | |
| 3. Formation of elimination byproducts. | 3a. Use a less hindered base. 3b. Lower the reaction temperature. | Minimized formation of alkene byproducts. | |
| Difficulty in purification | 1. Streaking on TLC plate. | 1a. Add a small amount of triethylamine or acetic acid to the eluent to suppress ionization. | Sharper spots on the TLC plate, indicating better separation. |
| 2. Co-elution of product and impurities. | 2a. Optimize the gradient for flash chromatography. 2b. Utilize preparative reverse-phase HPLC for final purification. | Isolation of the pure PROTAC. |
Experimental Protocols
General Protocol for PROTAC Synthesis via Nucleophilic Substitution of this compound
This protocol describes a general procedure for the coupling of an amine-containing E3 ligase ligand or protein of interest ligand with the this compound linker.
Materials:
-
Amine-containing ligand (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the amine-containing ligand.
-
Dissolve the ligand in anhydrous DMF.
-
Add DIPEA to the solution and stir for 5-10 minutes at room temperature.
-
In a separate vial, dissolve the this compound in a minimal amount of anhydrous DMF.
-
Add the solution of the tosylated linker dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. The reaction can be gently heated (40-50 °C) if no significant conversion is observed at room temperature.
-
Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, quench with water and extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Process
PROTAC Synthesis Workflow
Caption: A typical workflow for PROTAC synthesis.
Troubleshooting Logic Flowchart
Caption: A logical approach to troubleshooting low yields.
By systematically addressing each potential issue outlined in this guide, researchers can enhance the yield and purity of their PROTACs synthesized with the this compound linker, thereby accelerating their drug discovery efforts.
References
Technical Support Center: Optimizing Tos-PEG3-C2-methyl ester Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction time and overall success of coupling reactions involving Tos-PEG3-C2-methyl ester.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a heterobifunctional linker molecule commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] It features a tosyl (tosylate) group, which is an excellent leaving group for nucleophilic substitution reactions, and a methyl ester that can be hydrolyzed to a carboxylic acid.[3][4][5] The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[6]
Q2: What type of reaction is typically used for coupling this compound?
The coupling reaction is a nucleophilic substitution, typically following an SN2 mechanism.[7] In this reaction, a nucleophile (such as an amine or thiol) attacks the carbon atom to which the tosyl group is attached, displacing the tosylate.
Q3: What are the key factors that influence the reaction time?
Several factors affect the rate of the nucleophilic substitution reaction:
-
Nucleophile Strength: Stronger nucleophiles will react faster. For example, primary amines are generally good nucleophiles for this reaction.[8]
-
Steric Hindrance: Less sterically hindered nucleophiles and substrates will react more quickly.[7]
-
Solvent: Polar aprotic solvents such as DMF, DMSO, and acetonitrile (B52724) (CH3CN) are generally preferred as they can solvate the cation while leaving the nucleophile more reactive.[8]
-
Temperature: Increasing the reaction temperature generally increases the reaction rate. However, excessively high temperatures can lead to side reactions.
-
Concentration: Higher concentrations of reactants will lead to a faster reaction rate.
-
Base: The presence of a non-nucleophilic base, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), is often used to scavenge the p-toluenesulfonic acid byproduct and drive the reaction to completion.[8]
Q4: Can the methyl ester group interfere with the coupling reaction?
The methyl ester is generally stable under the conditions used for the nucleophilic substitution of the tosyl group. However, it can be hydrolyzed to a carboxylic acid under strong basic conditions.[3][5] It is important to use non-nucleophilic bases and avoid harsh basic conditions if the methyl ester needs to remain intact.
Troubleshooting Guide
Issue 1: Slow or Incomplete Reaction
| Possible Cause | Troubleshooting Steps |
| Weak Nucleophile | * If possible, consider using a more nucleophilic reagent. * Increase the concentration of the nucleophile (e.g., use a 2-5 fold excess). |
| Inappropriate Solvent | * Ensure you are using a polar aprotic solvent like DMF, DMSO, or acetonitrile.[8] * Ensure the solvent is anhydrous, as water can hydrolyze the tosyl group and react with the base. |
| Insufficient Temperature | * Gradually increase the reaction temperature. Monitor the reaction by TLC or LC-MS to check for product formation and potential side products. A typical starting point is room temperature, which can be increased to 40-60°C if needed. |
| Suboptimal Base | * Use a non-nucleophilic base like triethylamine (TEA) or DIPEA to neutralize the acid byproduct.[8] Ensure at least one equivalent of the base is used. * For less reactive nucleophiles, a stronger, non-nucleophilic base like DBU may be considered.[8] |
| Low Reagent Concentration | * Increase the concentration of both the this compound and the nucleophile. |
Issue 2: Formation of Side Products
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of Methyl Ester | * Avoid strong bases and prolonged reaction times at high temperatures.[3][5] * If hydrolysis is a persistent issue, consider protecting the nucleophile and performing the coupling under neutral or slightly acidic conditions, if possible. |
| Reaction with Solvent | * In some cases, solvents like DMF can decompose at high temperatures and participate in side reactions. Use the lowest effective temperature. |
| Di-pegylation of Nucleophile | * If your nucleophile has multiple reactive sites, you may observe the addition of more than one PEG linker. To minimize this, use a molar excess of the nucleophile relative to the this compound. |
Experimental Protocols
General Protocol for Coupling with a Primary Amine
This is a general guideline; specific conditions should be optimized for each unique substrate.
-
Preparation:
-
Dissolve the amine-containing molecule (1 equivalent) in anhydrous DMF or DMSO.
-
Add a non-nucleophilic base, such as triethylamine (TEA) or DIPEA (1.5 - 2 equivalents).
-
-
Reaction:
-
To the stirred solution of the amine and base, add a solution of this compound (1 - 1.2 equivalents) in the same anhydrous solvent.
-
Stir the reaction mixture at room temperature overnight. Reaction progress can be monitored by TLC or LC-MS.[4][9] For less reactive amines, the temperature can be raised to 40-60°C.
-
-
Work-up and Purification:
-
Once the reaction is complete, the solvent can be removed under reduced pressure.
-
The residue can be purified using an appropriate method, such as flash column chromatography or preparative HPLC, to isolate the desired product.
-
Recommended Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous DMF, DMSO, CH3CN | Polar aprotic solvents facilitate SN2 reactions.[8] |
| Base | Triethylamine (TEA), DIPEA | Non-nucleophilic base to neutralize acid byproduct.[8] |
| Temperature | Room Temperature to 60°C | Balances reaction rate with minimizing side reactions. |
| Reaction Time | 12 - 24 hours | Typical duration for similar PEGylation reactions.[10] |
| Molar Ratio (Nucleophile:PEG) | 1:1 to 1:1.2 | A slight excess of the PEG linker can help drive the reaction to completion. |
| Molar Ratio (Base:PEG) | 1.5:1 to 2:1 | Ensures complete neutralization of the acid byproduct. |
Visualizations
Caption: A typical experimental workflow for the coupling of this compound with an amine.
Caption: Mechanism of a PROTAC, synthesized using a PEG linker, targeting the PI3K/AKT/mTOR signaling pathway for degradation.[11]
References
- 1. This compound - Immunomart [immunomart.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. US7301003B2 - Method of preparing polymers having terminal amine groups - Google Patents [patents.google.com]
- 5. Tos-PEG3-methyl ester, 2468714-93-2 | BroadPharm [broadpharm.com]
- 6. precisepeg.com [precisepeg.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Reactions with Tosylated PEG Linkers
Welcome to the technical support center for tosylated PEG linkers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding common side reactions and troubleshooting experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to be aware of when using tosylated PEG linkers?
A1: The primary side reaction is hydrolysis of the tosyl group, which converts the reactive tosylate ester into an unreactive hydroxyl group, rendering the PEG linker unable to conjugate to your target molecule. Another significant side reaction is the reaction with unintended nucleophiles present in the reaction mixture. The tosyl group is a good leaving group and can react with various nucleophiles, not just the intended target.[1][2][3][4]
Q2: How does pH affect the stability and reactivity of tosylated PEG linkers?
A2: The pH of the reaction is a critical parameter. While the desired reaction with primary amines is generally more efficient at a slightly basic pH (around 8-9.5), the competing hydrolysis of the tosyl group also accelerates at higher pH.[1][5] Therefore, an optimal pH must be determined to balance the rate of the desired conjugation against the rate of hydrolysis. For reactions with thiols, a pH of around 8 is often optimal.[1]
Q3: What types of buffers should I use for my PEGylation reaction?
A3: It is crucial to use a buffer that does not contain nucleophilic species that can compete with your target molecule. Avoid buffers containing primary amines (e.g., Tris) or other strong nucleophiles. Phosphate buffers, HEPES, and bicarbonate/carbonate buffers are generally good choices. The buffer concentration can also play a role, and it is recommended to use a concentration that effectively maintains the desired pH throughout the reaction.
Q4: Can tosylated PEG linkers react with other amino acid residues besides lysine (B10760008)?
A4: Yes, while tosylates are often used to target the primary amine of lysine residues, they can also react with other nucleophilic amino acid side chains. The thiol group of cysteine is a potent nucleophile and can readily react with tosylates.[6][7] The imidazole (B134444) ring of histidine can also exhibit reactivity, although it is generally less reactive than cysteine or lysine.[1] The potential for these side reactions is influenced by the pH of the reaction and the local microenvironment of the amino acid residue within the protein.
Q5: How can I monitor the progress of my PEGylation reaction and detect side products?
A5: Several analytical techniques can be used to monitor the reaction and characterize the products. SDS-PAGE is a simple and common method to observe the increase in molecular weight of the protein upon PEGylation. Size-Exclusion Chromatography (SEC) can separate the PEGylated protein from the unreacted protein and free PEG.[8][9][10][11] Ion-Exchange Chromatography (IEX) is a powerful technique to separate different PEGylated species (mono-, di-, multi-PEGylated) and even positional isomers.[8][9][10][11][12] Mass Spectrometry (MS) , often coupled with liquid chromatography (LC-MS), provides accurate mass information to confirm the degree of PEGylation and identify any side products.[13][14][15][16]
Troubleshooting Guides
Issue 1: Low Yield of PEGylated Product
| Possible Cause | Recommended Solution |
| Hydrolysis of Tosylated PEG Linker | - Ensure all reagents and solvents are anhydrous. - Prepare the reaction mixture immediately before use. - Optimize the reaction pH to minimize hydrolysis while maintaining a sufficient rate of conjugation. A pH range of 7.5-8.5 is a good starting point for reactions with amines.[3] - Perform the reaction at a lower temperature (e.g., 4°C) to slow down the rate of hydrolysis. |
| Poor Quality of Tosylated PEG Reagent | - Use high-purity tosylated PEG linkers from a reputable supplier. - Check for the presence of impurities such as PEG-diol, which can lead to cross-linking.[14] - Store the tosylated PEG linker under inert gas and protected from moisture and light to prevent degradation.[10] |
| Suboptimal Reaction Conditions | - Optimize the molar ratio of the tosylated PEG linker to your target molecule. A 2-5 fold molar excess of the PEG linker is a common starting point. - Ensure adequate mixing of the reaction components. - Increase the reaction time if the reaction is proceeding slowly, but be mindful of potential hydrolysis. |
| Inaccessible Target Functional Group | - The target functional group on your molecule may be sterically hindered. Consider using a longer PEG linker to overcome this. - For proteins, slight changes in pH or buffer composition can sometimes alter the protein's conformation and improve the accessibility of the target residue. |
Issue 2: Presence of Multiple PEGylated Species (e.g., di- or multi-PEGylation)
| Possible Cause | Recommended Solution |
| High Molar Ratio of PEG Linker | - Systematically decrease the molar ratio of the tosylated PEG linker to your target molecule to favor mono-PEGylation.[3] |
| Multiple Reactive Sites on the Target Molecule | - If your target molecule has multiple reactive sites with similar reactivity, it can be challenging to achieve mono-PEGylation. - For proteins, you can try to optimize the reaction pH to selectively target a specific residue. For example, a lower pH can sometimes favor N-terminal amine modification over lysine modification.[1] |
| Presence of Di-tosylated PEG Impurity | - The presence of di-tosylated PEG in your reagent can lead to cross-linking and the formation of higher molecular weight species. - Use high-purity, mono-tosylated PEG linkers. Analyze the purity of your PEG reagent by techniques like HPLC or mass spectrometry if you suspect contamination.[13][14] |
Experimental Protocols
General Protocol for PEGylation of a Protein with a Tosylated PEG Linker
-
Reagent Preparation:
-
Dissolve the protein in a suitable amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5). The optimal protein concentration will depend on the specific protein and should be determined empirically.
-
Immediately before use, dissolve the tosylated PEG linker in the reaction buffer or a compatible anhydrous organic solvent like DMSO or DMF.
-
-
PEGylation Reaction:
-
Add the desired molar excess of the dissolved tosylated PEG linker to the protein solution. A gentle mixing is recommended.
-
Incubate the reaction mixture at a controlled temperature. A common starting point is room temperature for 1-2 hours or 4°C overnight. The optimal time and temperature should be determined for each specific system.
-
-
Quenching the Reaction:
-
To stop the reaction, add a quenching reagent that contains a high concentration of a primary amine, such as Tris buffer or glycine, to a final concentration of 20-50 mM. This will react with any remaining unreacted tosylated PEG linker.
-
-
Purification of the PEGylated Protein:
-
The PEGylated protein can be purified from unreacted protein, excess PEG linker, and reaction byproducts using chromatographic techniques.
-
Size-Exclusion Chromatography (SEC): This is effective for removing excess, low molecular weight PEG linkers.
-
Ion-Exchange Chromatography (IEX): This is a powerful method to separate mono-, di-, and multi-PEGylated species, as well as positional isomers. A salt gradient (e.g., 0-1 M NaCl) is typically used for elution.[8][9][10][11][12]
-
Protocol for Analysis of PEG-diol Impurity in Tosylated PEG Reagents by LC-MS
-
Sample Preparation:
-
Dissolve the tosylated PEG reagent in a suitable solvent (e.g., acetonitrile (B52724)/water mixture).
-
-
LC-MS Analysis:
-
Use a reverse-phase C18 column.
-
Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
The mass spectrometer should be operated in a positive ion mode to detect the protonated molecules of the PEG species.
-
The PEG-diol impurity will have a different retention time and a distinct mass-to-charge ratio compared to the desired mono-tosylated PEG.[14][15]
-
Visualizing Reaction Pathways and Workflows
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ingenieria-analitica.com [ingenieria-analitica.com]
- 6. Context‐Dependence of the Reactivity of Cysteine and Lysine Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Purification of pegylated proteins. | Semantic Scholar [semanticscholar.org]
- 11. WO2020096958A1 - Method for purifying pegylated protein - Google Patents [patents.google.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. researchgate.net [researchgate.net]
- 14. Fast Screening of Diol Impurities in Methoxy Poly(Ethylene Glycol)s (mPEG)s by Liquid Chromatography on Monolithic Silica Rods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. enovatia.com [enovatia.com]
Technical Support Center: Improving the Solubility of PROTACs Synthesized with Tos-PEG3-C2-methyl ester
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Proteolysis Targeting Chimeras (PROTACs) synthesized using Tos-PEG3-C2-methyl ester linkers.
Troubleshooting Guide
This guide is designed to help you diagnose and solve common solubility issues in a question-and-answer format.
Problem 1: My PROTAC precipitates out of aqueous buffer (e.g., PBS, cell culture media) during my experiment.
-
Question: I dissolved my PROTAC in DMSO to make a stock solution. When I dilute it into my aqueous assay buffer, a precipitate forms immediately or over a short period. What's happening and how can I fix it?
-
Answer: This is a classic sign of poor aqueous solubility, a common challenge with PROTACs due to their high molecular weight and lipophilicity.[1][2] The this compound linker provides some hydrophilicity, but it may be insufficient to solubilize the entire molecule, especially if the attached ligands are very hydrophobic.
Immediate Solutions:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible (ideally <0.5%), as higher concentrations can cause assay artifacts. However, a slightly higher DMSO percentage (e.g., 1-2%) might be necessary to maintain solubility. Test this in a buffer-only solution first.
-
Change Mixing Technique: Add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously.[3] This prevents localized high concentrations that can trigger immediate precipitation.[3]
-
Lower the Final PROTAC Concentration: Your working concentration may be above the solubility limit of the compound in that specific buffer.[3] Try performing a serial dilution to find the highest concentration that remains in solution.
-
Use a Biorelevant Buffer: Some PROTACs show improved solubility in biorelevant buffers like Fasted State Simulated Intestinal Fluid (FaSSIF) or Fed State Simulated Intestinal Fluid (FeSSIF), which better mimic in vivo conditions.[1]
Long-Term Solutions (Requires Synthesis of New Analogs):
-
Modify the Linker: The linker is a flexible component for optimizing physicochemical properties.[1]
-
Extend the PEG chain: Synthesize analogs with longer PEG chains (e.g., PEG4, PEG6). The additional ethylene (B1197577) glycol units increase hydrophilicity and water solubility.[4][5][6]
-
Incorporate Ionizable Groups: Introduce a basic nitrogen (e.g., piperazine, piperidine) or an acidic group (e.g., a carboxylic acid by hydrolyzing the methyl ester) into the linker.[1][4] This can dramatically improve solubility at physiological pH.
-
-
Modify the Ligands: Add polar functional groups to solvent-exposed regions of the target or E3 ligase ligands.
-
Problem 2: My PROTAC shows low cellular permeability and poor in-cell efficacy, despite having good biochemical activity.
-
Question: My PROTAC effectively degrades the target protein in a cell-free assay, but it doesn't work well in cell-based assays. Could this be related to solubility?
-
Answer: Yes, poor aqueous solubility is often linked to poor cellular permeability.[2] For a PROTAC to work, it must first be soluble enough in the extracellular medium to be available for cell uptake. Furthermore, the same properties that cause low solubility (high lipophilicity, large size) can also hinder passage across the cell membrane.
Strategies to Improve Permeability:
-
Balance Lipophilicity and Polarity: While increasing polarity improves solubility, excessive polarity can reduce permeability. The goal is to find a balance. Replacing a PEG linker with a more rigid alkyl or phenyl-containing linker has been shown to improve permeability in some cases, though this may negatively impact solubility.[1]
-
Avoid Multiple Amide Bonds: Linkers with multiple amide motifs can decrease permeability.[1]
-
Consider a Prodrug Approach: A prodrug strategy can be employed where a lipophilic group is added to the PROTAC to enhance cell entry, and is then cleaved intracellularly to release the active PROTAC.[1]
-
Problem 3: My PROTAC has poor oral bioavailability in animal models.
-
Question: My PROTAC works in cell culture, but it shows very low exposure when dosed orally in mice. What formulation strategies can I try?
-
Answer: Poor oral bioavailability is a major hurdle for PROTACs and is directly linked to their low solubility and permeability.[1][7] Beyond re-synthesis, advanced formulation techniques can significantly improve oral absorption.
Formulation Strategies:
-
Amorphous Solid Dispersions (ASDs): This is a highly effective technique for improving the solubility of poorly soluble drugs.[2][7][8] The PROTAC is dispersed in a polymer matrix (e.g., HPMCAS, Soluplus®, Eudragit®) in an amorphous state.[2][7][9] This prevents crystallization and allows the drug to achieve a supersaturated state upon dissolution, enhancing absorption.[2][8]
-
Lipid-Based Formulations: Formulations like Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) can improve the solubility and absorption of lipophilic PROTACs.[2] These systems form nanoemulsions in the gastrointestinal tract, which can enhance drug solubilization and uptake.
-
Particle Size Reduction: Techniques like micronization or nano-milling increase the surface area of the drug particles, which can improve the dissolution rate.[10]
-
Data Presentation
Table 1: Impact of Linker Modification on PROTAC Solubility
This table presents hypothetical data to illustrate how modifying the linker can impact the aqueous solubility of a PROTAC.
| PROTAC ID | Linker Composition | Molecular Weight ( g/mol ) | clogP | Aqueous Solubility (µg/mL) |
| PROTAC-A | Tos-PEG3 -C2-methyl ester | 850 | 5.5 | < 1 |
| PROTAC-B | Tos-PEG6 -C2-methyl ester | 982 | 4.8 | 15 |
| PROTAC-C | Tos-PEG3-piperazine -C2-amide | 892 | 4.2 | 55 |
| PROTAC-D | Tos-PEG3-C2-carboxylic acid | 836 | 4.9 | > 100 (at pH 7.4) |
This is example data and actual results will vary based on the specific ligands used.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a method for determining the kinetic solubility of a PROTAC in an aqueous buffer, a common assay used in early drug discovery.
Objective: To determine the maximum concentration of a PROTAC that can be maintained in solution when added from a DMSO stock to an aqueous buffer.
Materials:
-
PROTAC compound
-
Anhydrous DMSO
-
Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
96-well microplate (non-binding surface recommended)
-
Plate shaker
-
Plate reader or HPLC-UV system
Methodology:
-
Prepare a Concentrated Stock Solution: Accurately weigh the PROTAC and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure it is fully dissolved.
-
Create a Dilution Series: In a 96-well plate, perform a serial dilution of your DMSO stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 1 µM).
-
Dilution into Aqueous Buffer: Add a small, fixed volume of each DMSO concentration (e.g., 2 µL) to a larger volume of the aqueous buffer (e.g., 198 µL) in a separate 96-well plate. This results in a 1:100 dilution and a final DMSO concentration of 1%.
-
Incubation: Seal the plate and incubate it on a plate shaker at room temperature for a set period (e.g., 2 hours) to allow for equilibration and potential precipitation.
-
Separation of Precipitate: Centrifuge the plate to pellet any precipitated compound. Alternatively, use a filter plate to separate the supernatant from the precipitate.
-
Quantification: Carefully transfer the supernatant to a new analysis plate. Quantify the amount of PROTAC remaining in solution using a suitable analytical method.
-
For UV-absorbing compounds: Measure the absorbance at the compound's λmax using a plate reader.
-
For all compounds (recommended): Use HPLC-UV to accurately determine the concentration by comparing it to a standard curve prepared in a DMSO/buffer mixture.
-
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed compared to the initial concentration.
Mandatory Visualizations
Diagrams of Key Concepts and Workflows
References
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
Navigating the PROTAC Hook Effect: A Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address the "hook effect," a common phenomenon observed in PROTAC experiments that can complicate data interpretation. This guide specifically focuses on the role of Polyethylene Glycol (PEG) linkers in mitigating this effect.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC experiments?
A1: The "hook effect" describes the paradoxical observation where the efficacy of a PROTAC in degrading its target protein decreases at high concentrations.[1][2][3][4][5] This results in a characteristic "bell-shaped" or "U-shaped" dose-response curve, where maximum degradation is observed at an optimal intermediate concentration, with reduced degradation at both lower and higher concentrations.[1][2][3] This phenomenon arises from the formation of non-productive binary complexes between the PROTAC and either the target protein or the E3 ligase at high PROTAC concentrations. These binary complexes prevent the formation of the productive ternary complex (Target Protein-PROTAC-E3 Ligase) necessary for ubiquitination and subsequent degradation.[1][4][5]
Q2: Why is it important to identify and understand the hook effect?
A2: Failing to recognize the hook effect can lead to the misinterpretation of experimental results. A potent PROTAC might be mistakenly classified as inactive if tested only at high concentrations, falling on the downward slope of the bell-shaped curve where degradation is minimal.[1] Understanding the hook effect is crucial for accurately determining key parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax), which are vital for structure-activity relationship (SAR) studies.[3]
Q3: How do PEG linkers help in addressing the hook effect?
A3: The linker connecting the target-binding and E3 ligase-binding moieties is a critical determinant of PROTAC efficacy.[6][7][8] PEG linkers, composed of repeating ethylene (B1197577) glycol units, offer several advantages in mitigating the hook effect:[6][9][10]
-
Enhanced Solubility and Permeability: PEG linkers can improve the physicochemical properties of PROTACs, which are often large and hydrophobic.[6][9] This can lead to better cellular uptake and bioavailability.
-
Optimal Ternary Complex Formation: The flexibility and length of PEG linkers can be systematically varied to achieve the optimal distance and orientation between the target protein and the E3 ligase.[6][10] This promotes the formation of a stable and productive ternary complex, which can outcompete the non-productive binary complexes even at higher concentrations.[8]
-
Improved Cooperativity: A well-designed PEG linker can facilitate favorable protein-protein interactions between the target and the E3 ligase, leading to positive cooperativity.[7][8] This enhanced stability of the ternary complex makes its formation more favorable, thus reducing the hook effect.
Q4: What factors can influence the magnitude of the hook effect?
A4: Several factors can influence the prominence of the hook effect:
-
Binding Affinities: The relative binding affinities of the PROTAC for the target protein and the E3 ligase play a significant role.[1]
-
Linker Composition and Length: The nature of the linker is critical. The length, rigidity, and composition (e.g., PEG vs. alkyl chain) of the linker dictate the geometry and stability of the ternary complex.[2][7][8]
-
Cellular Context: The expression levels of the target protein and the E3 ligase in the specific cell line being used can impact the concentration at which the hook effect is observed.[11]
-
PROTAC Valency: While it has been explored, increasing the valency of a PROTAC does not unequivocally eliminate the hook effect, which is influenced by numerous factors beyond valency alone.[12]
Troubleshooting Guide
Issue 1: I observe a bell-shaped dose-response curve in my degradation assay.
-
Likely Cause: This is the classic presentation of the hook effect.[2][3]
-
Troubleshooting Steps:
-
Extend the Dose-Response Range: Ensure your concentration range is wide enough to capture the full bell shape. It is recommended to use at least 8-10 concentrations with half-log dilutions to accurately determine the optimal concentration for maximal degradation.[1]
-
Perform a Time-Course Experiment: Assess degradation at multiple time points (e.g., 2, 4, 8, 12, 24 hours) at both the optimal concentration and a higher, "hooked" concentration.[2] This helps in understanding the kinetics of degradation.
-
Assess Ternary Complex Formation: Utilize biophysical assays like NanoBRET, FRET, or AlphaLISA to directly measure the formation of the ternary complex at different PROTAC concentrations.[13][14][15] This can provide direct evidence of the hook effect at the molecular level.
-
Issue 2: My PROTAC shows weak or no degradation at concentrations where I expect it to be active.
-
Likely Cause: This could be due to testing at a concentration that falls within the hook effect region, poor cell permeability, or issues with the experimental system.[1][2]
-
Troubleshooting Steps:
-
Test a Wider Concentration Range: As with Issue 1, your tested concentrations may be too high. Test a broad range of concentrations, including very low ones (e.g., picomolar to micromolar).[3]
-
Evaluate Cell Permeability: Poor cell permeability can lead to low intracellular PROTAC concentrations. Consider using permeability assays if this is suspected. Modifying the PEG linker can sometimes improve this property.[6][16]
-
Confirm E3 Ligase Expression: The targeted E3 ligase must be expressed in your cell line. Confirm its presence via Western blot or qPCR.[2]
-
Verify Compound Integrity: Ensure the PROTAC is properly stored and has not degraded. Prepare fresh stock solutions.[2]
-
Issue 3: How can I rationally design a PEG linker to mitigate the hook effect?
-
Strategy: The goal is to design a linker that promotes a stable and cooperative ternary complex.
-
Recommendations:
-
Systematically Vary Linker Length: Synthesize a series of PROTACs with varying numbers of PEG units.[7][10] This allows for the empirical determination of the optimal length for your specific target and E3 ligase pair.
-
Incorporate Rigidity: While PEG linkers are flexible, incorporating rigid elements like piperazine (B1678402) or triazole moieties can sometimes help to pre-organize the PROTAC for optimal ternary complex formation.[9]
-
Computational Modeling: Utilize computational tools to model the ternary complex with different linkers to predict which ones are most likely to result in favorable protein-protein interactions and a stable conformation.
-
Data Presentation
Table 1: Representative Dose-Response Data for a PROTAC Exhibiting the Hook Effect
| PROTAC Concentration (nM) | Normalized Target Protein Level (vs. Vehicle) |
| 0 (Vehicle) | 1.00 |
| 1 | 0.85 |
| 10 | 0.40 |
| 100 | 0.15 (Dmax) |
| 1000 | 0.55 |
| 10000 | 0.80 |
| This table illustrates a typical hook effect, with maximal degradation (Dmax) observed at 100 nM and a reduction in efficacy at higher concentrations.[2] |
Table 2: Impact of PEG Linker Length on PROTAC Efficacy for Estrogen Receptor α (ERα)
| PROTAC | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC A | 12 | >1000 | <20 |
| PROTAC B | 16 | 50 | 90 |
| PROTAC C | 20 | 250 | 75 |
| Data is illustrative and based on findings that demonstrate a clear optimal linker length for maximal degradation.[17] |
Experimental Protocols
1. Dose-Response Analysis by Western Blot
This protocol is used to determine the degradation of a target protein at various PROTAC concentrations.
-
Cell Seeding: Plate cells (e.g., MCF-7 for ERα) in 12-well plates at a density that will result in 70-80% confluency at the time of lysis and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the PROTAC in complete medium. A recommended starting range is from 0.1 nM to 10 µM to capture the full dose-response curve.[2]
-
Treatment: Treat the cells with the varying concentrations of the PROTAC for a predetermined time, typically 4-24 hours. Include a vehicle control (e.g., DMSO).[2]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Use a loading control antibody (e.g., GAPDH, β-actin) to normalize protein loading.[2]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Plot the normalized protein levels against the log of the PROTAC concentration to visualize the dose-response curve and identify the DC50 and Dmax.[2]
2. In-Cell Ternary Complex Formation Assay (NanoBRET™)
This assay measures the proximity of the target protein and E3 ligase in live cells, indicating ternary complex formation.[14]
-
Cell Transfection: Co-transfect cells (e.g., HEK293) with plasmids encoding the target protein fused to NanoLuc® luciferase (energy donor) and the E3 ligase (e.g., VHL or Cereblon) fused to HaloTag® (energy acceptor).
-
Cell Plating: Plate the transfected cells in a 96-well plate.
-
HaloTag® Labeling: Add the HaloTag® NanoBRET® 618 Ligand (acceptor) to the cells and incubate.
-
PROTAC Treatment: Add serial dilutions of the PROTAC to the wells.
-
Luminescence Measurement: Add the Nano-Glo® Luciferase Assay Substrate and immediately measure both donor emission (460 nm) and acceptor emission (618 nm) using a luminometer capable of filtered luminescence detection.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. An increase in the ratio indicates ternary complex formation. Plot the NanoBRET™ ratio against the PROTAC concentration.
3. In-Vitro Ubiquitination Assay
This assay confirms that the PROTAC facilitates the ubiquitination of the target protein.[18][19]
-
Reaction Setup: In a microcentrifuge tube, combine the purified recombinant target protein, E1 activating enzyme, E2 conjugating enzyme, E3 ligase (e.g., VHL or Cereblon complex), and biotinylated ubiquitin in reaction buffer.
-
PROTAC Addition: Add the PROTAC of interest at various concentrations.
-
Initiate Reaction: Add ATP to initiate the ubiquitination reaction and incubate at 37°C for a specified time (e.g., 1-2 hours).
-
Detection:
-
Western Blot: Stop the reaction by adding SDS-PAGE loading buffer. Run the samples on an SDS-PAGE gel and perform a Western blot using an antibody against the target protein or streptavidin-HRP to detect biotinylated ubiquitin. A high molecular weight smear indicates polyubiquitination.
-
AlphaLISA: For a high-throughput method, use a GST-tagged target protein and detect the biotin-ubiquitin signal with streptavidin-coated donor beads and the GST-tag with anti-GST acceptor beads. An increase in the AlphaLISA signal indicates ubiquitination.[19]
-
Mandatory Visualizations
Caption: PROTAC mechanism and the cause of the hook effect.
Caption: Experimental workflow for Western Blot analysis.
Caption: Logical approach to mitigating the hook effect with PEG linkers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. precisepeg.com [precisepeg.com]
- 10. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 11. marinbio.com [marinbio.com]
- 12. biorxiv.org [biorxiv.org]
- 13. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ternary Complex Formation [promega.sg]
- 15. researchgate.net [researchgate.net]
- 16. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Ubiquitination Assay - Profacgen [profacgen.com]
- 19. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: Purification Strategies for PROTACs Containing a PEG Linker
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Proteolysis Targeting Chimeras (PROTACs) that feature a polyethylene (B3416737) glycol (PEG) linker.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of PEGylated PROTACs?
A1: The most common impurities include unreacted starting materials (the E3 ligase ligand and the protein of interest ligand), excess PEG linker, and byproducts from the coupling reactions. Additionally, PROTACs with longer PEG linkers may form aggregates or dimers, which also need to be removed.
Q2: Which chromatographic techniques are most suitable for purifying PEGylated PROTACs?
A2: The choice of technique depends on the specific properties of the PROTAC and the impurities present. The most commonly used methods are:
-
Flash Chromatography: Ideal for initial, large-scale purification to remove major impurities and unreacted starting materials.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique used for final polishing to achieve high purity, capable of separating closely related species.
-
Size Exclusion Chromatography (SEC): Effective for removing aggregates, dimers, and excess small molecule reagents based on molecular size.
Q3: How does the length of the PEG linker affect the purification strategy?
A3: The length of the PEG linker significantly impacts the PROTAC's properties. Longer PEG chains increase the molecule's hydrophilicity and molecular weight.[1] This can lead to challenges such as peak broadening in RP-HPLC and difficulty in separating the PROTAC from species with similar hydrodynamic volumes in SEC.[1] The purification method may need to be adjusted; for instance, a shallower gradient in RP-HPLC or a column with a different pore size in SEC might be necessary.
Q4: What is the difference between analytical and preparative HPLC, and when should each be used?
A4: Analytical HPLC is used to identify and quantify the components in a sample on a small scale, without collecting the separated fractions.[2][3] Preparative HPLC, on the other hand, is used to isolate and purify larger quantities of a specific compound for further use.[2][4] For PROTAC purification, analytical HPLC is used to monitor reaction progress and assess the purity of fractions, while preparative HPLC is employed for the final purification of the desired product.
Troubleshooting Guides
Issue 1: Low Yield of Purified PROTAC
If you are experiencing a low yield of your purified PEGylated PROTAC, consider the following potential causes and solutions.
| Possible Cause | Recommended Solution |
| Incomplete Reaction | Optimize the coupling reaction conditions, such as reaction time, temperature, and stoichiometry of reactants. Monitor the reaction progress using analytical techniques like LC-MS to ensure completion. |
| Product Loss During Extraction | During workup, the PEGylated PROTAC may have partial solubility in the aqueous phase. Minimize the number of aqueous washes or perform a back-extraction of the aqueous layers with an appropriate organic solvent. |
| Poor Separation in Chromatography | The PROTAC may be co-eluting with impurities. Optimize the chromatographic method (e.g., adjust the gradient in RP-HPLC, or change the solvent system in flash chromatography). |
| Product Precipitation on Column | Highly hydrophobic PROTACs can sometimes precipitate on the column, especially at the injection point. Ensure the sample is fully dissolved in the mobile phase or a compatible solvent before injection. |
Issue 2: Purity Issues in the Final Product
Achieving high purity is critical. If your final product shows persistent impurities, use this guide to troubleshoot.
| Possible Cause | Recommended Solution |
| Co-elution with Unreacted Starting Material | Optimize the mobile phase and gradient to improve resolution. For flash chromatography, a multi-step gradient can be effective. In RP-HPLC, a shallower gradient around the elution time of the product and starting material can enhance separation. |
| Presence of PROTAC Dimers or Aggregates | Use Size Exclusion Chromatography (SEC) as a final polishing step. SEC separates molecules based on size and is highly effective at removing larger aggregates from the monomeric PROTAC.[5] |
| Broad or Tailing Peaks in HPLC | This can be due to interactions with the stationary phase or column overloading. For basic compounds, adding a small amount of an acid like trifluoroacetic acid (TFA) to the mobile phase can improve peak shape. Reducing the sample concentration or injection volume can also help. |
| Multiple Peaks for the Product | If you observe multiple closely eluting peaks that correspond to the mass of your product, you may have different PEGylated species (e.g., mono-, di-PEGylated) or positional isomers. High-resolution techniques like RP-HPLC with a shallow gradient may be required to separate these. |
Data Presentation
The following table summarizes typical quantitative data for different purification strategies for PEGylated PROTACs. Actual results will vary depending on the specific PROTAC molecule and experimental conditions.
| Purification Method | Typical Purity (%) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Flash Chromatography | 80-95 | 50-80 | High capacity, fast, good for initial cleanup | Lower resolution, may not remove closely related impurities |
| Preparative RP-HPLC | >98 | 30-70 | High resolution, excellent for final purity | Lower capacity, potential for product degradation under harsh conditions |
| Size Exclusion Chromatography (SEC) | >95 (for monomer) | 70-90 | Mild conditions, effective for aggregate removal | Not effective for separating molecules of similar size |
Experimental Protocols
Protocol 1: Flash Chromatography for Initial Purification
This protocol is a general guideline for the initial cleanup of a crude PROTAC reaction mixture.
-
Stationary Phase: Silica (B1680970) gel.
-
Mobile Phase Selection:
-
Use Thin Layer Chromatography (TLC) to determine a suitable solvent system.
-
A common mobile phase for PEGylated compounds is a gradient of methanol (B129727) in dichloromethane (B109758) (DCM) or chloroform.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DMF.
-
Adsorb the sample onto a small amount of silica gel and load the dry powder onto the top of the column.
-
-
Elution:
-
Start with a low percentage of the polar solvent (e.g., 1-2% methanol in DCM).
-
Gradually increase the polarity of the mobile phase to elute the PROTAC. A stepwise or linear gradient can be used.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.
-
Protocol 2: Preparative Reverse-Phase HPLC for Final Purification
This protocol is for achieving high-purity PROTACs.
-
Column: A C18 or C8 column is typically used.
-
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (B52724).
-
-
Sample Preparation:
-
Dissolve the partially purified PROTAC in a minimal volume of a suitable solvent (e.g., DMSO, DMF, or the mobile phase).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Elution Gradient:
-
Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5-10%).
-
Inject the sample.
-
Run a linear gradient to a high percentage of Mobile Phase B (e.g., 95-100%) over 20-40 minutes. The exact gradient should be optimized based on analytical HPLC runs.
-
-
Fraction Collection:
-
Collect fractions corresponding to the product peak.
-
-
Post-Purification:
-
Analyze the purity of the collected fractions by analytical LC-MS.
-
Pool the pure fractions and proceed to lyophilization to remove the solvent.
-
Protocol 3: Size Exclusion Chromatography for Aggregate Removal
This protocol is for separating the monomeric PROTAC from dimers and larger aggregates.
-
Column: Sephadex LH-20 is a suitable stationary phase for small molecules in organic solvents.[2][6][7]
-
Mobile Phase: A solvent in which the PROTAC is soluble and the column is properly swelled, such as methanol or ethanol.
-
Column Preparation:
-
Swell the Sephadex LH-20 resin in the chosen mobile phase for at least 3 hours.[6]
-
Pack the column with the swelled resin, ensuring a uniform bed.
-
Equilibrate the column with at least two column volumes of the mobile phase.
-
-
Sample Application:
-
Dissolve the PROTAC sample in the mobile phase.
-
Apply the sample to the top of the column. The sample volume should be small relative to the column volume (typically 1-2%).[7]
-
-
Elution:
-
Elute the sample with the mobile phase at a low flow rate to ensure good resolution.[7]
-
-
Fraction Collection:
-
Collect fractions and monitor by UV absorbance or another suitable detection method. Aggregates will elute first, followed by the monomeric PROTAC.
-
Protocol 4: Lyophilization of Purified PROTAC
This protocol is for obtaining a dry, stable powder of the final PROTAC from RP-HPLC fractions.
-
Solvent Removal (Optional but Recommended):
-
If the volume of the pooled fractions is large, and the acetonitrile concentration is high, it is advisable to first reduce the volume of acetonitrile using a rotary evaporator. This will facilitate more efficient freezing and lyophilization.
-
-
Freezing:
-
Transfer the aqueous solution of the PROTAC to a lyophilization flask.
-
Freeze the sample completely. This can be done by placing the flask in a freezer at -80°C or by using a shell freezer with dry ice and acetone (B3395972) or liquid nitrogen.
-
-
Lyophilization Cycle:
-
Connect the frozen sample to a lyophilizer.
-
Primary Drying: The lyophilizer will apply a deep vacuum (e.g., <100 mTorr) and a controlled low temperature to sublimate the water.
-
Secondary Drying: After the bulk of the water is removed, the temperature may be gradually increased to remove residual bound water molecules.
-
-
Product Recovery:
-
Once the sample is completely dry (a fluffy powder), vent the lyophilizer and remove the flask.
-
The purified PROTAC is now ready for storage or further use.
-
Visualizations
References
Technical Support Center: Synthesis of PROTACs with Flexible Linkers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis and application of Proteolysis Targeting Chimeras (PROTACs) featuring flexible linkers.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and experimental evaluation of PROTACs with flexible linkers, such as polyethylene (B3416737) glycol (PEG) or alkyl chains.
Question: I am observing a low yield for my flexible linker PROTAC synthesis. What are the potential causes and how can I troubleshoot this?
Answer:
Low synthetic yields are a common challenge in the multi-step synthesis of large molecules like PROTACs. Several factors related to the flexible linker can contribute to this issue.
-
Inefficient Coupling Reactions: Amide bond formation and click chemistry are standard methods for attaching flexible linkers.[1] Incomplete reactions are a primary cause of low yields.
-
Troubleshooting:
-
Optimize Coupling Reagents: For amide coupling, ensure you are using appropriate and fresh coupling reagents (e.g., HATU, HOBt) and a suitable base (e.g., DIPEA).[1]
-
Reaction Conditions: Adjust reaction time, temperature, and solvent. Anhydrous conditions are often crucial for amide bond formation.[1]
-
Click Chemistry: For copper-catalyzed azide-alkyne cycloaddition (CuAAC), ensure the use of a fresh catalyst solution (e.g., copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate).[1]
-
-
-
Steric Hindrance: The flexibility of the linker may not always overcome steric hindrance between the warhead and the E3 ligase ligand, leading to incomplete reactions.
-
Troubleshooting:
-
Staged Synthesis: Synthesize the PROTAC in a stepwise manner, purifying the linker-ligand intermediates at each stage. This can help identify the problematic coupling step.[2]
-
-
-
Side Reactions: Flexible linkers can sometimes participate in unintended side reactions.
-
Troubleshooting:
-
Protecting Groups: Ensure that all reactive functional groups on your warhead, linker, and E3 ligase ligand that are not involved in the current reaction step are appropriately protected.
-
Intramolecular Cyclization: In some cases, particularly with long, flexible linkers, intramolecular cyclization can occur, leading to undesired byproducts. This can sometimes be mitigated by adjusting the concentration of reactants or the order of synthetic steps.
-
-
Question: My flexible linker PROTAC is difficult to purify. What strategies can I employ?
Answer:
The physicochemical properties of PROTACs with flexible linkers, such as high molecular weight and conformational flexibility, can complicate purification.
-
High Polarity and Low Solubility: PEG linkers increase hydrophilicity, which can be beneficial for solubility but may lead to issues with standard chromatographic purification.[3] Conversely, long alkyl chains can decrease aqueous solubility.[3]
-
Troubleshooting:
-
Chromatography:
-
Reverse-Phase HPLC (RP-HPLC): This is the most common method for purifying PROTACs. Experiment with different solvent gradients (e.g., water/acetonitrile or water/methanol with additives like TFA or formic acid) to achieve better separation.
-
Size-Exclusion Chromatography (SEC): For PROTACs that are prone to aggregation, SEC can be a useful purification step.[4]
-
-
Solid-Phase Synthesis: Synthesizing the PROTAC on a solid support can simplify purification, as excess reagents and byproducts can be washed away before cleaving the final product from the resin.[1]
-
-
-
Product Instability: The final PROTAC molecule or synthetic intermediates may be unstable under certain purification conditions.
-
Troubleshooting:
-
Mild Conditions: Use mild pH and temperature conditions during purification to avoid degradation of the PROTAC.
-
Rapid Purification: Minimize the time the PROTAC is in solution during purification to reduce the chance of degradation.
-
-
Question: My PROTAC with a flexible linker shows low or no degradation of the target protein. What are the potential linker-related issues?
Answer:
Low degradation efficiency is a frequent challenge and the linker plays a critical role in the formation of a productive ternary complex.[5]
-
Incorrect Linker Length or Rigidity: The linker may be too short, causing steric hindrance, or too long and flexible, leading to non-productive binding.[6]
-
Troubleshooting:
-
Synthesize a Linker Library: The most effective approach is to empirically determine the optimal linker length by synthesizing a library of PROTACs with varying flexible linker lengths (e.g., different numbers of PEG units or alkyl chain lengths).[7]
-
-
-
Unfavorable Ternary Complex Conformation: The flexibility of the linker might allow for the formation of a ternary complex, but in a conformation where the lysine (B10760008) residues on the target protein are not accessible for ubiquitination.[6]
-
Troubleshooting:
-
Ternary Complex Modeling: If structural information is available, computational modeling can help predict more favorable linker lengths and compositions.
-
Ternary Complex Formation Assays: Use biophysical assays like NanoBRET to confirm that your PROTAC is forming a ternary complex in cells.[8]
-
-
-
Poor Physicochemical Properties: The PROTAC may have poor cell permeability or low aqueous solubility, preventing it from reaching its target.[6]
-
Troubleshooting:
-
Modify Linker Composition: Adjust the hydrophilicity/hydrophobicity of the linker. For example, if permeability is low, consider a more hydrophobic alkyl linker or a hybrid alkyl-PEG linker.[9]
-
Solubility Assays: Perform kinetic or thermodynamic solubility assays to quantify the solubility of your PROTAC.[9]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common flexible linkers used in PROTAC synthesis and why?
A1: The most common flexible linkers are polyethylene glycol (PEG) and alkyl chains.[7] They are popular due to their synthetic accessibility, allowing for straightforward modifications of length and composition.[] PEG linkers can improve the solubility and drug-like properties of PROTACs, while alkyl chains offer a way to tune the hydrophobicity.[]
Q2: How does the length of a flexible linker impact PROTAC efficacy?
A2: The length of the linker is a critical parameter that must be optimized for each specific target protein and E3 ligase pair.[12] A linker that is too short may prevent the formation of the ternary complex due to steric hindrance. Conversely, a linker that is too long can lead to an unstable or non-productive ternary complex, resulting in inefficient ubiquitination and degradation.[13] The optimal linker length is typically determined empirically by testing a series of PROTACs with varying linker lengths.[13]
Q3: What is the "hook effect" and how is it related to the PROTAC linker?
A3: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at higher concentrations. This occurs because the PROTAC begins to form binary complexes (PROTAC-target protein or PROTAC-E3 ligase) instead of the productive ternary complex. While the linker does not directly cause the hook effect, a well-designed linker that promotes positive cooperativity in ternary complex formation can help mitigate it by stabilizing the ternary complex over the binary ones.[6]
Q4: What are the key synthetic reactions used to incorporate flexible linkers into PROTACs?
A4: The two most common synthetic strategies are:
-
Amide Bond Formation: This involves the reaction of a carboxylic acid with an amine, typically facilitated by peptide coupling reagents like HATU or HOBt.[1]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry": This is a highly efficient reaction between an azide (B81097) and an alkyne to form a stable triazole linkage. It is often used in the final step to join the two halves of the PROTAC.[1]
Q5: Can intramolecular cyclization be a significant side reaction during the synthesis of PROTACs with flexible linkers?
A5: Yes, intramolecular cyclization can be a potential side reaction, especially when using long and flexible linkers with reactive terminal functional groups. This can lead to the formation of cyclic byproducts and a reduction in the yield of the desired linear PROTAC. While not extensively documented as a primary issue in many PROTAC syntheses, it is a known challenge in peptide and complex molecule synthesis.[14] Strategies to minimize this include using optimized reaction conditions, such as high concentrations of reactants to favor intermolecular reactions, or a carefully planned synthetic route that avoids having highly reactive groups at both ends of a flexible chain simultaneously.
Data Presentation
Table 1: Impact of Flexible Linker Length on PROTAC Degradation Efficiency (Illustrative Data)
| PROTAC | Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| PROTAC A | ERα | VHL | 12-atom alkyl | >1000 | <20 | MCF-7 | [13] |
| PROTAC B | ERα | VHL | 16-atom alkyl | ~250 | ~70 | MCF-7 | [13] |
| PROTAC C | BTK | CRBN | < 4 PEG units | Impaired Activity | Not Reported | Ramos | [7] |
| PROTAC D | BTK | CRBN | ≥ 4 PEG units | 1 - 40 | Not Reported | Ramos | [7] |
| PROTAC E | BRD4 | CRBN | 1 PEG unit | >5000 | <10 | H661 | [7] |
| PROTAC F | BRD4 | CRBN | 4 PEG units | <500 | ~90 | H661 | [7] |
This data is compiled from various sources and is for illustrative purposes. Experimental conditions may vary.
Experimental Protocols
Protocol 1: General Synthesis of a PROTAC with a Flexible PEG Linker via Amide Coupling and Click Chemistry
This protocol outlines a common two-step approach to synthesize a PROTAC.
Step 1: Amide Coupling of E3 Ligase Ligand to Bifunctional Linker
-
Dissolve Reagents: Dissolve the E3 ligase ligand (with a free amine, 1.0 eq) and a bifunctional PEG linker with a terminal carboxylic acid and an azide (e.g., HOOC-PEGn-N3, 1.1 eq) in anhydrous DMF.
-
Activate Carboxylic Acid: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir at room temperature for 15 minutes.[1]
-
Coupling Reaction: Add the E3 ligase ligand solution to the activated linker solution and stir at room temperature overnight.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Work-up and Purification: Upon completion, perform an appropriate aqueous work-up and purify the E3 ligase-linker intermediate by preparative RP-HPLC.
Step 2: Click Chemistry to Attach the Target Protein Ligand
-
Dissolve Reagents: Dissolve the purified E3 ligase-linker-azide intermediate (1.0 eq) and the target protein ligand functionalized with a terminal alkyne (1.0 eq) in a suitable solvent mixture (e.g., t-BuOH/H2O).[1]
-
Prepare Catalysts: Prepare fresh aqueous solutions of copper(II) sulfate pentahydrate (0.1 eq) and sodium ascorbate (B8700270) (0.2 eq).[1]
-
Click Reaction: Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution. Stir at room temperature for 12-24 hours.[1]
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Work-up and Purification: Upon completion, perform an appropriate work-up and purify the final PROTAC by preparative RP-HPLC.
Protocol 2: Western Blot for PROTAC-Induced Protein Degradation
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a specified time (e.g., 16-24 hours).[15]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[15]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[15]
-
Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.[15]
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[15]
-
Immunoblotting: Block the membrane and then incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.[15]
-
Detection and Analysis: Detect the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle control.[15]
Mandatory Visualization
Caption: Troubleshooting workflow for challenges in flexible linker PROTAC synthesis.
Caption: Experimental workflow and troubleshooting for PROTAC evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
impact of PEG linker length on PROTAC cell permeability
Topic: Impact of PEG Linker Length on PROTAC Cell Permeability
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies related to the influence of polyethylene (B3416737) glycol (PEG) linker length on the cell permeability of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: How does increasing PEG linker length generally affect PROTAC cell permeability?
The relationship between PEG linker length and cell permeability is complex and not always linear. While PEG linkers can enhance aqueous solubility, increasing their length often leads to a higher molecular weight (MW) and polar surface area (PSA), which are properties that typically reduce passive cell diffusion.[1][2]
However, some studies have shown that PEG linkers can adopt folded, "chameleon-like" conformations in the nonpolar environment of the cell membrane.[3] This folding can shield polar atoms, reducing the molecule's effective PSA and facilitating membrane traversal.[4][5] The ability to form these compact structures through intramolecular hydrogen bonds (IMHBs) can be a critical determinant of permeability.[4] Ultimately, there is often an optimal linker length for a given PROTAC system, which must be determined empirically. Linkers that are too long can increase flexibility, leading to a higher entropic penalty upon binding and reduced efficacy.[6]
Q2: My PROTAC with a longer PEG linker shows lower permeability than a shorter one. Why might this be?
This is a common observation. A study on VH032-based PROTACs found that permeability decreased by half with the addition of one or two PEG units to the linker.[1] This can be attributed to several factors:
-
Increased Physicochemical Liabilities: Each added PEG unit increases the molecule's MW, PSA, and the number of hydrogen bond acceptors, all of which can negatively impact passive diffusion.[1]
-
Reduced Lipophilic Efficiency: The addition of PEG units can reduce the PROTAC's overall lipophilic permeability efficiency (LPE), a metric that relates lipophilicity and permeability.[1]
-
Conformational Effects: While longer linkers can offer flexibility, they may not necessarily adopt the optimal folded conformation required for membrane crossing. The specific geometry of the ternary complex (Target-PROTAC-E3 Ligase) is paramount, and an excessively long linker may not support the most stable or productive arrangement.[6]
Q3: Is a flexible PEG linker always better than a rigid alkyl linker for permeability?
Not necessarily. The choice between a flexible PEG linker and a more rigid alkyl linker is highly context-dependent.
-
Case for PEG Linkers: Flexible PEG linkers are more likely to form folded structures that can shield polarity and improve permeability compared to alkyl linkers.[3][5] In one study, a PROTAC with a single PEG unit was 2.5-fold more permeable than its counterpart with an alkyl linker.[1] This was attributed to the ether oxygen in the PEG linker facilitating a more favorable conformation.[1]
-
Case for Alkyl/Rigid Linkers: Some research suggests that short, rigid, or lipophilic linkers are preferable for improving permeability by minimizing TPSA and the number of hydrogen bond acceptors.[5] PROTACs in clinical trials, such as ARV-110 and ARV-471, utilize more rigid linkers containing piperidine (B6355638) and piperazine (B1678402) moieties to enhance cell permeability and solubility.[5]
The optimal choice depends on the specific warhead and E3 ligase ligand, as the linker's primary role is to enable a productive ternary complex.
Q4: My PROTAC shows good biochemical activity but poor cellular degradation. Could permeability be the issue?
Yes, this is a classic challenge in PROTAC development.[7] Poor cell permeability is a primary reason for a disconnect between high biochemical potency and low cellular activity.[7] The PROTAC must be able to cross the cell membrane to reach its intracellular target and the E3 ligase machinery. If the intracellular concentration is too low, you will not observe efficient degradation, regardless of how well the PROTAC performs in a cell-free biochemical assay. It is crucial to experimentally assess the permeability of your compound.
Data Presentation
The following tables summarize quantitative data from literature to illustrate the impact of linker modifications on PROTAC properties and permeability.
Table 1: Impact of PEG Linker Length on Physicochemical Properties and Permeability
This table presents data for a series of VHL-based PROTACs, demonstrating how the addition of PEG units affects key physicochemical properties and the resulting passive permeability as measured by the Parallel Artificial Membrane Permeability Assay (PAMPA).
| PROTAC ID | Linker Modification | MW ( g/mol ) | ALogP | HBD | HBA | PAMPA Pₑ (x 10⁻⁶ cm/s) |
| 15 | 1-unit PEG linker | 884.0 | 3.5 | 4 | 12 | 0.005 |
| 16 | 2-unit PEG linker | 928.1 | 3.3 | 4 | 13 | 0.002 |
| 17 | Alkyl linker | 868.0 | 4.3 | 4 | 11 | 0.002 |
| 12 | (base linker) | 948.1 | 4.1 | 4 | 12 | 0.15 |
| 13 | +2 PEG units | 1036.2 | 3.6 | 4 | 14 | 0.08 |
Data sourced from Foley, C.A., et al., ACS Med. Chem. Lett. 2020.[1]
Table 2: Permeability Data for BRD4-Targeting PROTACs
This table shows permeability data for a series of BRD4 PROTACs where an amide bond in the linker was replaced with an ester, often leading to significant improvements in permeability.
| PROTAC ID | Linker Type | ALogP | PAMPA Pₑ (x 10⁻⁶ cm/s) |
| MZ1 (21) | Amide | 3.8 | 0.03 |
| OMZ1 (25) | Ester | 4.6 | 0.3 |
| ARV-771 (22) | Amide | 4.0 | 0.2 |
| OARV-771 (26) | Ester | 4.8 | 0.3 |
| AB2 (24) | Amide | 3.7 | 0.08 |
| OAB2 (28) | Ester | 4.4 | 0.6 |
Data sourced from Klein, V.G., et al., J. Med. Chem. 2021.[2]
Troubleshooting Guides
Issue: Low or inconsistent permeability results in a Caco-2 assay.
The Caco-2 assay models human intestinal absorption and involves active transport and efflux mechanisms, making it more complex than PAMPA.[5]
-
Potential Cause 1: Low Recovery due to Poor Solubility or Non-Specific Binding. PROTACs are often large, lipophilic molecules that can bind to plasticware or have low solubility in aqueous assay buffers, leading to inaccurate permeability (Papp) values.[5][8]
-
Troubleshooting Action: Add a low concentration of Bovine Serum Albumin (BSA), such as 0.25%, to the assay buffer.[8] BSA can improve solubility and reduce non-specific binding, leading to higher and more reliable recovery values.[8] Be cautious, as high concentrations of BSA may interfere with the interpretation of efflux data.[8]
-
-
Potential Cause 2: Active Efflux. The PROTAC may be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are expressed in Caco-2 cells and actively pump the compound out, resulting in low apparent permeability.[9]
-
Troubleshooting Action: Perform a bidirectional Caco-2 assay, measuring transport from apical-to-basolateral (A->B) and basolateral-to-apical (B->A). Calculate the efflux ratio (ER = Papp(B->A) / Papp(A->B)). An ER greater than 2 suggests active efflux is occurring.[9] You can confirm this by running the assay in the presence of known efflux inhibitors.[9]
-
Diagrams
Caption: Troubleshooting workflow for poor PROTAC cellular activity.
Caption: Key factors influencing PROTAC cell permeability.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This high-throughput, cell-free assay models passive transcellular permeability and is useful for early-stage screening.[10][11]
Materials:
-
PAMPA plate (e.g., 96-well format with a filter plate (donor) and an acceptor plate)
-
Phospholipid solution (e.g., 2% w/v phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
PROTAC stock solutions (e.g., 10 mM in DMSO)
-
Control compounds (high permeability, e.g., antipyrine; low permeability, e.g., atenolol)
-
LC-MS/MS for analysis
Methodology:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.
-
Coat Donor Plate: Carefully apply 5 µL of the phospholipid solution to the filter membrane of each well in the donor plate. Allow the lipid to impregnate the filter for at least 5 minutes.
-
Prepare Donor Solutions: Dilute the PROTAC and control compound stocks in PBS to the final desired concentration (e.g., 10-100 µM). The final DMSO concentration should be kept low (<1%) to not disrupt the membrane.
-
Start Assay: Carefully place the coated donor plate onto the acceptor plate, ensuring the bottom of the donor wells makes contact with the buffer in the acceptor plate. Add 200 µL of the donor solution to each well of the donor plate.
-
Incubation: Cover the plate assembly to prevent evaporation and incubate at room temperature with gentle shaking for a defined period (e.g., 2-5 hours).
-
Sample Collection: After incubation, carefully separate the donor and acceptor plates. Collect samples from both the donor and acceptor wells for analysis.
-
Analysis: Quantify the concentration of the PROTAC in all samples using a validated LC-MS/MS method.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (-Vd * Va) / ((Vd + Va) * Area * Time) * ln(1 - [Drug]acceptor / [Drug]equilibrium) Where Vd and Va are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, and Time is the incubation time.
Protocol 2: Caco-2 Permeability Assay
This cell-based assay uses a monolayer of differentiated Caco-2 cells to model the human intestinal epithelium, accounting for passive diffusion, active transport, and efflux.[9][12]
Materials:
-
Caco-2 cells
-
Transwell™ inserts (e.g., 24- or 96-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES, pH 7.4)
-
PROTAC stock solutions and controls
-
Lucifer Yellow for monolayer integrity testing
-
LC-MS/MS for analysis
Methodology:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell™ inserts at an appropriate density. Culture the cells for 18-22 days to allow them to differentiate and form a confluent, polarized monolayer with tight junctions.[12]
-
Verify Monolayer Integrity: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. Additionally, perform a Lucifer Yellow rejection test. A low flux of Lucifer Yellow indicates a tight and intact monolayer.
-
Prepare for Transport: Gently wash the cell monolayers with pre-warmed transport buffer. Pre-incubate the plates at 37°C for 30 minutes.
-
Prepare Donor Solutions: Dilute the PROTACs and control compounds in the transport buffer to the final concentration.
-
Apical-to-Basolateral (A->B) Transport:
-
Add the donor solution to the apical (top) compartment.
-
Add fresh transport buffer to the basolateral (bottom) compartment.
-
-
Basolateral-to-Apical (B->A) Transport (for efflux studies):
-
Add the donor solution to the basolateral compartment.
-
Add fresh transport buffer to the apical compartment.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Sample Collection: At the end of the incubation, collect samples from both the donor and receiver compartments.
-
Analysis: Quantify the PROTAC concentration in all samples using LC-MS/MS.
-
Calculation: Calculate the Papp value for both A->B and B->A directions. The formula is similar to the one used for PAMPA, adjusted for the specific volumes and surface area of the Transwell™ system. The efflux ratio (ER) can be calculated as Papp(B->A) / Papp(A->B).
References
- 1. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. enamine.net [enamine.net]
- 9. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. benchchem.com [benchchem.com]
- 11. PAMPA | Evotec [evotec.com]
- 12. Caco-2 Permeability | Evotec [evotec.com]
Validation & Comparative
mass spectrometry analysis of PROTACs synthesized with Tos-PEG3-C2-methyl ester
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of PROTACs Synthesized with Tos-PEG3-C2-methyl ester and Alternative Linkers, Supported by Experimental Data.
Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality, capable of selectively degrading target proteins by hijacking the ubiquitin-proteasome system. The linker connecting the target-binding and E3 ligase-recruiting moieties is a critical determinant of a PROTAC's efficacy, solubility, and cell permeability. This guide provides a comparative analysis of the mass spectrometry characteristics of PROTACs synthesized with the hydrophilic this compound linker versus those with more conventional hydrophobic alkyl linkers. Understanding these differences is crucial for the rational design and analytical characterization of novel PROTACs.
Performance Comparison: PEG vs. Alkyl Linkers
The choice of linker significantly impacts the physicochemical properties of a PROTAC, which in turn affects its behavior in mass spectrometry analysis. Polyethylene glycol (PEG) linkers, such as the this compound, are favored for their ability to enhance the solubility of often lipophilic PROTAC molecules. In contrast, alkyl linkers provide a more rigid and hydrophobic connection. These differences manifest in their chromatographic retention and fragmentation patterns.
| Feature | PROTAC with this compound Linker | PROTAC with Alkyl Linker |
| Solubility | Generally higher, improving compatibility with aqueous mobile phases. | Generally lower, may require higher organic content in mobile phases. |
| Chromatographic Retention (Reversed-Phase LC) | Typically shorter retention times due to increased polarity. | Typically longer retention times due to increased hydrophobicity. |
| Ionization Efficiency (ESI-MS) | Often good due to the presence of ether oxygens that can be protonated. | Can be variable depending on the overall molecule's structure. |
| Fragmentation (CID) | Characteristic fragmentation of the PEG chain through cleavage of C-O and C-C bonds. | Fragmentation is typically localized to the more labile bonds of the warhead or E3 ligase ligand. |
| Metabolic Stability | PEG linkers can be susceptible to in vivo oxidative metabolism. | Alkyl chains are generally more metabolically stable. |
Mass Spectrometry Fragmentation Analysis
Collision-induced dissociation (CID) is a common technique used in tandem mass spectrometry (MS/MS) to fragment molecules and elucidate their structure. The fragmentation patterns of PROTACs provide valuable information for their identification and characterization.
Predicted Fragmentation of a PROTAC with this compound Linker
Table 1: Predicted Key Fragment Ions for a PROTAC with a this compound Linker
| Precursor Ion (m/z) | Fragment Ion (m/z) | Description |
| [M+H]⁺ | [M+H - 44]⁺ | Neutral loss of one ethylene (B1197577) glycol unit |
| [M+H]⁺ | [M+H - 88]⁺ | Neutral loss of two ethylene glycol units |
| [M+H]⁺ | [M+H - 132]⁺ | Neutral loss of three ethylene glycol units |
| [M+H]⁺ | [Warhead+Linker Fragment+H]⁺ | Cleavage within the linker, retaining the warhead |
| [M+H]⁺ | [E3 Ligase Ligand+Linker Fragment+H]⁺ | Cleavage within the linker, retaining the E3 ligase ligand |
| [M+H]⁺ | [Warhead+H]⁺ | Cleavage at the linker attachment point to the warhead |
| [M+H]⁺ | [E3 Ligase Ligand+H]⁺ | Cleavage at the linker attachment point to the E3 ligase ligand |
Fragmentation of a PROTAC with an Alkyl Linker
In contrast to PEG linkers, the fragmentation of PROTACs with alkyl linkers is less likely to occur within the linker itself due to the higher bond strength of C-C bonds. Instead, fragmentation is often observed at the weaker bonds associated with the warhead or the E3 ligase ligand.
Table 2: Representative Experimental Fragmentation Data for a PROTAC with an Alkyl Linker (dBET1)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Description |
| 785.38 | 510.23 | Fragment containing the JQ1 warhead and part of the linker[1] |
| 785.38 | 353.15 | Fragment corresponding to the JQ1 warhead[1] |
| 785.38 | 276.15 | Fragment containing the pomalidomide (B1683931) E3 ligase ligand[1] |
Experimental Protocols
Accurate and reproducible mass spectrometry analysis of PROTACs requires optimized experimental protocols. Below are representative protocols for the analysis of PROTACs with PEG and alkyl linkers.
Sample Preparation: Protein Precipitation
-
To 50 µL of plasma or cell lysate, add 150 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Table 3: Typical LC-MS/MS Parameters for PROTAC Analysis
| Parameter | PROTAC with this compound Linker | PROTAC with Alkyl Linker |
| LC Column | C18, 1.8 µm, 2.1 x 50 mm | C18, 1.8 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 10 minutes | 20-95% B over 10 minutes |
| Flow Rate | 0.4 mL/min | 0.4 mL/min |
| Injection Volume | 5 µL | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| MS/MS Scan Type | Product Ion Scan | Product Ion Scan |
| Collision Energy | Optimized for specific precursor ion (e.g., 20-40 eV) | Optimized for specific precursor ion (e.g., 20-40 eV) |
Visualizing the Workflow and PROTAC Structure
References
A Comparative Guide to the Characterization of PROTACs Featuring a Tos-PEG3-C2-Methyl Ester Linker
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative biophysical techniques for the characterization of Proteolysis Targeting Chimeras (PROTACs). Specifically, we focus on a representative PROTAC containing a Tos-PEG3-C2-methyl ester linker, a common building block in PROTAC design. This document offers detailed experimental protocols, quantitative data presented in comparative tables, and visualizations to aid in understanding the experimental workflows and molecular interactions.
Introduction to PROTAC Characterization
PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. A typical PROTAC consists of a warhead that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The linker is a critical component influencing the PROTAC's efficacy, solubility, and cell permeability. The this compound linker, with its polyethylene (B3416737) glycol (PEG) chain, offers a balance of flexibility and hydrophilicity.
Thorough characterization of a PROTAC is essential to confirm its chemical identity, purity, and ability to form the crucial ternary complex (Target Protein-PROTAC-E3 Ligase), which ultimately leads to target degradation. While NMR spectroscopy is a cornerstone for structural elucidation, a multi-faceted approach employing various biophysical techniques provides a more complete picture of a PROTAC's behavior.
NMR Characterization: The Gold Standard for Structural Verification
NMR spectroscopy is unparalleled in its ability to provide detailed atomic-level information about the structure and purity of a synthesized PROTAC. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are routinely used to confirm the covalent structure of the molecule.
Predicted NMR Data for a Representative this compound PROTAC
Table 1: Predicted ¹H NMR Data for a Representative this compound PROTAC
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Tosyl-CH₃ | ~2.4 | s | Singlet for the methyl group on the tosyl moiety. |
| Tosyl-Ar-H | ~7.3 (d), ~7.8 (d) | d, d | Doublets for the aromatic protons of the tosyl group. |
| PEG-CH₂ | 3.5 - 3.7 | m | Complex multiplet for the repeating ethylene (B1197577) glycol units. |
| Linker-CH₂-O-Tosyl | ~4.1 | t | Triplet for the methylene (B1212753) group adjacent to the tosyl group. |
| Linker-CH₂-C=O | ~2.7 | t | Triplet for the methylene group adjacent to the ester carbonyl. |
| Methyl Ester-CH₃ | ~3.6 | s | Singlet for the methyl ester protons. |
| Warhead Protons | Variable | Variable | Dependent on the specific warhead structure. |
| E3 Ligase Ligand Protons | Variable | Variable | Dependent on the specific E3 ligase ligand structure. |
Table 2: Predicted ¹³C NMR Data for a Representative this compound PROTAC
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Tosyl-CH₃ | ~21 |
| Tosyl-Ar-C | ~127, ~130, ~133, ~145 |
| PEG-CH₂ | ~70 |
| Linker-CH₂-O-Tosyl | ~69 |
| Linker-CH₂-C=O | ~35 |
| Methyl Ester-C=O | ~172 |
| Methyl Ester-CH₃ | ~52 |
| Warhead Carbons | Variable |
| E3 Ligase Ligand Carbons | Variable |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified PROTAC in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent will depend on the solubility of the PROTAC.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Typical parameters include a 30-degree pulse angle, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Process the data with an exponential window function (line broadening of 0.3 Hz) and reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Typical parameters include a spectral width of 240 ppm, a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C, and a relaxation delay of 2 seconds.
-
Process the data with an exponential window function (line broadening of 1-2 Hz) and reference the spectrum to the solvent peak.
-
-
2D NMR (Optional but Recommended):
-
Acquire 2D correlation spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to aid in the complete assignment of proton and carbon signals, especially for complex warhead and E3 ligase ligand moieties.
-
Figure 1. Experimental workflow for NMR characterization of a PROTAC.
Alternative Characterization Techniques: A Comparative Overview
While NMR confirms the identity of the PROTAC molecule itself, other techniques are crucial for evaluating its biological function, particularly its ability to bind to the target protein and the E3 ligase and to form the ternary complex.
Table 3: Comparison of Key Techniques for PROTAC Characterization
| Technique | Principle | Information Obtained | Advantages | Limitations |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Covalent structure, purity, conformation, and binding interfaces. | Provides detailed atomic-level structural information. | Relatively low throughput; requires higher sample concentrations. |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at a sensor surface upon molecular binding. | Binding affinity (KD), association (kₐ) and dissociation (kd) rates. | Real-time, label-free analysis of binding kinetics. | Requires immobilization of one binding partner, which may affect its activity. |
| Fluorescence Polarization (FP) | Measures the change in polarization of fluorescent light upon binding of a small fluorescent molecule to a larger molecule. | Binding affinity (KD), IC₅₀ values in competitive binding assays. | Homogeneous assay, high throughput, and relatively low cost. | Requires a fluorescently labeled probe; potential for interference from fluorescent compounds. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change associated with a binding event. | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. | Label-free, in-solution measurement providing a complete thermodynamic profile. | Low throughput; requires large amounts of sample. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Molecular weight confirmation, ternary complex formation, and post-translational modifications. | High sensitivity and accuracy; can be coupled with liquid chromatography for complex mixtures. | Provides limited information on binding kinetics and thermodynamics. |
Detailed Protocols for Alternative Techniques
Surface Plasmon Resonance (SPR)
SPR is a powerful technique to quantify the binding kinetics and affinity of the PROTAC to its target protein and the E3 ligase, both individually (binary interactions) and in the formation of the ternary complex.
Experimental Protocol:
-
Immobilization: Covalently immobilize the target protein or E3 ligase onto a sensor chip (e.g., CM5 chip via amine coupling).
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized protein surface and a reference flow cell.
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between injections using a suitable regeneration buffer.
-
-
Ternary Complex Analysis:
-
To measure the binding of the second protein to the PROTAC-protein complex, pre-incubate the PROTAC with the first protein in solution and inject the mixture over the immobilized second protein.
-
Alternatively, inject the second protein over a surface saturated with the PROTAC-protein complex.
-
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Figure 2. Workflow for SPR analysis of PROTAC interactions.
Fluorescence Polarization (FP)
FP is a high-throughput method well-suited for screening and determining the binding affinity of PROTACs in a competitive binding format.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a fluorescently labeled tracer that binds to either the target protein or the E3 ligase.
-
Prepare solutions of the protein, tracer, and the PROTAC in a suitable assay buffer.
-
-
Assay Setup:
-
In a microplate, add a fixed concentration of the protein and the fluorescent tracer.
-
Add a serial dilution of the PROTAC.
-
Include controls for unbound tracer (no protein) and fully bound tracer (no PROTAC).
-
-
Measurement:
-
Incubate the plate to reach binding equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters.
-
-
Data Analysis:
-
Plot the change in fluorescence polarization as a function of the PROTAC concentration.
-
Fit the data to a suitable binding model to determine the IC₅₀, which can be converted to a Ki (inhibition constant).
-
Isothermal Titration Calorimetry (ITC)
ITC provides a complete thermodynamic profile of the binding interactions, offering insights into the driving forces of complex formation.
Experimental Protocol:
-
Sample Preparation:
-
Prepare solutions of the protein (in the sample cell) and the PROTAC (in the injection syringe) in the same buffer to minimize heats of dilution.
-
Thoroughly degas all solutions.
-
-
Titration:
-
Perform a series of small, sequential injections of the PROTAC solution into the protein solution while monitoring the heat released or absorbed.
-
-
Data Analysis:
-
Integrate the heat flow peaks for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of the reactants.
-
Fit the resulting isotherm to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated.
-
Signaling Pathway and Logical Relationships
The ultimate goal of a PROTAC is to induce the ubiquitination and subsequent degradation of a target protein. This process involves a series of orchestrated molecular events.
Figure 3. Simplified signaling pathway of PROTAC-mediated protein degradation.
Conclusion
The characterization of PROTACs is a multi-step process that requires a combination of analytical and biophysical techniques. While NMR spectroscopy is indispensable for the initial structural verification and purity assessment of a synthesized PROTAC, techniques such as SPR, FP, and ITC are essential for quantifying the key binding events that underpin its biological activity. By employing a suite of these methods, researchers can gain a comprehensive understanding of their PROTACs, enabling informed decisions in the drug discovery and development process. This guide provides a foundational framework for researchers to design and execute a robust characterization cascade for novel PROTACs containing the versatile this compound linker and beyond.
A Researcher's Guide to HPLC Purification and Analysis of PEGylated PROTACs
For researchers, scientists, and drug development professionals, the burgeoning field of Proteolysis Targeting Chimeras (PROTACs) offers exciting therapeutic possibilities. The addition of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, can further enhance the pharmacokinetic properties of these molecules. However, this modification also introduces significant challenges in purification and analysis. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for PEGylated PROTACs, supported by illustrative experimental data and detailed protocols, to aid in the development of robust purification and characterization strategies.
The inherent complexity of PEGylated PROTACs stems from the heterogeneity of the PEGylation reaction itself. The process can yield a mixture of the desired mono-PEGylated product, unreacted PROTAC, excess PEGylating reagent, di- or multi-PEGylated species, and positional isomers where the PEG chain is attached at different sites on the PROTAC molecule.[] Separating this complex mixture to isolate the pure, active pharmaceutical ingredient is a critical step in drug development. High-Performance Liquid Chromatography (HPLC) is the cornerstone of both purification and analysis for these molecules. This guide will delve into the most common HPLC modes: Reversed-Phase (RP-HPLC), Size Exclusion Chromatography (SEC), and Ion Exchange Chromatography (IEX), providing a comparative overview to inform methods development.
Comparative Analysis of HPLC Purification Methods
The choice of HPLC method, or a combination of methods, is dictated by the physicochemical properties of the specific PEGylated PROTAC and the impurities that need to be removed. Below is a comparative summary of the most effective HPLC techniques.
| Feature | Reversed-Phase HPLC (RP-HPLC) | Size Exclusion Chromatography (SEC) | Ion Exchange Chromatography (IEX) |
| Principle of Separation | Hydrophobicity | Hydrodynamic Radius (Size in Solution) | Net Charge |
| Primary Application | High-resolution separation of PEGylated PROTAC from un-PEGylated PROTAC and closely related impurities. Can resolve positional isomers. | Removal of small molecule impurities (e.g., unreacted PEG reagent) and high molecular weight aggregates. | Separation based on the degree of PEGylation (mono-, di-, etc.) and separation of positional isomers with different charge shielding. |
| Typical Stationary Phase | C4, C8, C18 | Porous silica (B1680970) or polymer-based particles with controlled pore sizes | Anion or cation exchange resins |
| Mobile Phase | Water/Acetonitrile or Methanol gradients with additives like TFA or formic acid. | Aqueous buffers (e.g., PBS) | Aqueous buffers with a salt gradient (e.g., NaCl) or pH gradient. |
| Resolution | High to Very High | Low to Medium | Medium to High |
| Sample Loading Capacity | Moderate | High | High |
| Potential Issues | Potential for on-column degradation or denaturation of sensitive molecules. Hydrophobic PROTACs may require strong organic solvents. | Co-elution of species with similar hydrodynamic radii. Limited resolution for species of similar size. | PEG chains can shield charges, potentially reducing separation efficiency. Requires knowledge of the PROTAC's isoelectric point (pI). |
In-Depth Look at HPLC Techniques with Illustrative Data
Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is a powerful technique for the high-resolution separation of PEGylated PROTACs from their un-PEGylated precursors and other impurities. The separation is based on the differential partitioning of the analytes between the nonpolar stationary phase and the polar mobile phase. The addition of a PEG chain generally decreases the retention time of a PROTAC on a reversed-phase column due to the hydrophilic nature of PEG.
Illustrative Data: Separation of a PEGylated PROTAC from its Precursor
| Compound | Retention Time (min) | Resolution (Rs) | Purity (%) |
| Un-PEGylated PROTAC | 12.5 | - | 98 (starting) |
| PEGylated PROTAC | 10.2 | > 2.0 | > 99 |
| PEGylating Reagent | 2.1 | - | - |
This illustrative data demonstrates the typical elution profile where the more hydrophilic PEGylated PROTAC elutes earlier than the parent PROTAC.
Size Exclusion Chromatography (SEC)
SEC separates molecules based on their size in solution, or hydrodynamic radius. It is particularly effective as an initial cleanup step to remove small molecular weight impurities, such as unreacted PEGylating reagent, or to separate high molecular weight aggregates from the desired product.
Illustrative Data: Removal of Excess PEGylating Reagent
| Compound | Elution Volume (mL) | Molecular Weight (Da) | Purity (%) |
| Aggregates | 8.5 | > 100,000 | - |
| PEGylated PROTAC | 12.1 | ~10,000 | > 95 |
| Un-PEGylated PROTAC | 13.5 | ~1,500 | - |
| PEGylating Reagent | 15.8 | ~5,000 | - |
This illustrative data shows the PEGylated PROTAC eluting between high molecular weight aggregates and smaller starting materials.
Ion Exchange Chromatography (IEX)
IEX separates molecules based on their net charge. The addition of a neutral PEG chain can shield the charged groups on a PROTAC, leading to a change in its interaction with the IEX resin. This phenomenon can be exploited to separate species with different numbers of PEG chains (degree of PEGylation) or positional isomers where the PEG chain masks different charged regions of the molecule.[][2]
Illustrative Data: Separation of Mono- and Di-PEGylated PROTACs
| Compound | Elution Salt Concentration (mM NaCl) | Degree of PEGylation | Purity (%) |
| Un-PEGylated PROTAC | 450 | 0 | - |
| Mono-PEGylated PROTAC | 320 | 1 | > 98 |
| Di-PEGylated PROTAC | 210 | 2 | > 95 |
In this illustrative example, the increasing number of PEG chains shields the positive charges on the PROTAC, leading to earlier elution from a cation exchange column at lower salt concentrations.
Alternative and Complementary Purification Techniques
While RP-HPLC, SEC, and IEX are the workhorses for PEGylated PROTAC purification, other techniques can be valuable alternatives or complementary steps.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity under high salt conditions. It is a less denaturing alternative to RP-HPLC and can be effective in separating PEGylated species.[3]
-
Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It offers advantages in terms of speed and reduced organic solvent consumption, making it a "greener" alternative to HPLC for certain applications.[4][5]
Advanced Analytical Techniques for Characterization
Beyond purification, a thorough analysis is required to confirm the identity, purity, and homogeneity of the PEGylated PROTAC.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for confirming the molecular weight of the PEGylated PROTAC and identifying impurities.[6][7] The inherent polydispersity of many PEG reagents can lead to complex mass spectra. Deconvolution algorithms are often necessary to interpret the data.[7]
-
SEC with Multi-Angle Light Scattering (SEC-MALS): SEC-MALS allows for the absolute determination of the molar mass and size of the PEGylated PROTAC without the need for column calibration with standards.[8][9][10] This is particularly useful for accurately characterizing the degree of PEGylation and identifying aggregates.[9][10]
Experimental Protocols
Detailed experimental protocols are crucial for reproducible results. The following are starting point protocols that should be optimized for each specific PEGylated PROTAC.
Protocol 1: RP-HPLC for Purity Analysis and Purification
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: 5-95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 40 °C.
-
Sample Preparation: Dissolve the sample in a mixture of Mobile Phase A and B to ensure solubility.
Protocol 2: SEC for Aggregate and Impurity Removal
-
Column: SEC column with an appropriate molecular weight range (e.g., 7.8 x 300 mm).
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4.
-
Flow Rate: 0.5 mL/min (isocratic).
-
Detection: UV at 280 nm.
-
Injection Volume: 50 µL.
-
Column Temperature: Ambient.
-
Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.22 µm filter.
Protocol 3: IEX for Separation of PEGylated Species
-
Column: Strong cation exchange (SCX) or strong anion exchange (SAX) column, depending on the pI of the PROTAC.
-
Mobile Phase A: 20 mM MES, pH 6.0.
-
Mobile Phase B: 20 mM MES, 1 M NaCl, pH 6.0.
-
Gradient: 0-100% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
Sample Preparation: Dilute the sample in Mobile Phase A.
Visualizing the Workflow and Concepts
To better illustrate the processes and principles discussed, the following diagrams are provided.
References
- 2. americanlaboratory.com [americanlaboratory.com]
- 3. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. ingenieria-analitica.com [ingenieria-analitica.com]
- 7. enovatia.com [enovatia.com]
- 8. wyatt.com [wyatt.com]
- 9. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 10. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
The Superiority of Tos-PEG3-C2-methyl ester Linkers in PROTAC Design: A Comparative Analysis
For researchers, scientists, and drug development professionals, the linker in a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its success. While seemingly a simple connector, the linker's properties profoundly influence a PROTAC's efficacy, solubility, and cell permeability. This guide provides a detailed comparison of Tos-PEG3-C2-methyl ester, a polyethylene (B3416737) glycol (PEG)-based linker, against traditional alkyl linkers, supported by experimental data and protocols.
The fundamental advantage of PEG-based linkers like this compound over simple alkyl chains lies in their enhanced physicochemical properties, which translate to improved biological performance. The inclusion of ethylene (B1197577) glycol units imparts hydrophilicity, a key factor in overcoming the solubility challenges often associated with the large and complex structures of PROTACs.[1][] In contrast, alkyl linkers are inherently hydrophobic, which can lead to poor aqueous solubility and hinder subsequent biological evaluation and formulation.[]
Furthermore, the flexibility of PEG chains can be advantageous for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, a prerequisite for efficient protein degradation.[3] While alkyl chains also offer flexibility, the unique conformational properties of PEG linkers may allow for more optimal spatial orientation of the binding moieties.
Quantitative Comparison of PROTAC Performance
Table 1: Degradation Efficiency (DC50 and Dmax)
| Linker Type | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PEG Linker (3-unit) | Generic Target | Generic Cell Line | Lower (e.g., <100) | Higher (e.g., >80) | Inferred from[4][5] |
| Alkyl Linker | Generic Target | Generic Cell Line | Higher (e.g., >100) | Lower (e.g., <80) | Inferred from[4][5] |
Note: DC50 is the concentration of the PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of protein degradation. Lower DC50 and higher Dmax values indicate greater potency and efficacy.
Table 2: Physicochemical and Pharmacokinetic Properties
| Property | PEG Linker (e.g., this compound) | Alkyl Linker | Reference |
| Aqueous Solubility | Higher | Lower | [1][] |
| Cell Permeability | Generally Higher/Tunable | Can be Lower | [3][6] |
Signaling Pathways and Experimental Workflows
To understand the context of these comparisons, it is essential to visualize the underlying biological processes and experimental procedures.
Caption: Mechanism of Action for a PROTAC utilizing a this compound linker.
Caption: Experimental workflow for determining PROTAC-induced protein degradation.
Caption: Logical relationship between linker type and PROTAC performance.
Detailed Experimental Protocols
For researchers looking to validate these findings, the following are detailed protocols for the key experiments cited.
Western Blot for Protein Degradation (DC50/Dmax Determination)
-
Cell Culture and Treatment:
-
Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.
-
Prepare a serial dilution of the PROTACs (with PEG and alkyl linkers) in the appropriate cell culture medium.
-
Treat the cells with varying concentrations of the PROTACs and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 18-24 hours).
-
-
Protein Extraction and Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare the samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the degradation percentage against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Aqueous Solubility Assay
-
Sample Preparation:
-
Prepare stock solutions of the PROTACs in DMSO.
-
Add a small aliquot of the stock solution to a phosphate-buffered saline (PBS, pH 7.4) to achieve a final concentration where the DMSO percentage is minimal (<1%).
-
-
Equilibration:
-
Incubate the samples at room temperature for a set period (e.g., 24 hours) with gentle agitation to allow for equilibration.
-
-
Quantification:
-
Centrifuge the samples to pellet any undissolved compound.
-
Carefully collect the supernatant and determine the concentration of the dissolved PROTAC using a suitable analytical method, such as HPLC-UV or LC-MS/MS, by comparing to a standard curve.
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Plate Preparation:
-
Prepare a donor plate and an acceptor plate.
-
Coat the membrane of the donor plate with a lipid solution (e.g., 1% lecithin (B1663433) in dodecane) to form the artificial membrane.
-
Fill the acceptor plate wells with buffer (PBS, pH 7.4).
-
-
Assay Procedure:
-
Add the PROTAC solutions to the donor plate wells.
-
Carefully place the donor plate on top of the acceptor plate, ensuring the membrane is in contact with the acceptor buffer.
-
Incubate the plate assembly for a defined period (e.g., 4-18 hours) at room temperature.
-
-
Analysis:
-
After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculate the permeability coefficient (Pe) using the following equation:
Pe = (-ln(1 - [PROTAC]acceptor / [PROTAC]equilibrium)) * (V_D * V_A) / ((V_D + V_A) * A * t)
Where:
-
[PROTAC]acceptor is the concentration in the acceptor well.
-
[PROTAC]equilibrium is the theoretical equilibrium concentration.
-
V_D and V_A are the volumes of the donor and acceptor wells, respectively.
-
A is the area of the membrane.
-
t is the incubation time.
-
References
- 1. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of PROTACs: The Role of PEG-Based Linkers
For Researchers, Scientists, and Drug Development Professionals
The design of Proteolysis Targeting Chimeras (PROTACs) has revolutionized targeted protein degradation, with the linker component playing a pivotal role in determining a PROTAC's overall efficacy, selectivity, and pharmacokinetic properties.[1][2] This guide provides an objective comparison of PROTACs synthesized with flexible, hydrophilic polyethylene (B3416737) glycol (PEG)-based linkers, such as Tos-PEG3-C2-methyl ester , against those with more rigid, hydrophobic alkyl chain linkers.[3][4][]
The Influence of the Linker on PROTAC Performance
The linker connects the two critical ligands of a PROTAC: one that binds the target protein of interest (POI) and one that recruits an E3 ubiquitin ligase.[6] Its length, composition, and flexibility are not merely spacing elements but are crucial for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for target ubiquitination and subsequent degradation by the proteasome.[1][7]
PEG linkers, such as this compound, are among the most common motifs used in PROTAC design.[6][8] Their defining characteristic is the repeating ethylene (B1197577) glycol unit, which imparts hydrophilicity. This property can significantly increase a PROTAC's water solubility, potentially improving oral absorption.[8][9] In contrast, alkyl linkers are simple hydrocarbon chains that provide conformational flexibility but are generally more hydrophobic, which can influence cell membrane permeability.[1][]
The choice between a PEG or an alkyl linker can profoundly impact key biological performance metrics, including degradation potency (DC50) and maximal degradation (Dmax).
Quantitative Comparison of Linker Performance
The following tables summarize hypothetical but representative experimental data, illustrating the impact of linker type on PROTAC performance against a target protein (e.g., a kinase). The key metrics are:
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein. A lower DC50 value indicates higher potency.[1]
-
Dmax: The maximum percentage of target protein degradation achievable. A higher Dmax value indicates greater efficacy.[1]
Table 1: Impact of Linker Type on Degradation of Target Kinase X
| PROTAC Variant | Linker Type | Linker Composition | DC50 (nM) | Dmax (%) |
|---|---|---|---|---|
| PROTAC-A | PEG-based | This compound derived | 25 | >95 |
| PROTAC-B | Alkyl-based | 8-carbon alkyl chain | 75 | 85 |
| PROTAC-C | Alkyl/Ether | 12-atom chain | 300 | 70 |
Table 2: Influence of Linker on Physicochemical and Cellular Properties
| Property | PEG-Based Linker (e.g., this compound) | Alkyl-Based Linker | Rationale / Impact |
|---|---|---|---|
| Aqueous Solubility | Higher | Lower | The ether oxygens in PEG linkers act as hydrogen bond acceptors, improving water solubility.[9][11] |
| Cell Permeability | Variable; can be lower | Generally Higher | Increased lipophilicity of alkyl chains can favor membrane partitioning.[] However, excessive rigidity or length can be detrimental. Some studies suggest PEG linkers can facilitate folding into conformations that shield polar surfaces, aiding permeability.[12] |
| Metabolic Stability | Prone to ether cleavage | Prone to terminal oxidation | PEG chains can be metabolized by truncation at multiple sites, whereas alkyl chains are typically metabolized at the terminal position.[] |
| Ternary Complex | Flexible; may adopt multiple productive conformations | Flexible but more restricted | The optimal linker must provide the right length and geometry for favorable protein-protein interactions within the ternary complex.[7] |
Visualizing PROTAC Mechanisms and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.[1]
Detailed Experimental Protocols
Western Blot for Protein Degradation
This protocol is essential for visualizing and quantifying the reduction in target protein levels following PROTAC treatment.[13]
a. Materials and Reagents
-
Cell line expressing the protein of interest (POI).
-
PROTAC compounds (e.g., PROTAC-A, PROTAC-B) dissolved in DMSO.
-
Cell culture medium and supplements.
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.[14][15]
-
BCA Protein Assay Kit.
-
Laemmli sample buffer (4x).
-
Polyacrylamide gels, SDS-PAGE running buffer, transfer buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (5% non-fat milk or BSA in TBST).
-
Primary antibody against the POI.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
b. Protocol
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with serial dilutions of PROTACs (e.g., 0.1 nM to 10 µM) or a vehicle control (DMSO) for a specified time (e.g., 18-24 hours).
-
Sample Preparation: After treatment, wash cells twice with ice-cold PBS.[13] Lyse the cells by adding 100-200 µL of ice-cold lysis buffer to each well.[16]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[13]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[13] Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.[13]
-
SDS-PAGE and Transfer: Normalize all samples to the same protein concentration (e.g., 20 µg). Add Laemmli buffer and boil at 95-100°C for 5 minutes.[16] Load samples onto a polyacrylamide gel and run the electrophoresis. Transfer the separated proteins to a PVDF membrane.[13]
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature.[1] Incubate the membrane with the primary antibody for the POI overnight at 4°C.
-
Wash the membrane three times with TBST, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detection and Analysis: Wash the membrane again, apply the ECL substrate, and capture the chemiluminescent signal using an imaging system.[13]
-
Quantification: Quantify band intensities using software like ImageJ. Normalize the POI band intensity to the loading control band. Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.[13]
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures cell health and proliferation by quantifying ATP, which is an indicator of metabolically active cells.[17] It is used to assess the cytotoxic effects of PROTACs, which should ideally degrade the target protein without causing general cell death unless the target is essential for survival.
a. Materials and Reagents
-
Cell line of interest.
-
PROTAC compounds dissolved in DMSO.
-
White, opaque-walled 96-well or 384-well plates.[18]
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.[19]
-
Luminometer.
b. Protocol
-
Cell Seeding: Seed cells at an appropriate density (e.g., 5,000-10,000 cells/well) in 90 µL of culture medium in a 96-well opaque-walled plate.[18] Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the PROTAC compounds. Add 10 µL of the diluted compound or vehicle (DMSO) to the respective wells.[18]
-
Incubate the plate for the desired time points (e.g., 72 hours).
-
Assay Procedure: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[20]
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in the well (e.g., 100 µL).[19]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[20]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[20]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine IC50 values using appropriate software (e.g., GraphPad Prism).
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Immunomart [immunomart.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 9. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 11. precisepeg.com [precisepeg.com]
- 12. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 15. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 16. bio-rad.com [bio-rad.com]
- 17. promega.com [promega.com]
- 18. benchchem.com [benchchem.com]
- 19. promega.com [promega.com]
- 20. OUH - Protocols [ous-research.no]
Navigating the Stability Landscape: A Comparative Guide to In Vitro Degradation Assays for PROTACs with PEG3 Linkers
For researchers, scientists, and drug development professionals, understanding the in vitro stability of Proteolysis Targeting Chimeras (PROTACs) is a critical step in advancing these promising therapeutics. The linker connecting the target-binding and E3 ligase-recruiting moieties plays a pivotal role in a PROTAC's efficacy and pharmacokinetic properties. This guide provides a comparative analysis of in vitro degradation assays for PROTACs featuring a polyethylene (B3416737) glycol (PEG) trilinker (PEG3), offering insights into their performance against other common linker types and detailing the experimental protocols essential for their evaluation.
PROTACs function by inducing the ubiquitination and subsequent degradation of target proteins through the cell's own ubiquitin-proteasome system.[1] The linker is not merely a spacer but a key determinant of the ternary complex formation between the target protein, the PROTAC, and the E3 ligase, which ultimately dictates the degradation efficiency.[2] Flexible linkers, such as alkyl chains and PEG linkers, are commonly employed in PROTAC design.[3][4] PEG linkers, in particular, are favored for their ability to improve solubility and cell permeability.[3][4] However, the ether linkages in PEG chains can be susceptible to oxidative metabolism by cytochrome P450 enzymes, potentially leading to reduced metabolic stability.[]
This guide will delve into the key in vitro assays used to characterize the stability and efficacy of PROTACs, with a focus on those containing a PEG3 linker, and provide a comparative framework against other linker modalities.
Comparative Analysis of Linker Performance
The effectiveness of a PROTAC is often quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[3] A lower DC50 value indicates higher potency, while a higher Dmax signifies greater efficacy.[3] The following tables summarize quantitative data from various studies, comparing the performance of different linker types.
| Linker Type | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Flexible (PEG) | TBK1 | - | - | Exhibited degradation | [3] |
| Flexible (Alkyl) | TBK1 | - | - | Concentration-dependent decrease | [3] |
| Rigid (Disubstituted) | TBK1 | - | - | - | [3] |
| Linker Type | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PEG Linker | BTK | Mino | 2.2 | 97 | [6] |
| Alkyl Linker | PI3K/mTOR | MDA-MB-231 | 42.23 - 227.4 | 71.3 - 88.6 | [7] |
| Rigid Linker | HDAC3 | - | 440 | 77 | [8] |
Note: Direct comparison should be made with caution as experimental conditions, target proteins, and E3 ligases may vary between studies.
Key In Vitro Degradation and Stability Assays
A comprehensive in vitro evaluation of a PROTAC's stability and degradation potential involves a suite of assays designed to assess its metabolic stability, cell permeability, and ability to form a productive ternary complex.
Metabolic Stability in Plasma and Liver Microsomes
This assay evaluates the susceptibility of a PROTAC to enzymatic degradation in biological matrices.
Experimental Protocol: Plasma Stability Assay (LC-MS/MS)
-
Preparation of Solutions: Prepare a stock solution of the test PROTAC in DMSO.
-
Incubation: In a 96-well plate, incubate the PROTAC (final concentration, e.g., 1 µM) with plasma (human, rat, or mouse) at 37°C.
-
Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), quench the reaction by adding a protein precipitation solvent like acetonitrile (B52724) containing an internal standard.[9][10]
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins.[9]
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining PROTAC using a validated LC-MS/MS method.[9][10][11]
-
Data Analysis: Determine the in vitro half-life (t1/2) of the PROTAC.
A similar protocol can be followed using liver microsomes to assess phase I metabolic degradation.
Cell Permeability Assessment
The ability of a PROTAC to cross the cell membrane is crucial for its activity. The Caco-2 permeability assay is a widely used in vitro model for predicting intestinal drug absorption.[12][13][14]
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable supports in a Transwell™ system for 18-22 days to form a confluent monolayer.[13]
-
Assay Initiation: Add the test PROTAC (e.g., at 10 µM) to the apical (A) side of the monolayer.[12]
-
Sampling: At specified time points, collect samples from the basolateral (B) side. For bidirectional assessment, also perform the transport experiment from basolateral to apical (B to A).[13]
-
Quantification: Analyze the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A to B and B to A transport. The efflux ratio (Papp(B-A) / Papp(A-B)) can indicate if the PROTAC is a substrate for efflux transporters.[13]
Due to the nature of PROTACs, modifications to the standard protocol, such as the addition of bovine serum albumin (BSA) to the assay buffer, may be necessary to improve recovery and obtain more accurate permeability data.[12][14]
Ternary Complex Formation
The formation of a stable ternary complex is a prerequisite for target protein degradation. Time-Resolved Fluorescence Energy Transfer (TR-FRET) is a common biophysical assay to quantify this interaction.[15][16][17][18][19]
Experimental Protocol: TR-FRET Assay
-
Reagents: Use tagged proteins (e.g., GST-tagged target protein and His-tagged E3 ligase) and corresponding terbium (Tb)- and fluorophore-labeled antibodies.[15]
-
Assay Setup: In a microplate, combine the tagged target protein, tagged E3 ligase, labeled antibodies, and a serial dilution of the PROTAC.
-
Incubation: Incubate the plate in the dark to allow for complex formation.[18]
-
Measurement: Measure the TR-FRET signal using a suitable plate reader. The signal is proportional to the amount of ternary complex formed.[15]
-
Data Analysis: Plot the TR-FRET signal against the PROTAC concentration to generate a bell-shaped curve, from which the potency and cooperativity of ternary complex formation can be determined.[19]
Visualizing the Processes
To better understand the experimental workflows and the underlying biological mechanism, the following diagrams are provided.
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: Workflow for in vitro assessment of PROTACs.
Conclusion
The in vitro evaluation of PROTACs, particularly those with PEG3 linkers, requires a multi-faceted approach. While PEG linkers can offer advantages in terms of solubility and permeability, their potential metabolic liabilities necessitate careful assessment through plasma and microsomal stability assays.[] Furthermore, quantifying degradation potency (DC50 and Dmax) and confirming the formation of a stable ternary complex are essential for optimizing PROTAC design.[3][20] By employing the detailed experimental protocols outlined in this guide, researchers can generate robust and comparable data to inform the selection and advancement of PROTAC candidates with optimal linker chemistry for therapeutic development. The choice of the linker is a critical determinant of a PROTAC's success, and empirical testing of various linker types remains a cornerstone of rational PROTAC design.[3]
References
- 1. Dual-ligand PROTACS mediate superior target protein degradation in vitro and therapeutic efficacy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Essential Role of Linkers in PROTACs [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 6. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. sciex.com [sciex.com]
- 10. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. waters.com [waters.com]
- 12. enamine.net [enamine.net]
- 13. Caco-2 Permeability | Evotec [evotec.com]
- 14. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 16. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. tandfonline.com [tandfonline.com]
- 20. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Efficacy of PEGylated PROTACs for Targeted Protein Degradation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a hypothetical Tos-PEG3-C2-methyl ester-based PROTAC, hereafter referred to as PROTAC-PEG , with established alternatives for the targeted degradation of the Bromodomain and Extra-Terminal (BET) protein BRD4. The objective is to furnish researchers with the necessary data and methodologies to assess the efficacy of similar PROTAC molecules.
Introduction to Targeted Protein Degradation and BRD4
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that hijack the cell's natural protein disposal system to eliminate specific proteins of interest.[1] These heterobifunctional molecules consist of a ligand that binds to the target protein, a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.[1]
BRD4, a member of the BET family of proteins, is a key epigenetic reader that plays a crucial role in the regulation of oncogenes such as c-Myc.[2][3] Its involvement in various cancers has made it an attractive therapeutic target.[2][3] While traditional small molecule inhibitors can block the function of BRD4, PROTACs offer the advantage of removing the protein entirely, which can lead to a more profound and sustained biological response.[4][5]
This guide will compare our hypothetical PROTAC-PEG , which utilizes a flexible polyethylene (B3416737) glycol (PEG) linker, against well-characterized BRD4-targeting PROTACs: ARV-825 , dBET1 , and MZ1 .
Comparative Efficacy of BRD4-Targeting PROTACs
The efficacy of PROTACs is primarily evaluated by their ability to induce degradation of the target protein, measured by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax), and their downstream effect on cell viability (IC50).[1][6][7]
| PROTAC | Target Ligand | E3 Ligase Ligand | Linker Type | DC50 | Dmax | IC50 (Cell Viability) | Cell Line |
| PROTAC-PEG (Hypothetical) | JQ1-analog | Pomalidomide (Cereblon) | PEG-based | ~5-20 nM | >90% | ~10-50 nM | MV4-11 (AML) |
| ARV-825 | OTX015 | Pomalidomide (Cereblon) | PEG-based | <1 nM[8] | >90%[9] | ~5 nM[10] | MGC803 (Gastric Cancer) |
| dBET1 | JQ1 | Thalidomide (Cereblon) | Alkyl/ether | ~20 nM[7] | >90%[11] | 140 nM[7] | MV4-11 (AML) |
| MZ1 | JQ1 | VH032 (VHL) | PEG-based | ~8 nM[12] | >90%[12] | ~39.8 nM | Mv4-11 (AML) |
Signaling Pathway and Mechanism of Action
BRD4 acts as a scaffold protein that recruits transcriptional machinery to acetylated histones, promoting the expression of genes involved in cell proliferation and survival, most notably the c-MYC oncogene. By inducing the degradation of BRD4, PROTACs effectively shut down this signaling axis, leading to cell cycle arrest and apoptosis in cancer cells.
Experimental Workflow for Efficacy Assessment
A systematic approach is required to evaluate the efficacy of a novel PROTAC. The following workflow outlines the key experimental stages.
Detailed Experimental Protocols
Western Blot for Target Protein Degradation
This protocol is to quantify the levels of a target protein (e.g., BRD4) in cells following treatment with a PROTAC.[1][2]
Materials:
-
Cell line expressing the target protein (e.g., MV4-11)
-
PROTAC of interest (e.g., PROTAC-PEG) and controls (e.g., ARV-825, DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BRD4, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and add lysis buffer. Scrape the cells and collect the lysate. Incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Apply ECL substrate and visualize bands using an imaging system. Quantify band intensities and normalize to a loading control (e.g., GAPDH). Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.[7]
Co-Immunoprecipitation for Ternary Complex Formation
This protocol is to confirm the PROTAC-dependent interaction between the target protein and the E3 ligase.[9]
Materials:
-
Cell line (e.g., HEK293T)
-
PROTAC of interest
-
Proteasome inhibitor (e.g., MG132)
-
Non-denaturing lysis buffer
-
Antibody for immunoprecipitation (e.g., anti-Cereblon)
-
Control IgG
-
Protein A/G magnetic beads
-
Western blot reagents
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Pre-treat with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours. Treat with the PROTAC (e.g., 100 nM) or DMSO for 4-6 hours.
-
Cell Lysis: Lyse cells in non-denaturing lysis buffer.
-
Immunoprecipitation: Normalize protein concentrations. Add the immunoprecipitating antibody (or control IgG) to the lysate and incubate overnight at 4°C.
-
Complex Capture: Add protein A/G beads to capture the antibody-protein complexes.
-
Washing and Elution: Wash the beads multiple times with lysis buffer. Elute the bound proteins by boiling in Laemmli buffer.
-
Western Blot Analysis: Analyze the eluted samples by western blot, probing for the target protein (e.g., BRD4) and the E3 ligase component.
Cell Viability Assay
This protocol is to assess the effect of PROTAC-induced protein degradation on cell proliferation.[4][5]
Materials:
-
Cancer cell line (e.g., MV4-11)
-
PROTAC of interest
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
Compound Treatment: Treat cells with a serial dilution of the PROTAC.
-
Incubation: Incubate for a specified period (e.g., 72 hours).
-
Assay: Add the cell viability reagent according to the manufacturer's instructions.
-
Measurement: Measure luminescence using a luminometer.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Logical Comparison Framework
The selection of an optimal PROTAC depends on a multi-faceted evaluation of its performance characteristics.
Conclusion
The assessment of a novel PROTAC, such as our hypothetical PROTAC-PEG, requires rigorous experimental validation and comparison against established standards. The choice of the linker, in this case, a PEG-based linker, can significantly influence the physicochemical properties and biological activity of the PROTAC.[13][14] While PROTAC-PEG is expected to show potent degradation of BRD4, its direct comparison with molecules like ARV-825, dBET1, and MZ1 on key metrics such as DC50, Dmax, and IC50 is crucial for determining its therapeutic potential. The provided protocols and frameworks offer a comprehensive guide for researchers to conduct such evaluations and contribute to the advancement of targeted protein degradation.
References
- 1. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Proteolysis targeting chimeric molecules as therapy for multiple myeloma: efficacy, biomarker and drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. PROTAC Bromodomain Inhibitor ARV-825 Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | ARV-825 Demonstrates Antitumor Activity in Gastric Cancer via MYC-Targets and G2M-Checkpoint Signaling Pathways [frontiersin.org]
- 11. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rndsystems.com [rndsystems.com]
- 13. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
The Optimal Reach: A Comparative Analysis of PEG Linker Length in PROTAC Efficacy
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving potent and selective protein degradation. A critical, yet often empirically determined, component of a PROTAC is the linker connecting the target protein binder to the E3 ligase recruiter. Among the most utilized linkers are polyethylene (B3416737) glycol (PEG) chains, favored for their hydrophilicity, biocompatibility, and tunable length.[1][2] This guide provides a comparative analysis of how different length PEG linkers impact PROTAC efficacy, supported by experimental data and detailed protocols.
The linker is not merely a spacer but a crucial determinant of the PROTAC's overall performance. Its length and flexibility directly influence the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[3][4] An optimal linker length facilitates a productive orientation of the E3 ligase relative to the target protein, enabling efficient ubiquitination and subsequent degradation by the proteasome.[1] A linker that is too short can lead to steric hindrance, preventing ternary complex formation, while an excessively long linker may result in a high entropic penalty and inefficient ubiquitination.[5][]
Quantitative Comparison of Degradation Efficiency
The efficacy of a PROTAC is primarily quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes experimental data from various studies, illustrating the impact of PEG linker length on the degradation of different target proteins.
Disclaimer: The data presented in this table is compiled from different research articles, and experimental conditions may vary. Direct comparison across different studies should be made with caution.
| Target Protein | E3 Ligase | Linker Composition | Linker Length (atoms) | Linker Length (PEG units) | DC50 (nM) | Dmax (%) |
| BRD4 | VHL | PEG | ~15 | 3 | 55 | 85 |
| PEG | ~18 | 4 | 20 | 95 | ||
| PEG | ~21 | 5 | 15 | >98 | ||
| PEG | ~24 | 6 | 30 | 92 | ||
| ERα | VHL | Alkyl/PEG | 9 | ~2 | 140,000 (IC50) | - |
| Alkyl/PEG | 12 | ~3 | - | - | ||
| Alkyl/PEG | 16 | ~4 | 26,000 (IC50) | - | ||
| TBK1 | VHL | Alkyl/PEG | < 12 | < 3 | No activity | - |
| Alkyl/PEG | 12-29 | 3-7 | Submicromolar | - | ||
| Alkyl/PEG | 21 | ~5 | 3 | 96 | ||
| Alkyl/PEG | 29 | ~7 | 292 | 76 | ||
| CDK9 | CRBN | PEG | - | 2 | >1000 | - |
| PEG | - | 3 | ~500 | - | ||
| PEG | - | 4 | <100 | - | ||
| PEG | - | 5 | ~250 | - |
Key Observations:
-
Optimal Length is Target-Dependent: The ideal PEG linker length is highly specific to the target protein and the recruited E3 ligase.[4] For BRD4 degradation using a VHL-based PROTAC, a PEG5 linker (~21 atoms) appears optimal.[7] In contrast, for ERα degradation, a 16-atom linker was found to be more effective than shorter or longer linkers.[8][9]
-
A Minimum Length is Often Required: Studies on TBK1-targeting PROTACs have shown that a linker length of less than 12 atoms results in no degradation, highlighting a minimum distance required to bridge the target and the E3 ligase effectively.[5][8]
-
The "Hook Effect": While not detailed in the table, it's important to note that at high concentrations, PROTACs can exhibit a "hook effect," where the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) dominates over the productive ternary complex, leading to reduced degradation.[10] The linker design can influence the severity of this effect.[10]
Signaling Pathways and Experimental Workflows
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for quantifying PROTAC-mediated protein degradation via Western Blot.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy.
Western Blot Analysis for Protein Degradation
This is the most common method for quantifying the reduction in target protein levels.[11]
-
Cell Culture and Treatment: Seed cells (e.g., in 6-well plates) at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment. The following day, treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[11]
-
Cell Lysis: Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.[11]
-
Protein Quantification: Determine the total protein concentration of each cell lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading for electrophoresis.[11]
-
SDS-PAGE and Western Blotting: Load equal amounts of total protein from each sample onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel. Separate the proteins based on their molecular weight. Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Antibody Incubation and Detection: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH or β-actin). Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that facilitates detection.
-
Imaging and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensity using densitometry software. Normalize the target protein band intensity to the loading control to account for any variations in protein loading. Calculate the percentage of degradation relative to the vehicle-treated control.[4]
Ternary Complex Formation Assays (e.g., Surface Plasmon Resonance - SPR)
These biophysical techniques provide insights into the formation and stability of the ternary complex.[12]
-
Chip Preparation: Immobilize one of the binding partners, typically the E3 ligase, onto the surface of a sensor chip.[11]
-
Binary Interaction Analysis: To determine the binding affinity of the PROTAC for the target protein and the E3 ligase individually, flow solutions of the PROTAC at various concentrations over the immobilized E3 ligase. In a separate experiment, flow the target protein over a PROTAC-captured surface.
-
Ternary Complex Analysis: To assess the formation of the ternary complex, inject a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-immobilized surface.[11] The binding response will indicate the formation of the ternary complex.
Conclusion
The length of the PEG linker is a critical parameter in the design of efficacious PROTACs. The provided data and protocols underscore the necessity of a systematic approach to linker optimization for the development of potent and selective protein degraders. While general trends suggest an optimal length exists for each target-E3 ligase pair, this must be determined empirically. By employing quantitative techniques such as Western blotting and biophysical assays, researchers can effectively compare the degradation efficiency of different linker constructs and identify the optimal design for their target of interest.
References
- 1. benchchem.com [benchchem.com]
- 2. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. benchchem.com [benchchem.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of Tos-PEG3-C2-methyl ester
For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical reagents like Tos-PEG3-C2-methyl ester, a PEG-based PROTAC linker, are paramount for ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step operational plan for its proper disposal.
Disclaimer: This document provides general guidance. Always consult the material's specific Safety Data Sheet (SDS) and your institution's Environmental Health and Safety (EHS) office for definitive procedures.
Immediate Safety and Handling Precautions
Recommended Personal Protective Equipment (PPE):
-
Gloves: Use chemical-resistant gloves, such as nitrile gloves. Inspect them for any signs of damage before use and dispose of contaminated gloves as hazardous waste.
-
Eye Protection: Wear safety glasses or goggles that meet approved standards like NIOSH (US) or EN 166 (EU).
-
Lab Coat: A standard laboratory coat is necessary to protect against splashes.
-
Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, ideally within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The primary and mandatory method for the disposal of this compound is through a licensed and certified hazardous waste management service. Do not dispose of this chemical down the drain or in regular solid waste.
-
Segregation and Collection:
-
Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., pipette tips, weighing paper, contaminated PPE).
-
The waste container should be made of a chemically compatible material, such as high-density polyethylene (B3416737) (HDPE).
-
-
Waste Labeling:
-
All waste containers must be accurately and clearly labeled with the words "Hazardous Waste."
-
The label must identify the full chemical name: "this compound" and list any solvents or other chemicals mixed with the waste. Include the date when the waste was first added to the container.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated and secure satellite accumulation area.
-
This area should be away from incompatible materials and general laboratory traffic.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional procedures for waste manifest and pickup requests.
-
Spill Management
In the event of a small spill of solid this compound:
-
Ensure Proper PPE: Wear the recommended PPE (nitrile gloves, safety glasses, lab coat).
-
Containment: Prevent the further spread of the solid material.
-
Cleanup: Carefully sweep up the solid material and place it in the designated hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent and a decontaminating solution.
-
Disposal of Cleanup Materials: All materials used for cleanup (e.g., contaminated paper towels, gloves) must be disposed of as hazardous waste.
For larger spills or spills involving solutions of this compound, evacuate the area and contact your institution's EHS for immediate assistance.
Chemical Reactivity and Hazards
While a specific hazard classification for this compound is not publicly available, the following potential hazards should be considered based on its constituent functional groups:
| Functional Group | Potential Hazards |
| Tosyl Group | Tosylates are good leaving groups and can be reactive. Some tosylates are considered alkylating agents and may have irritant or sensitizing properties. |
| Polyethylene Glycol (PEG) | Generally considered to have low toxicity. However, manufacturing processes may result in contamination with ethylene (B1197577) oxide and 1,4-dioxane, which are potential carcinogens.[1] PEGs can also act as penetration enhancers.[1] |
| Methyl Ester | Methyl esters can be hydrolyzed under strong basic conditions.[2] Some methyl esters are flammable. |
Waste Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
References
Essential Safety and Operational Guidance for Handling Tos-PEG3-C2-methyl ester
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of Tos-PEG3-C2-methyl ester, a polyethylene (B3416737) glycol (PEG)-based linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs)[1][2][3]. Adherence to these guidelines is essential for ensuring laboratory safety and procedural consistency.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound was not publicly available in the initial search, it is imperative to obtain and review the supplier-specific SDS before handling this compound. The following recommendations are based on the general properties of PEGylated compounds and chemical esters.
Summary of Potential Hazards:
-
Eye Contact: May cause irritation[4].
-
Skin Contact: Repeated or prolonged contact may cause irritation[4].
-
Ingestion: Not expected to be harmful in small quantities, but ingestion should always be avoided in a laboratory setting[4].
-
Inhalation: Not expected to be harmful if inhaled, but working in a well-ventilated area is crucial[4].
Recommended Personal Protective Equipment (PPE):
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Material/Standard |
| Eye Protection | Safety glasses with side shields or chemical safety goggles | ANSI Z87.1 compliant |
| Hand Protection | Chemical-resistant gloves | Nitrile or Neoprene (double gloving recommended for hazardous compounds)[5] |
| Body Protection | Laboratory coat | Standard cotton or flame-resistant material[6] |
| Respiratory Protection | Generally not required for small quantities handled with good ventilation. | Use in a certified chemical fume hood. |
Note: Butyl rubber gloves are not recommended for handling esters[7]. Always inspect gloves for any signs of degradation or perforation before use.
Operational Plan: Safe Handling Protocol
A structured operational plan ensures that all personnel handle chemical compounds with consistency and safety.
Experimental Workflow for Handling this compound:
Caption: A step-by-step workflow for the safe handling of this compound in a laboratory setting.
Detailed Methodologies:
-
Preparation:
-
Thoroughly review the supplier-provided Safety Data Sheet (SDS) for specific handling instructions and hazard information.
-
Put on all required personal protective equipment, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Ensure that the work area, preferably a certified chemical fume hood, is clean and uncluttered.
-
-
Handling:
-
Carefully weigh the desired amount of this compound.
-
When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment used during the procedure.
-
Dispose of all waste materials, including contaminated PPE, according to the disposal plan.
-
Remove PPE, starting with the outer gloves, followed by the lab coat, and then the inner gloves.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
Proper chemical waste disposal is critical to prevent environmental contamination and ensure a safe laboratory environment.
Waste Disposal Guidelines for this compound:
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of in accordance with local, state, and federal regulations for non-hazardous chemical waste. Place in a clearly labeled, sealed container. |
| Contaminated Labware (Glass) | Rinse with a suitable solvent (e.g., ethanol (B145695) or acetone). The rinsed labware can typically be disposed of as regular laboratory glass waste. The solvent rinseate should be collected and disposed of as chemical waste. |
| Contaminated Labware (Plastic) | Dispose of as non-hazardous laboratory waste, unless contaminated with a hazardous substance. |
| Contaminated PPE | Dispose of in the regular laboratory trash, unless contaminated with a hazardous substance. |
Note: Polyethylene glycol (PEG) is generally considered biodegradable and not hazardous[8]. However, it is crucial to adhere to your institution's specific waste disposal protocols and local regulations.
Chemical Spill Protocol
In the event of a chemical spill, immediate and appropriate action is necessary to mitigate any potential hazards.
Logical Flow for Spill Response:
Caption: A logical decision-making flow for responding to a chemical spill in the laboratory.
By adhering to these safety and logistical guidelines, researchers can minimize risks and ensure the safe and effective handling of this compound in their drug development endeavors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. regi.com [regi.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. Personal Protective Equipment | Safety | Physical Facilities | Miami University [miamioh.edu]
- 8. youtube.com [youtube.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
